MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C55H60FN9O13 |
|---|---|
Molecular Weight |
1074.1 g/mol |
IUPAC Name |
N-[2-[[2-[[(2S)-1-[[2-[[(1R)-1-cyclopropyl-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C55H60FN9O13/c1-3-55(76)35-21-40-49-33(26-65(40)53(74)34(35)27-77-54(55)75)48-37(16-15-32-29(2)36(56)22-38(62-49)47(32)48)63-52(73)50(31-13-14-31)78-28-60-43(68)24-59-51(72)39(20-30-10-6-4-7-11-30)61-44(69)25-58-42(67)23-57-41(66)12-8-5-9-19-64-45(70)17-18-46(64)71/h4,6-7,10-11,17-18,21-22,31,37,39,50,76H,3,5,8-9,12-16,19-20,23-28H2,1-2H3,(H,57,66)(H,58,67)(H,59,72)(H,60,68)(H,61,69)(H,63,73)/t37-,39-,50+,55-/m0/s1 |
InChI Key |
WKCCHLIWLNJSMH-ZDPDOTMZSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@@H](C7CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan
A Novel Drug-Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan, a sophisticated drug-linker component of the antibody-drug conjugate (ADC) SHR-A1811. This document details its chemical properties, mechanism of action, and the preclinical and clinical data associated with its use in targeted cancer therapy.
Core Concepts
This compound is a critical component of next-generation ADCs, combining a potent cytotoxic payload with a cleavable linker system designed for targeted delivery to cancer cells. This drug-linker is a key feature of the investigational ADC, SHR-A1811, which also includes the humanized anti-HER2 monoclonal antibody, trastuzumab.
Chemical Structure and Properties:
-
Payload: Exatecan is a highly potent, water-soluble derivative of camptothecin that acts as a DNA topoisomerase I inhibitor.[1][2] Its chemical formula is C₂₄H₂₂FN₃O₄.
-
Linker: The linker consists of a maleimidocaproyl (MC) group, followed by a tetrapeptide sequence—Glycine-Glycine-Phenylalanine-Glycine (Gly-Gly-Phe-Gly)—and a cyclopropane moiety. This peptide sequence is designed to be stable in circulation and cleaved by lysosomal enzymes, such as cathepsin B, which are often upregulated in the tumor microenvironment.[3]
-
Full Drug-Linker: The complete structure, this compound, has the molecular formula C₅₅H₆₀FN₉O₁₃ and a molecular weight of 1074.12 g/mol .[4] Its associated CAS number is 2414254-51-4.[4]
Mechanism of Action
The therapeutic effect of an ADC containing this compound is initiated by the targeted delivery of the Exatecan payload to cancer cells.
Cellular Uptake and Payload Release
The workflow for the delivery and activation of the Exatecan payload is as follows:
References
An In-Depth Technical Guide to the Core Mechanism of Action of SHR-A1811
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHR-A1811 is a next-generation antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of HER2-expressing solid tumors. This document provides a comprehensive technical overview of SHR-A1811's core mechanism of action, detailing its molecular components, cellular interactions, and the cytotoxic effects of its payload. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental methodologies are provided to facilitate a deeper understanding and further research in the field.
Introduction
Antibody-drug conjugates are a class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. SHR-A1811 is a third-generation ADC that builds upon the successes of its predecessors by optimizing the antibody, linker, and payload to achieve a favorable therapeutic index.[1][2] It is composed of three key components: the humanized anti-HER2 monoclonal antibody trastuzumab, a cleavable peptide linker, and a potent topoisomerase I inhibitor payload, SHR169265.[2][3] This guide will dissect each of these components and their collective mechanism of action.
Molecular Composition of SHR-A1811
The efficacy and safety profile of SHR-A1811 are intrinsically linked to the specific design of its constituent parts.
Antibody: Trastuzumab
The targeting moiety of SHR-A1811 is trastuzumab, a well-characterized humanized IgG1 monoclonal antibody that binds to the extracellular domain of the human epidermal growth factor receptor 2 (HER2).[3] HER2 is overexpressed in a variety of solid tumors, including a significant subset of breast, gastric, and non-small cell lung cancers, making it an ideal target for directed therapy.
Linker: Cleavable Tetrapeptide
SHR-A1811 utilizes a maleimide glycyn-glycyn-phenylalanyn-glycyn (GGFG) peptide linker.[4] This linker is designed to be stable in the systemic circulation, preventing the premature release of the cytotoxic payload.[4] Upon internalization of the ADC into the target cancer cell, the linker is cleaved by lysosomal proteases, specifically cathepsin B, which is often upregulated in tumor cells.[5]
Payload: SHR169265 (Exatecan Derivative)
The cytotoxic agent in SHR-A1811 is SHR169265, a potent derivative of exatecan, which is a topoisomerase I inhibitor.[3][6] SHR169265, also chemically identified as (αR)-Cyclopropaneacetamide-Exatecan, is designed for high membrane permeability, which contributes to a significant bystander effect.[6][7] The drug-to-antibody ratio (DAR) of SHR-A1811 is optimized to 6, balancing efficacy with a manageable safety profile.[3]
Core Mechanism of Action
The mechanism of action of SHR-A1811 can be delineated into a multi-step process, from systemic administration to the induction of cancer cell death.
-
Target Binding: Following intravenous administration, SHR-A1811 circulates in the bloodstream and selectively binds to HER2-expressing tumor cells via its trastuzumab component.
-
Internalization: Upon binding, the SHR-A1811-HER2 complex is internalized by the tumor cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC complex fuses with a lysosome. Inside the acidic environment of the lysosome, cathepsin B and other proteases cleave the GGFG linker, liberating the active payload, SHR169265.[5]
-
Topoisomerase I Inhibition: The released SHR169265 diffuses from the lysosome into the cytoplasm and subsequently enters the nucleus. In the nucleus, it binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of single-strand DNA breaks that are transiently created by the enzyme during DNA replication and transcription.[8][]
-
DNA Damage and Apoptosis: The accumulation of these stalled topoisomerase I-DNA complexes leads to the formation of double-strand DNA breaks, activation of the DNA damage response pathway, and ultimately, programmed cell death (apoptosis).[8]
-
Bystander Effect: Due to its high membrane permeability, SHR169265 can diffuse out of the target cancer cell and into neighboring tumor cells, including those that may have low or no HER2 expression. This "bystander effect" enhances the anti-tumor activity of SHR-A1811, particularly in heterogeneous tumors.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of SHR-A1811.
Table 1: Preclinical Cytotoxicity of SHR169265
| Cell Line | HER2 Status | IC50 (nM) of SHR169265 |
| SK-BR-3 | High | 2.31[6] |
| U87MG | Not specified | 8.11[6] |
| MDA-MB-468 | Negative | 0.28 (in co-culture)[7] |
Table 2: Clinical Efficacy of SHR-A1811 (Phase I/II Trials)
| Tumor Type | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| HER2-Positive Breast Cancer | Heavily Pretreated | 79.1%[10] | 20 months[10] |
| HER2-Low Breast Cancer | Heavily Pretreated | 62.0%[10] | Not Reported |
| HER2-Mutant NSCLC | Previously Treated | 74.5%[6] | 11.5 months[6] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of ADCs like SHR-A1811.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the IC50 of an ADC in a monoculture system.[1][11]
Materials:
-
Target cancer cell lines (e.g., SK-BR-3 for HER2-positive, MDA-MB-468 for HER2-negative)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
96-well flat-bottom plates
-
SHR-A1811 or SHR169265
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of SHR-A1811 or SHR169265 in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include untreated control wells.
-
Incubate the plate for 72-96 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using a dose-response curve.
Bystander Effect Co-Culture Assay
This protocol is designed to assess the ability of an ADC's payload to kill neighboring antigen-negative cells.[1][12]
Materials:
-
HER2-positive cell line (e.g., SK-BR-3)
-
HER2-negative cell line stably expressing a fluorescent protein (e.g., MDA-MB-468-GFP)
-
96-well black, clear-bottom plates
-
SHR-A1811
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Seed the HER2-positive and HER2-negative-GFP cells together in varying ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate, keeping the total cell number constant. Include control wells with only HER2-negative-GFP cells.
-
Incubate for 24 hours to allow attachment.
-
Treat the cells with a concentration of SHR-A1811 that is highly cytotoxic to the HER2-positive cells but has low activity against the HER2-negative cells in monoculture.
-
Incubate for 96-120 hours.
-
Measure the fluorescence of the GFP-expressing cells using a plate reader or by imaging.
-
Compare the viability of the HER2-negative-GFP cells in the co-culture to the monoculture control to determine the extent of the bystander effect.
In Vivo Xenograft Tumor Model
This is a general protocol for evaluating the anti-tumor efficacy of SHR-A1811 in a mouse model.[13][14]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
HER2-positive human breast cancer cells (e.g., BT-474)
-
Matrigel
-
SHR-A1811
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5 x 10^6 BT-474 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer SHR-A1811 intravenously at a specified dose and schedule (e.g., 5 mg/kg, once every 3 weeks). The control group receives a vehicle control.
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health.
-
Continue treatment and monitoring for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Signaling Pathway of Topoisomerase I Inhibition
The payload of SHR-A1811, an exatecan derivative, induces cytotoxicity by interfering with the fundamental process of DNA replication and transcription.
The collision of a replication fork with the trapped topoisomerase I-DNA complex is a critical event that converts a single-strand break into a lethal double-strand break.[8] This triggers the DNA Damage Response (DDR) cascade, involving the activation of kinases such as ATR and ATM.[15] If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. The potency of exatecan derivatives suggests a high efficiency in inducing this cascade, leading to robust anti-tumor activity.[15]
Conclusion
SHR-A1811 represents a highly engineered antibody-drug conjugate with a multifaceted mechanism of action that leverages HER2 targeting, a stable yet cleavable linker, and a potent topoisomerase I inhibitor with a strong bystander effect. The preclinical and clinical data to date underscore its potential as a significant therapeutic option for patients with HER2-expressing cancers. A thorough understanding of its core mechanism, as detailed in this guide, is crucial for its continued development, optimization of clinical use, and the design of future generations of ADCs.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHR-A1811, a novel anti-HER2 antibody-drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles [pubmed.ncbi.nlm.nih.gov]
- 3. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. youtube.com [youtube.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 14. Syngeneic mouse model of human HER2+ metastatic breast cancer for the evaluation of trastuzumab emtansine combined with oncolytic rhabdovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and relevant physicochemical properties of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan, a potent drug-linker used in the development of antibody-drug conjugates (ADCs). Due to the proprietary nature of many ADC components, publicly available data is limited. This guide synthesizes the existing information and provides detailed experimental protocols for researchers to determine solubility in their own laboratory settings.
Introduction
This compound is a sophisticated drug-linker conjugate designed for targeted cancer therapy. It comprises the potent topoisomerase I inhibitor, exatecan, linked via a cleavable peptide sequence (Gly-Gly-Phe-Gly) and a cyclopropane moiety to a maleimide-caproyl (MC) linker for antibody conjugation. The solubility of this drug-linker is a critical parameter influencing the drug-to-antibody ratio (DAR), stability, and overall manufacturability of the resulting ADC.
Exatecan itself is a water-soluble derivative of camptothecin, which suggests that the drug-linker conjugate may possess some degree of aqueous solubility. The peptide linker, containing hydrophilic glycine residues, is also intended to improve the overall water solubility of the conjugate. However, the hydrophobic nature of the phenylalanine residue and the exatecan payload can present solubility challenges.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₅H₆₀FN₉O₁₃ | [1] |
| Molecular Weight | 1074.12 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| CAS Number | 2414254-51-4 | [3] |
Quantitative Solubility Data
The available quantitative solubility data for this compound is currently limited to organic solvents, primarily dimethyl sulfoxide (DMSO).
| Solvent | Concentration | Conditions | Source |
| DMSO | 100 mg/mL (93.10 mM) | Requires ultrasonication. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended. | [3][4] |
| DMSO/PEG300/Tween-80/Saline | ≥ 2.5 mg/mL (2.33 mM) | A clear solution was obtained by first dissolving in DMSO (25.0 mg/mL), then mixing with PEG300, Tween-80, and saline. | [5] |
No quantitative data is publicly available for the solubility of this specific drug-linker in other common laboratory solvents such as ethanol, or in aqueous buffers at various pH values. The parent compound, exatecan, is described as a water-soluble derivative of camptothecin, suggesting the potential for some aqueous solubility of the conjugate.
Experimental Protocols for Solubility Determination
To address the lack of comprehensive public data, the following detailed protocols are provided for determining the solubility of this compound in a laboratory setting. These protocols are based on established methods for solubility assessment of small molecules and antibody-drug conjugates.
Kinetic Solubility Assay by Nephelometry
This high-throughput method is used to determine the kinetic solubility of a compound by measuring light scattering from precipitated particles.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)
-
96-well microtiter plates (clear bottom)
-
Nephelometer or plate reader with a light scattering module
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate in triplicate.
-
Add Buffer: Add the desired aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the final test concentrations.
-
Mix and Incubate: Mix the contents of the wells thoroughly using a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).
-
Measure Light Scattering: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The solubility limit is determined as the concentration at which a significant increase in light scattering is observed compared to the buffer-only control.
Thermodynamic Solubility Assay by Shake-Flask Method
This method determines the thermodynamic equilibrium solubility, which is a more definitive measure.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS at different pHs, ethanol)
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Solubility Calculation: The concentration determined by HPLC represents the thermodynamic solubility of the compound in that solvent.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the handling and analysis of this compound.
Caption: Workflow for Kinetic Solubility Determination.
Caption: Factors Influenced by Drug-Linker Solubility.
Conclusion
References
SHR-A1811: A Technical Overview of a Novel HER2-Targeting Antibody-Drug Conjugate
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
SHR-A1811 is a third-generation, HER2-directed antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of a range of HER2-expressing solid tumors.[1] Developed by Shanghai Hengrui Pharmaceutical Co., Ltd., this novel agent is engineered with a favorable pharmacokinetic profile and a potent anti-tumor effect, even in tumors with low HER2 expression.[2][3] SHR-A1811's design incorporates the monoclonal antibody trastuzumab, a stable and cleavable linker, and a novel topoisomerase I inhibitor payload, SHR169265.[2] A key design feature is its optimized drug-to-antibody ratio (DAR) of approximately 6, which aims to balance efficacy and safety.[2][4] Preclinical and extensive clinical studies have shown SHR-A1811 to have a manageable safety profile and robust anti-tumor activity in heavily pretreated patient populations across various cancer types, including breast, gastric, colorectal, and non-small cell lung cancer.[1][2]
Molecular Composition and Design
SHR-A1811 is a complex molecule meticulously designed for targeted drug delivery. Its structure consists of three primary components:
-
Monoclonal Antibody: Trastuzumab, a well-characterized humanized IgG1 monoclonal antibody that binds to the extracellular domain of the HER2 receptor.[2]
-
Payload: SHR169265, a novel and potent topoisomerase I inhibitor. This payload was specifically designed for improved membrane permeability, strong cytotoxicity, and faster systemic clearance compared to deruxtecan's payload, DXd.[2][5]
-
Linker: A stable, cleavable peptide-based linker designed to securely attach the payload to the antibody in circulation and release it efficiently within the target tumor cells.[2][6] This linker contributes to the high plasma stability of the ADC, with less than 2% of the payload released in human plasma after 21 days.[7]
A critical aspect of SHR-A1811's design is its drug-to-antibody ratio (DAR) of approximately 6.[2][4] This was optimized to provide a balance between potent anti-tumor efficacy and a favorable safety profile, distinguishing it from other HER2-targeting ADCs like T-DXd, which has a DAR of 8.[2][4]
Mechanism of Action
The therapeutic action of SHR-A1811 is a multi-step process designed to selectively destroy cancer cells expressing the HER2 receptor.
-
Target Binding: SHR-A1811 circulates in the bloodstream and selectively binds to HER2 receptors on the surface of tumor cells.
-
Internalization: Following binding, the ADC-receptor complex is internalized into the cell via endocytosis.
-
Payload Release: Inside the cell, the complex is trafficked to the lysosome, where enzymes cleave the linker, releasing the active payload, SHR169265.[2]
-
Induction of Apoptosis: The released SHR169265 payload inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers programmed cell death (apoptosis).[2]
-
Bystander Effect: A key feature of SHR-A1811 is its potent bystander killing effect. The highly permeable SHR169265 payload can diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression status.[2][4] This is particularly advantageous in heterogenous tumors.
Preclinical Development
A series of preclinical studies were conducted to establish the pharmacologic profile and anti-tumor activity of SHR-A1811.
In Vitro Studies
SHR-A1811 demonstrated HER2-dependent growth inhibition across a variety of breast and gastric cancer cell lines.[2][7] The payload, SHR169265, showed approximately three times more potent cell-killing activity than a DXd analog.[7] Furthermore, SHR169265 exhibited about five times higher membrane permeability, which is consistent with the observed strong bystander effect.[7] In a co-culture system of HER2-positive (SK-BR-3) and HER2-negative (MDA-MB-468) cells, SHR-A1811 effectively killed both cell types, with an IC50 of 0.28 nM on the HER2-negative cells.[7]
In Vivo Animal Studies
In multiple mouse xenograft models with varying levels of HER2 expression (high, moderate, and low), SHR-A1811 led to dose-dependent tumor growth inhibition and, in some cases, tumor regression.[2][5] Its anti-tumor activity was found to be at least comparable to a synthesized T-DXd biosimilar.[2]
Preclinical Safety and Pharmacokinetics
SHR-A1811 exhibited a favorable pharmacokinetic profile with good stability in the plasma of different species.[2] Toxicology studies in cynomolgus monkeys established a highest non-severely toxic dose (HNSTD) of 40 mg/kg, with the thymus identified as the main target organ.[2][5] Notably, no deaths or lung lesions were observed at doses up to 70 mg/kg over 42 days, suggesting a better safety profile concerning interstitial lung disease (ILD) compared to some other ADCs.[7]
Clinical Development
SHR-A1811 has been evaluated in numerous clinical trials across a wide range of solid tumors, demonstrating significant clinical activity.
Phase I First-in-Human Trial (NCT04446260)
This global, multicenter, first-in-human study enrolled 391 heavily pretreated patients with advanced HER2-expressing or -mutated solid tumors.[1] The trial evaluated escalating doses from 1.0 mg/kg to 8.0 mg/kg administered intravenously every 3 weeks.[1] The recommended Phase II dose was determined to be 4.8 or 6.4 mg/kg for different tumor types.[8][9]
Table 1: Efficacy Results from Phase I Trial (NCT04446260) [1][8]
| Patient Cohort | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| HER2-Positive Breast Cancer | 136 | 79.1% | 20.0 months | 23.6 months |
| HER2-Low Breast Cancer | 110 | 62.0% | 11.0 months | 12.2 months |
| Non-Breast Solid Tumors | 145 | 40.0% | 3.4 - 8.5 months | 15.2 months |
| All Patients | 307 | 59.9% | Not Reported | Not Reported |
Table 2: Key Safety Findings from Phase I Trial (NCT04446260) [1][8]
| Adverse Event (AE) | Any Grade | Grade ≥3 |
| Any Treatment-Related AE (TRAE) | 98.2% | 63.2% |
| Decreased Neutrophil Count | Not Reported | 38.8% |
| Anemia | 46.5% | Not Reported |
| Decreased White Blood Cell Count | Not Reported | 22.8% |
| Nausea | 48.2% | Not Reported |
| Alopecia | 40.2% | 0.0% |
| Interstitial Lung Disease (ILD) | 2.6% | 0.8% (Grade 3) |
HORIZON-Lung Study in NSCLC (NCT04818333)
This Phase 1/2 study evaluated SHR-A1811 in patients with pretreated, advanced HER2-mutant non-small cell lung cancer (NSCLC).[10][11]
Table 3: Efficacy in HER2-Mutant NSCLC (HORIZON-Lung) [4][10]
| Metric | Result |
| Objective Response Rate (ORR) | 74.5% |
| Median Progression-Free Survival (PFS) | 11.5 months |
| 12-month PFS Rate | 48.6% |
| Median PFS (with brain metastases) | 11.3 months |
| 12-month Overall Survival (OS) Rate | 88.2% |
The incidence of ILD was notably low at 8.5%, with only one case of grade 3 ILD.[4]
Neoadjuvant Trials in Breast Cancer
-
HR+/HER2-Low Breast Cancer (NCT05911958): This Phase II study is evaluating SHR-A1811 as a neoadjuvant treatment.[12][13] In the first stage with 35 patients, the ORR was 74.3%.[12] All patients experienced a TRAE, with grade 3 or higher TRAEs occurring in 39.4% of patients, most commonly neutropenia and leukopenia.[13]
-
FASCINATE-N in HER2+ Breast Cancer (NCT05582499): This Phase II trial compared neoadjuvant SHR-A1811 monotherapy, SHR-A1811 plus pyrotinib, and standard chemotherapy.[14] The pathological complete response (pCR) rates were similar across all three arms (63.2%, 62.5%, and 64.4%, respectively), indicating high efficacy for the ADC-based regimens.[14]
Experimental Protocols
Detailed experimental protocols are critical for the replication and interpretation of research findings.
Preclinical Study Workflow
-
Bystander Killing Effect Assay: HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-468) cells were co-cultured and treated with 10 nM of the ADC for 5 days. Cell numbers were then analyzed to determine the killing effect on the HER2-negative population.[2]
-
Cynomolgus Monkey Toxicology Study: SHR-A1811 was administered intravenously every 3 weeks for a total of 5 doses. Clinical signs, body weight, food consumption, and clinical pathology were monitored. Blood samples were collected to measure concentrations of the ADC, total antibody, and free payload.[2]
Clinical Trial Protocol: Phase I Dose Escalation (NCT04446260)
References
- 1. onclive.com [onclive.com]
- 2. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles | PLOS One [journals.plos.org]
- 4. mediamedic.co [mediamedic.co]
- 5. SHR-A1811, a novel anti-HER2 antibody-drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SHR-A1811 (antibody-drug conjugate) in advanced HER2-mutant non-small cell lung cancer: a multicenter, open-label, phase 1/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Safety, Efficacy, and Pharmacokinetics of SHR-A1811, a Human Epidermal Growth Factor Receptor 2-Directed Antibody-Drug Conjugate, in Human Epidermal Growth Factor Receptor 2-Expressing or Mutated Advanced Solid Tumors: A Global Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SHR-A1811 (antibody-drug conjugate) in advanced HER2-mutant non-small cell lung cancer: a multicenter, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cancernetwork.com [cancernetwork.com]
- 13. ascopubs.org [ascopubs.org]
- 14. targetedonc.com [targetedonc.com]
A Comprehensive Technical Guide to MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan, a sophisticated drug-linker conjugate developed for use in antibody-drug conjugates (ADCs). This document covers its molecular characteristics, mechanism of action, and available experimental data, offering valuable insights for its application in targeted cancer therapy.
Core Molecular Characteristics
This compound is an advanced agent-linker conjugate that combines a potent cytotoxic payload, Exatecan, with a cleavable peptide linker system.[1] The linker incorporates a maleimidocaproyl (MC) group, a tetrapeptide sequence (Gly-Gly-Phe-Gly), and a distinctive (R)-cyclopropane moiety.[2] This entire system is designed to be attached to a monoclonal antibody, creating an ADC that selectively delivers the cytotoxic agent to tumor cells. The payload, Exatecan, is a potent inhibitor of DNA Topoisomerase I.[1][3]
The quantitative physicochemical properties of the molecule are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅₅H₆₀FN₉O₁₃ | [2][4] |
| Molecular Weight | 1074.12 g/mol | [2][5] |
| CAS Number | 2414254-51-4 | [1] |
| Synonyms | SHR-A1811 Drug-linker | [1] |
Mechanism of Action
The therapeutic strategy of an ADC based on this drug-linker relies on targeted delivery and controlled release of the Exatecan payload. The process begins with the antibody component of the ADC binding to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell. Once inside, the linker is designed to be cleaved within the lysosomal compartment, releasing the Exatecan payload. The freed Exatecan then translocates to the nucleus, where it inhibits DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication.[2] This inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death) of the cancer cell.[2]
In Vitro and In Vivo Data
While specific preclinical data for ADCs using the exact this compound linker is proprietary, data from related Exatecan-based ADCs provide insight into its potential potency and efficacy.
Table 2: Biological Activity of Exatecan and Related Conjugates
| Parameter | Value | Cell Line / Model | Notes | Reference |
| Exatecan IC₅₀ | 2.2 µM | N/A | Inhibition of DNA Topoisomerase I enzyme | [1][3] |
| IgG(8)-EXA IC₅₀ | 0.41 ± 0.05 nM | SK-BR-3 (HER2+) | Cytotoxicity of a HER2-targeting Exatecan ADC | [6] |
| IgG(8)-EXA IC₅₀ | > 30 nM | MDA-MB-468 (HER2-) | Demonstrates target specificity | [6] |
| In Vivo Efficacy | Partial Response | Human Tumor Xenografts | Favorable toxicity with mild diarrhea | [7][8] |
Experimental Protocols
The following sections outline generalized protocols relevant to the synthesis and evaluation of Exatecan-based ADCs.
4.1. Synthesis of the Drug-Linker Conjugate
The synthesis of this compound is a multi-step process requiring precise control over chemical reactions to ensure purity and stereochemistry.[2]
-
Step 1: Peptide Synthesis: The tetrapeptide linker (Gly-Gly-Phe-Gly) is typically assembled using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a solid resin support.
-
Step 2: Cyclopropane Moiety Introduction: The (R)-cyclopropane group is incorporated into the linker structure. This step is critical for the linker's conformational properties and may involve specialized cyclopropanation reactions.[2]
-
Step 3: Conjugation with Exatecan: The fully assembled linker is covalently coupled to the Exatecan payload. This reaction often utilizes specific coupling agents to form a stable bond, yielding the final drug-linker molecule.[2]
-
Step 4: Purification: The final product is purified using methods such as high-performance liquid chromatography (HPLC) to ensure high purity before its conjugation to an antibody.[9]
4.2. In Vitro Cytotoxicity Assay
This protocol is used to determine the potency (e.g., IC₅₀ value) of an ADC against cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., HER2-positive SK-BR-3 and HER2-negative MDA-MB-468) are cultured under standard conditions (e.g., 37°C, 5% CO₂).[6]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, or vehicle control.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: The results are normalized to the vehicle control, and the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%) is calculated using non-linear regression analysis.
4.3. Topoisomerase I Inhibition Pathway
Exatecan's mechanism of action centers on the disruption of the DNA replication machinery by targeting Topoisomerase I (Top1).
The Top1 enzyme initiates a catalytic cycle by cleaving one strand of the DNA double helix, forming a transient covalent complex. This allows the DNA to unwind and relieve supercoiling. After rotation, Top1 re-ligates the cleaved strand. Exatecan intercalates into the Top1-DNA complex, stabilizing it and preventing the re-ligation step. This stalled complex becomes a roadblock for the DNA replication fork, leading to the formation of irreversible double-strand breaks and subsequent activation of apoptotic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Synthesis of Exatecan Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of exatecan and its derivatives, potent topoisomerase I inhibitors with significant applications in oncology. The document details synthetic methodologies, presents key quantitative data for structure-activity relationship (SAR) analysis, and visualizes the compound's mechanism of action and the typical drug development workflow.
Introduction to Exatecan and its Derivatives
Exatecan (DX-8951) is a water-soluble analog of camptothecin (CPT), a natural pentacyclic alkaloid.[1] Like other CPT derivatives, exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[2][3] By stabilizing the covalent complex between topoisomerase I and DNA, exatecan leads to single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[2][4]
The development of exatecan and its derivatives has been driven by the need to overcome the limitations of earlier camptothecins, such as poor water solubility and the instability of the active lactone ring.[5][6] Furthermore, exatecan derivatives have emerged as critical payloads in the design of antibody-drug conjugates (ADCs), enabling targeted delivery of the cytotoxic agent to tumor cells.[7][8] Deruxtecan, a derivative of exatecan, is a key component of the highly successful ADC, trastuzumab deruxtecan.[7]
This guide will delve into the synthetic pathways leading to exatecan mesylate and other key derivatives, providing a foundation for researchers engaged in the discovery and development of novel anticancer therapeutics.
General Synthetic Strategies
The synthesis of exatecan derivatives generally involves a convergent approach, where key heterocyclic intermediates are prepared separately and then condensed to form the final hexacyclic core.[9][10] The synthesis of exatecan mesylate, a common salt form of the drug, serves as a representative example of the synthetic strategies employed.
A common route involves the preparation of a key intermediate, a substituted amino-tetralone, which is then condensed with a tricyclic pyrano-indolizine derivative.[1][2] Modifications to the aromatic A-ring and the heterocyclic E-ring of the camptothecin scaffold are common strategies to modulate the physicochemical and pharmacological properties of the resulting derivatives.[6][11]
Experimental Protocols
Synthesis of Exatecan Mesylate
The following is a representative multi-step synthesis for exatecan mesylate, compiled from various sources.[1][2][9]
Step 1: Synthesis of 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid (III)
-
Reaction: Friedel-Crafts acylation of 2-fluorotoluene (I) with succinic anhydride (II).
-
Reagents: 2-fluorotoluene, succinic anhydride, aluminum chloride (AlCl₃).
-
Procedure: To a cooled suspension of AlCl₃ in a suitable solvent (e.g., dichloromethane), add succinic anhydride followed by the dropwise addition of 2-fluorotoluene. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. After completion, the reaction is quenched with ice-water and the product is extracted.
Step 2: Synthesis of 4-(4-fluoro-3-methylphenyl)butanoic acid (IV)
-
Reaction: Reduction of the ketone in (III).
-
Reagents: 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid (III), Palladium on carbon (Pd/C), Hydrogen (H₂).
-
Procedure: Compound (III) is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation in the presence of a Pd/C catalyst.
Step 3: Synthesis of methyl 4-(4-fluoro-3-methylphenyl)butanoate (V)
-
Reaction: Esterification of the carboxylic acid (IV).
-
Reagents: 4-(4-fluoro-3-methylphenyl)butanoic acid (IV), Methanol (MeOH), Thionyl chloride (SOCl₂).
-
Procedure: Compound (IV) is refluxed in methanol in the presence of a catalytic amount of SOCl₂.
Step 4: Synthesis of methyl 4-(4-fluoro-2-nitro-5-methylphenyl)butanoate (VI)
-
Reaction: Nitration of the aromatic ring of (V).
-
Reagents: methyl 4-(4-fluoro-3-methylphenyl)butanoate (V), Nitrating agent (e.g., KNO₃/H₂SO₄).
-
Procedure: Compound (V) is carefully added to a cold nitrating mixture and stirred until the reaction is complete.
Step 5: Synthesis of 4-(4-fluoro-2-nitro-5-methylphenyl)butanoic acid (VII)
-
Reaction: Hydrolysis of the methyl ester (VI).
-
Reagents: methyl 4-(4-fluoro-2-nitro-5-methylphenyl)butanoate (VI), Base (e.g., NaOH).
-
Procedure: Compound (VI) is hydrolyzed using a solution of sodium hydroxide in a mixture of water and a co-solvent like methanol.
Step 6: Synthesis of 6-fluoro-5-methyl-8-nitro-3,4-dihydronaphthalen-1(2H)-one (VIII)
-
Reaction: Intramolecular Friedel-Crafts acylation (cyclization).
-
Reagents: 4-(4-fluoro-2-nitro-5-methylphenyl)butanoic acid (VII), Polyphosphoric acid (PPA).
-
Procedure: Compound (VII) is heated in polyphosphoric acid to induce cyclization.
Step 7: Synthesis of 8-amino-6-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-2-amine (XI)
-
Reaction: Reduction of the nitro group and ketone, followed by further transformations. This is a multi-step process involving reduction of the tetralone (VIII), dehydration, and subsequent reduction of the double bond and nitro group.[2] The amino group is often protected during these steps.
Step 8: Condensation to form the hexacyclic core
-
Reaction: Condensation of the amino-tetralone derivative with (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione).[9]
-
Reagents: The amino-tetralone derivative (e.g., EXA-aniline), EXA-trione, pyridinium p-toluenesulfonate (PPTS), toluene, o-cresol.
-
Procedure: The reactants are heated in toluene containing o-cresol with PPTS as a catalyst.[9]
Step 9: Deprotection and salt formation
-
Reaction: Removal of any protecting groups and formation of the mesylate salt.
-
Reagents: The protected exatecan precursor, methanesulfonic acid (MsOH).
-
Procedure: The precursor is treated with methanesulfonic acid to yield exatecan mesylate.[9] The diastereomers are then separated, often by fractional crystallization.[1]
Quantitative Data and Structure-Activity Relationships
The potency of exatecan derivatives is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines and in vivo tumor growth inhibition studies. The following tables summarize representative quantitative data.
Table 1: In Vitro Cytotoxicity of Exatecan Derivatives
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Exatecan | A-549 (Lung) | - | [8] |
| Exatecan | MDA-MB-231 (Breast) | - | [8] |
| Derivative 9c | NCI-H446 (SCLC) | <10 | [12] |
| Derivative 9c | H69 (SCLC) | <10 | [12] |
| Derivative 9c | H69AR (Drug-resistant SCLC) | <10 | [12] |
| Derivative 11b | RM-1 (Mouse Prostate) | 48.27 | [8][13] |
| Topotecan | Various | - | [12] |
Note: Specific IC₅₀ values for Exatecan were not provided in the cited abstract, but it is established as a potent inhibitor.
Table 2: In Vivo Antitumor Efficacy of Exatecan Derivatives
| Compound | Xenograft Model | Dose | Tumor Growth Inhibition (%) | Reference |
| Derivative 9c | NCI-H446/Irinotecan resistant | 3 mg/kg | 93.42 | [11][12] |
| Derivative 9c | NCI-H446/EP resistant | 3 mg/kg | 84.46 | [11][12] |
| Derivative 11b | RM-1 (Mouse Prostate) | 9 mg/kg | 44.9 | [8][13] |
Structure-activity relationship (SAR) studies on camptothecin analogs have revealed several key insights:
-
A-ring substitution: Modifications at the 7, 9, 10, and 11 positions can significantly impact potency and solubility.[11]
-
E-ring integrity: The closed lactone E-ring is essential for activity.
-
20-hydroxyl group: The (S)-configuration at the 20-hydroxyl group is crucial for potent topoisomerase I inhibition. Esterification at this position can create prodrugs with altered properties.[8]
Visualizations
Signaling Pathway of Topoisomerase I Inhibition by Exatecan
Caption: Mechanism of action of exatecan as a topoisomerase I inhibitor.
Generalized Drug Development Workflow for a Topoisomerase I Inhibitor
Caption: A typical workflow for the development of a topoisomerase I inhibitor.
Conclusion
The chemical synthesis of exatecan and its derivatives is a dynamic field of research with significant implications for the development of novel cancer therapies. The synthetic routes, while complex, offer multiple points for modification, allowing for the fine-tuning of the pharmacological properties of these potent topoisomerase I inhibitors. The continued exploration of new derivatives, particularly in the context of antibody-drug conjugates, holds great promise for improving the therapeutic index and overcoming drug resistance in oncology. This guide provides a foundational understanding for researchers to build upon in their efforts to advance this important class of anticancer agents.
References
- 1. Exatecan mesilate, DX-8951f, DX-8951(free base)-药物合成数据库 [drugfuture.com]
- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and development of topoisomerase inhibitors using molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives [mdpi.com]
- 8. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 10. Taxane analogues against breast cancer: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of novel 7-substituted 10,11-methylenedioxy-camptothecin derivatives against drug-resistant small-cell lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Bystander Effect of Exatecan ADCs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the bystander effect mediated by exatecan-based Antibody-Drug Conjugates (ADCs). Understanding this phenomenon is critical for the rational design and optimization of next-generation ADCs aimed at overcoming tumor heterogeneity and enhancing therapeutic efficacy.
Introduction to the Bystander Effect in ADCs
The bystander effect is a crucial mechanism of action for many antibody-drug conjugates, where the cytotoxic payload delivered to a target cancer cell can diffuse and kill neighboring tumor cells, irrespective of their antigen expression status.[1][2] This is particularly significant in solid tumors characterized by heterogeneous antigen expression, a common mechanism of drug resistance.[3][4] By extending the cytotoxic activity beyond the initially targeted cells, the bystander effect can lead to a more profound and durable anti-tumor response.[5]
Exatecan and its Derivatives: Potent Topoisomerase I Inhibitors
Exatecan is a potent, semi-synthetic, water-soluble derivative of camptothecin.[6] It functions as a topoisomerase I inhibitor.[7][8] Topoisomerase I is a nuclear enzyme essential for relaxing torsional stress in DNA during replication and transcription.[8][9] Exatecan stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks.[6][9] When a replication fork collides with this stabilized complex, it results in irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death.[8][9]
Derivatives of exatecan, such as deruxtecan (DXd), have been developed as highly potent payloads for ADCs.[8][10] These derivatives often exhibit physicochemical properties, such as membrane permeability, that are optimized to facilitate a robust bystander effect.[2][11]
Mechanism of the Exatecan ADC Bystander Effect
The bystander effect of exatecan ADCs is a multi-step process:
-
Targeting and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically via endocytosis.[2][]
-
Payload Release: Once inside the cell, the ADC is trafficked to lysosomes. The linker connecting the antibody to the exatecan payload is designed to be cleaved by lysosomal enzymes, such as cathepsins.[2][13] This releases the active exatecan payload into the cytoplasm.
-
Intracellular Cytotoxicity: The released exatecan payload can then exert its cytotoxic effect by inhibiting topoisomerase I in the nucleus of the target cell.[7][8]
-
Payload Diffusion and Bystander Killing: A key feature of exatecan and its derivatives is their ability to cross cell membranes.[2][11] This allows the released payload to diffuse out of the target antigen-positive cell and into the surrounding tumor microenvironment.[13] Neighboring cells, including antigen-negative cancer cells, can then take up the diffused payload, leading to their death.[1][2] This diffusion and subsequent killing of adjacent cells is the essence of the bystander effect.[1]
Several factors influence the efficiency of the bystander effect, including:
-
Payload Properties: The lipophilicity and membrane permeability of the exatecan derivative are critical for its ability to diffuse across cell membranes.[11]
-
Linker Stability: The linker must be stable in circulation to prevent premature payload release but efficiently cleaved within the tumor microenvironment or inside the target cell.[2]
-
Tumor Microenvironment: The density of tumor cells and the composition of the extracellular matrix can impact the diffusion of the payload.
Quantitative Analysis of the Bystander Effect
The potency of exatecan and the bystander effect of exatecan-based ADCs have been quantified in various studies. The following tables summarize key quantitative data.
| Payload | Cell Line | Parameter | Value | Reference |
| Exatecan | - | IC50 (Topoisomerase I inhibition) | 1.906 µM | [7] |
| T-exatecan | HCC1954 | IC50 (Cytotoxicity) | 1.0 nM | [14] |
| T-DXd | HCC1954 | IC50 (Cytotoxicity) | 1.4 nM | [14] |
| T-SN-38 | HCC1954 | IC50 (Cytotoxicity) | ~10-fold less potent than T-exatecan and T-DXd | [14] |
Table 1: In Vitro Potency of Exatecan and Related ADC Payloads.
| ADC | Antigen-Positive Cells | Antigen-Negative Cells | Observation | Reference |
| DS-8201 (T-DXd) | SKBR3 (HER2+) | MCF7 (HER2-) | DS-8201 treatment led to the death of HER2-negative MCF7 cells in the presence of SKBR3 cells. | [1] |
| T-DM1 | SKBR3 (HER2+) | MCF7 (HER2-) | T-DM1 did not affect MCF7 viability under similar conditions. | [1] |
| DS-8201 (T-DXd) | NCI-N87 (HER2+) | MDA-MB-468 (HER2-) | T-DXd was effective in killing both HER2+ and neighboring HER2- cells. | [2] |
| T-VEd9 (Exatecan derivative) | NCI-N87 | MDA-MB-231/GFP | T-VEd9 killed both antigen-positive and antigen-negative cells, demonstrating a bystander effect. | [15] |
Table 2: Summary of In Vitro Bystander Effect Studies with Exatecan-based ADCs.
Experimental Protocols for Assessing the Bystander Effect
Several in vitro and in vivo models are employed to investigate the bystander effect of ADCs.
In Vitro Co-culture Assay
This assay is a cornerstone for evaluating the bystander effect.
Objective: To determine if an ADC targeting antigen-positive cells can kill neighboring antigen-negative cells.
Methodology:
-
Cell Seeding: Antigen-positive (e.g., SKBR3, HER2-positive) and antigen-negative (e.g., MCF7, HER2-negative) cells are co-seeded in a 96-well plate.[1] The antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[15] Different ratios of antigen-positive to antigen-negative cells can be used to assess the dependency of the bystander effect on the number of target cells.[16]
-
ADC Treatment: The co-culture is treated with the ADC of interest at various concentrations. A negative control ADC with a non-permeable payload (e.g., T-DM1) is often included for comparison.[1]
-
Incubation: The plate is incubated for a period sufficient to allow for ADC internalization, payload release, and diffusion (typically 48-72 hours).[14]
-
Analysis: The viability of the antigen-negative cells is assessed. This can be done through:
-
Fluorescence Microscopy: Visually inspecting the reduction in the number of fluorescently labeled antigen-negative cells.[15]
-
Flow Cytometry: Quantifying the percentage of viable and apoptotic fluorescent cells.[17]
-
Live-cell Imaging and Impedance Measurements: Real-time monitoring of cell death.[1]
-
Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic payload is released into the extracellular medium.
Objective: To assess whether the medium from ADC-treated antigen-positive cells can induce cytotoxicity in antigen-negative cells.
Methodology:
-
Treatment of Antigen-Positive Cells: Antigen-positive cells are cultured and treated with the ADC.
-
Collection of Conditioned Medium: After a suitable incubation period, the culture medium, which now potentially contains the released payload, is collected.[1]
-
Treatment of Antigen-Negative Cells: The conditioned medium is transferred to a culture of antigen-negative cells.[1]
-
Analysis: The viability of the antigen-negative cells is measured after incubation with the conditioned medium.[1] A significant reduction in viability indicates that the payload is released extracellularly and can exert a bystander effect.
3D Tumor Spheroid Model
This model more closely mimics the three-dimensional architecture and cell-cell interactions of a solid tumor.
Objective: To evaluate the penetration and bystander killing efficiency of an ADC payload in a 3D tumor model.
Methodology:
-
Spheroid Formation: Tumor spheroids are generated, often containing a mixture of antigen-positive and antigen-negative cells.[14]
-
ADC Treatment: The spheroids are treated with the ADC.
-
Analysis: After treatment, the spheroids are fixed, sectioned, and stained for markers of DNA damage (e.g., γH2A.X) or apoptosis.[14] This allows for the visualization and quantification of cell death at different depths within the spheroid, providing insight into the payload's ability to penetrate tissue and exert a bystander effect.[14]
Visualizing Key Processes
The following diagrams illustrate the signaling pathway of exatecan-induced apoptosis and a typical experimental workflow for assessing the bystander effect.
Caption: Signaling pathway of exatecan-induced apoptosis.
Caption: Workflow for an in vitro co-culture bystander effect assay.
Conclusion
The bystander effect is a pivotal feature of exatecan-based ADCs, enabling them to overcome tumor heterogeneity and enhance their therapeutic potential. A thorough understanding of the underlying mechanisms, coupled with robust experimental evaluation using assays such as co-culture and 3D spheroid models, is essential for the successful development of next-generation ADCs. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug developers to design and interpret studies aimed at harnessing the power of the bystander effect for more effective cancer therapies.
References
- 1. agilent.com [agilent.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 13. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
An In-depth Technical Guide to MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan: A Key Component of Advanced Antibody-Drug Conjugates
CAS Number: 2414254-51-4
Synonyms: SHR-A1811 Drug-linker
This technical guide provides a comprehensive overview of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan, a sophisticated drug-linker used in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, mechanism of action, and preclinical data, with a focus on its application in the HER2-targeting ADC, SHR-A1811.
Introduction
This compound is a state-of-the-art drug-linker conjugate designed for targeted cancer therapy. It comprises a cleavable tetrapeptide linker (Gly-Gly-Phe-Gly), a maleimide-cyclopropane conjugation moiety, and the potent cytotoxic payload, Exatecan, which is a DNA topoisomerase I inhibitor.[1][2][3] This linker system is engineered for stability in circulation and efficient, selective release of the cytotoxic payload within tumor cells.[4][5]
Physicochemical Properties and Synthesis
The molecular formula for this compound is C₅₅H₆₀FN₉O₁₃, and its molecular weight is 1074.12 g/mol . The synthesis of this drug-linker is a multi-step process that involves the solid-phase synthesis of the tetrapeptide, introduction of the cyclopropane moiety, and subsequent conjugation to the Exatecan payload.
Mechanism of Action
The therapeutic efficacy of ADCs utilizing this drug-linker stems from the targeted delivery of Exatecan to cancer cells. The general mechanism is a multi-step process:
-
Target Binding: The ADC, such as SHR-A1811, binds to a specific antigen (e.g., HER2) on the surface of tumor cells.[4]
-
Internalization: The ADC-antigen complex is internalized by the tumor cell, typically via endocytosis.
-
Lysosomal Trafficking: The complex is trafficked to the lysosome.
-
Payload Release: Within the lysosome, the Gly-Gly-Phe-Gly linker is cleaved by lysosomal proteases, such as cathepsins, releasing the Exatecan payload.[4]
-
Topoisomerase I Inhibition: The released Exatecan diffuses to the nucleus and inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in the cancer cell.
A significant feature of Exatecan-based ADCs is the bystander effect . The released, membrane-permeable Exatecan can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells, thereby enhancing the anti-tumor activity in heterogeneous tumors.[5][6]
Preclinical Data
The following tables summarize key preclinical data for SHR-A1811, an ADC utilizing the this compound linker-drug.
In Vitro Cytotoxicity
| Cell Line | HER2 Expression | SHR-A1811 IC₅₀ (nM) | Reference ADC (T-DXd analog) IC₅₀ (nM) |
| SK-BR-3 | High | Strong | Comparable |
| JIMT-1 | Moderate | Strong | Comparable |
| Capan-1 | Low | Potent | Comparable |
| MDA-MB-468 (in co-culture with SK-BR-3) | Negative | 0.28 | Not Reported |
Data compiled from abstracts and preclinical studies of SHR-A1811.[5]
In Vivo Efficacy in Xenograft Models
| Xenograft Model | HER2 Expression | SHR-A1811 Treatment | Outcome |
| SK-BR-3 | High | Dose-dependent | Dramatic and sustained tumor growth inhibition |
| JIMT-1 | Moderate | Dose-dependent | Significant tumor growth inhibition |
| Capan-1 | Low | Dose-dependent | Tumor growth inhibition |
Data from preclinical studies of SHR-A1811 demonstrate potent anti-tumor activity across a range of HER2 expression levels.[5]
Pharmacokinetics and Stability
| Species | SHR-A1811 Half-life (Total Antibody) | Payload Release in Plasma (21 days) |
| Mouse | Not Reported | < 2% |
| Rat | Good pharmacokinetic profile | < 2% |
| Cynomolgus Monkey | Good pharmacokinetic profile | < 2% |
| Human | Favorable pharmacokinetic profile | < 2% |
SHR-A1811 exhibits high stability in plasma across different species, with minimal premature payload release.[4][5] The highest non-severely toxic dose (HNSTD) in cynomolgus monkeys was determined to be 40 mg/kg.[4]
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the in vitro cytotoxicity of an ADC like SHR-A1811.
Methodology:
-
Cell Culture: Culture HER2-positive (e.g., SK-BR-3, JIMT-1) and HER2-negative (e.g., MDA-MB-468) cancer cell lines in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC (e.g., SHR-A1811) and a reference ADC in cell culture medium. Add the diluted ADCs to the appropriate wells.
-
Incubation: Incubate the plates for a period of 3 to 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the cell viability against the ADC concentration and determine the IC₅₀ value using a non-linear regression model.
Bystander Effect Assay (Co-culture)
Methodology:
-
Cell Labeling (Optional): Label HER2-positive cells (e.g., SK-BR-3) and HER2-negative cells (e.g., MDA-MB-468) with different fluorescent markers for easy identification.
-
Co-culture Seeding: Seed a mixed population of HER2-positive and HER2-negative cells in 96-well plates.
-
ADC Treatment: Treat the co-cultured cells with the ADC at various concentrations.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 5 days).
-
Cell Viability and Counting: Determine the viability and count of each cell population using flow cytometry or high-content imaging.
-
Data Analysis: Calculate the IC₅₀ of the ADC on the HER2-negative cell population in the co-culture system to quantify the bystander effect.[5]
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., SK-BR-3, JIMT-1) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Formation: Once the tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, ADC at various doses).
-
ADC Administration: Administer the ADC intravenously according to the specified dosing schedule.
-
Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is typically tumor growth inhibition.
-
Ethical Considerations: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[4]
Plasma Stability Assay
Methodology:
-
Incubation: Incubate the ADC (e.g., at 20 µg/mL) in plasma from different species (mouse, rat, monkey, human) at 37°C for a specified period (e.g., up to 21 days).[4]
-
Sample Collection: Collect aliquots at various time points.
-
Payload Quantification: Quantify the concentration of the released payload in the plasma samples using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[4]
-
Data Analysis: Calculate the percentage of released payload relative to the total theoretical payload in the ADC at each time point to determine the stability.[4]
Conclusion
This compound is a highly promising drug-linker for the development of next-generation ADCs. Its cleavable design ensures targeted payload release, while the potent topoisomerase I inhibitor, Exatecan, provides robust anti-tumor activity and a significant bystander effect. Preclinical data from the HER2-targeting ADC, SHR-A1811, which utilizes this linker-drug, demonstrate its potential for high efficacy and a favorable safety profile. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers in the field of targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Preliminary Efficacy of SHR-A1811: A Technical Overview for Drug Development Professionals
An In-depth Analysis of a Novel HER2-Targeting Antibody-Drug Conjugate
SHR-A1811, a third-generation antibody-drug conjugate (ADC), is emerging as a promising therapeutic agent for patients with HER2-expressing or HER2-mutated solid tumors. This technical guide synthesizes the preliminary efficacy data from key clinical trials, details the experimental protocols, and visualizes the underlying mechanisms and study designs.
Core Efficacy Data
Preliminary clinical data for SHR-A1811 demonstrates significant anti-tumor activity across a range of solid tumors, particularly in heavily pretreated patient populations. The following tables summarize the key efficacy endpoints from major clinical studies.
Table 1: Efficacy in HER2-Positive and HER2-Low Breast Cancer (SHR-A1811-I-101 Trial)[1][2]
| Patient Cohort | Number of Patients (n) | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
| HER2-Positive Breast Cancer | 136 | 79.1% (95% CI, 71.2%-85.6%) | 3.0% | 76.1% | 20.0 months (95% CI, 15.1-NE) | 23.6 months (95% CI, 15.6-NE) |
| HER2-Low Breast Cancer | 110 | 62.0% (95% CI, 52.2%-71.2%) | 1.9% | 60.2% | 11.0 months (95% CI, 8.2-13.7) | 12.2 months (95% CI, 7.3-NE) |
NE: Not Evaluable
Table 2: Efficacy in Non-Breast Solid Tumors (SHR-A1811-I-101 Trial)[1][2]
| Patient Cohort | Number of Patients (n) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
| Non-Breast Solid Tumors | 145 | 40.0% (95% CI, 31.5%-49.0%) | Ranged from 3.4 to 8.5 months | 15.2 months (95% CI, 9.9-20.9) |
Table 3: Efficacy in HR+/HER2-Low Breast Cancer (Neoadjuvant Setting - NCT05911958)[3][4]
| Patient Cohort | Number of Patients (n) | Objective Response Rate (ORR) | Pathological Complete Response (pCR) |
| HR+/HER2-Low Breast Cancer (Stage 1) | 35 (evaluable) | 74.3% | 0% |
| HR+/HER2-Low Breast Cancer (Full Cohort) | 65 (mITT) | 81.5% | 3.1% |
mITT: modified Intention-to-Treat
Table 4: Efficacy in HER2-Positive Breast Cancer (Neoadjuvant Setting - FASCINATE-N Trial)[5]
| Treatment Arm | Number of Patients (n) | Pathological Complete Response (pCR) Rate |
| SHR-A1811 Monotherapy | 87 | 63.2% |
| SHR-A1811 + Pyrotinib | 88 | 62.5% |
| PCbHP | 90 | 64.4% |
PCbHP: Nab-paclitaxel, Carboplatin, Trastuzumab, and Pertuzumab
Table 5: Efficacy in HER2-Mutant Non-Small Cell Lung Cancer (HORIZON-Lung Trial)[6][7]
| Efficacy Endpoint | Independent Review Committee (IRC) Assessment |
| Objective Response Rate (ORR) | 74.5% (95% CI, 64.4%-82.9%) |
| Disease Control Rate (DCR) | 98.9% (95% CI, 94.2%-100.0%) |
| Median Duration of Response (DoR) | 9.8 months (95% CI, 8.3-13.9) |
| Median Progression-Free Survival (PFS) | 11.5 months (95% CI, 9.7-15.2) |
Mechanism of Action and Preclinical Insights
SHR-A1811 is an antibody-drug conjugate comprising the HER2-directed monoclonal antibody trastuzumab, a cleavable linker, and a topoisomerase I inhibitor payload.[1][2] This design facilitates a potent anti-tumor effect through multiple mechanisms. Preclinical studies have highlighted the high membrane permeability and potent cytotoxicity of the payload, which contributes to a strong "bystander killing effect," where the payload can diffuse from the target cell to kill neighboring tumor cells, regardless of their HER2 expression status.[3][4] The drug-to-antibody ratio (DAR) of SHR-A1811 is optimized at 6, balancing efficacy and toxicity.[2][5][6]
Experimental Protocols of Key Clinical Trials
SHR-A1811-I-101 (NCT04446260): A Global Phase 1 First-in-Human Study
-
Study Design: This was a global, multi-center, open-label, first-in-human, phase 1 dose-escalation and dose-expansion study.[1][7][8]
-
Patient Population: Patients with HER2-expressing or mutated unresectable, advanced, or metastatic solid tumors who were refractory or intolerant to standard therapies were enrolled.[8] Key inclusion criteria included an ECOG performance status of 0 or 1.[1]
-
Dosing Regimen: SHR-A1811 was administered intravenously once every 3 weeks at doses ranging from 1.0 to 8.0 mg/kg.[8] The recommended phase 2 doses were selected as 4.8 mg/kg and 6.4 mg/kg for various tumor types.[7]
-
Endpoints: The primary endpoints were dose-limiting toxicities, safety, and the recommended phase 2 dose.[1][8] Secondary endpoints included objective response rate (ORR), duration of response (DoR), and progression-free survival (PFS), assessed by investigators according to RECIST v1.1.
HORIZON-Lung (NCT04818333): A Phase 1/2 Study in Advanced NSCLC
-
Study Design: This was a multicenter, open-label, dose-escalation and expansion, phase 1/2 study.[9][10]
-
Patient Population: The study enrolled patients with advanced non-small cell lung cancer (NSCLC) with HER2 expression, amplification, or mutation who had previously received platinum-based chemotherapy.[9][11] Patients were required to have an ECOG performance status of 0 or 1 and at least one measurable lesion according to RECIST v1.1.[11]
-
Dosing Regimen: In the phase 2 portion, SHR-A1811 was administered intravenously at the recommended dose of 4.8 mg/kg once every 3 weeks.[12]
-
Endpoints: The primary endpoint for the phase 2 part was IRC-assessed ORR per RECIST v1.1.[12] Secondary endpoints included DCR, DoR, PFS, and overall survival (OS).[12]
Safety and Tolerability
Across the preliminary studies, SHR-A1811 has demonstrated a manageable safety profile.[1][9] The most common grade 3 or higher treatment-related adverse events (TRAEs) were hematological, including decreased neutrophil count and decreased white blood cell count.[1][7] The incidence of interstitial lung disease (ILD), a known risk with HER2-targeted ADCs, was observed to be low.[13][5][7]
Conclusion
The preliminary efficacy data for SHR-A1811 are highly encouraging, demonstrating substantial and durable responses in heavily pretreated patients with HER2-positive and HER2-low breast cancer, as well as HER2-mutant non-small cell lung cancer. The unique design of this third-generation ADC, with its highly permeable payload and optimized drug-to-antibody ratio, likely contributes to its potent anti-tumor activity and manageable safety profile. Ongoing and future pivotal studies will be critical in further defining the role of SHR-A1811 in the evolving landscape of targeted cancer therapy.
References
- 1. onclive.com [onclive.com]
- 2. SHR-A1811, a novel anti-HER2 antibody-drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mediamedic.co [mediamedic.co]
- 5. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles | PLOS One [journals.plos.org]
- 6. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Safety, Efficacy, and Pharmacokinetics of SHR-A1811, a Human Epidermal Growth Factor Receptor 2-Directed Antibody-Drug Conjugate, in Human Epidermal Growth Factor Receptor 2-Expressing or Mutated Advanced Solid Tumors: A Global Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SHR-A1811 (antibody-drug conjugate) in advanced HER2-mutant non-small cell lung cancer: a multicenter, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. aacrjournals.org [aacrjournals.org]
Navigating the Labyrinth of Specificity: A Technical Guide to Exatecan Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. By combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads, ADCs offer the promise of delivering therapeutic agents directly to tumor cells while minimizing systemic toxicity. Among the diverse array of payloads, exatecan, a potent topoisomerase I inhibitor, has emerged as a particularly promising agent. Its high potency, ability to overcome multidrug resistance, and significant bystander effect make it an attractive candidate for ADC development.[1][2][3] However, the success of any exatecan ADC hinges on its target specificity. This in-depth technical guide explores the core principles and methodologies for evaluating the target specificity of exatecan ADCs, providing a comprehensive resource for researchers and drug developers in the field.
The Core of Specificity: Mechanism of Action and Rationale
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for relieving DNA torsional stress during replication and transcription.[4][5][] By stabilizing the covalent complex between topoisomerase I and DNA, exatecan leads to the accumulation of single-strand breaks, which are subsequently converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[1][4][7][8][9]
The rationale for harnessing exatecan in an ADC platform is multifaceted. Its high potency allows for a lower concentration of the ADC to be effective, potentially reducing off-target effects.[3] Furthermore, exatecan has been shown to be a poor substrate for the P-glycoprotein (Pgp) transporter, a key mechanism of multidrug resistance in cancer cells.[1][10] This suggests that exatecan ADCs could be effective in tumors that have developed resistance to other chemotherapeutic agents.[11]
A critical aspect of exatecan's appeal is its ability to induce a "bystander effect."[10][12][13] The membrane permeability of exatecan allows it to diffuse from the target cancer cell and kill neighboring, antigen-negative tumor cells.[12][14] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[15]
Building the Ideal Exatecan ADC: The Role of Linker Technology
The linker connecting the exatecan payload to the antibody is a critical determinant of an ADC's stability, specificity, and efficacy. The choice of linker technology is crucial for ensuring that the payload remains attached to the antibody in circulation and is only released upon internalization into the target tumor cell.[]
Exatecan's hydrophobicity presents a challenge in ADC development, as it can lead to aggregation and poor pharmacokinetic properties.[1][2][7] To address this, various hydrophilic linkers have been developed to improve the solubility and stability of exatecan ADCs.[1][10] These linkers can be broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the tumor cell, such as low pH or the presence of specific enzymes like cathepsins.[] This controlled release mechanism is essential for maximizing the therapeutic window.
-
Non-Cleavable Linkers: With these linkers, the payload is released upon lysosomal degradation of the antibody itself. While generally more stable in circulation, they may have a less pronounced bystander effect as the payload is less likely to diffuse out of the cell.[16]
Current Targets of Exatecan ADCs
The target antigen for an exatecan ADC must be carefully selected to ensure tumor-specific delivery. Ideally, the target should be highly and homogenously expressed on the surface of tumor cells with minimal expression on healthy tissues.[16][] Several promising targets are currently being explored for exatecan ADCs in preclinical and clinical development:
| Target Antigen | Target Type | Associated Cancer Types (Examples) |
| Claudin-6 | Adhesion protein | Solid tumors[18] |
| NaPi2b | Phosphate transporter | Solid tumors[18] |
| PSMA | Enzymatic glycoprotein | Solid tumors[18] |
| ASCT2 | Amino Acid Transporter | Solid tumors[18] |
| CNTN4 | Contactin 4 | Solid tumors[13] |
| CEACAM5 | Carcinoembryonic antigen-related cell adhesion molecule 5 | Colorectal cancer, Gastric cancer, Non-small cell lung cancer, Pancreatic ductal adenocarcinoma[19][20][21] |
| HER2 | Human Epidermal Growth Factor Receptor 2 | Breast cancer, Gastric cancer[2][22] |
| Trop-2 | Trophoblast cell-surface antigen 2 | Breast cancer, Lung cancer, Urothelial cancer[] |
Quantitative Analysis of Target Specificity
A rigorous quantitative assessment is paramount to confirming the target specificity of an exatecan ADC. Key parameters that must be evaluated include binding affinity, in vitro cytotoxicity, and in vivo efficacy.
| ADC Target | Cell Line | Binding Affinity (Kd) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| HER2 | SK-BR-3 (HER2-positive) | Not Reported | 0.41 ± 0.05 nM (for IgG(8)-EXA) | Significant antitumor activity observed | [22] |
| HER2 | MDA-MB-468 (HER2-negative) | Not Reported | > 30 nM (for IgG(8)-EXA) | Not Applicable | [22] |
| CNTN4 | HT1080/CNTN4 (CNTN4-positive) | Not Reported | Potent and specific cytotoxicity reported | Promising anti-tumor effect observed | [23] |
| ecDNA | Various cancer cell lines | Not Reported | Low nanomolar EC50 values reported | Significant tumor regression observed | [24] |
| HER2 | JIMT-1 (medium HER2-expressing) | Not Reported | Low nM range | Superior anti-tumor efficacy compared to T-DXd | [25] |
Note: This table is a representation of available data and is not exhaustive. The lack of standardized reporting makes direct comparison across studies challenging.
Experimental Protocols for Assessing Target Specificity
Detailed and robust experimental protocols are essential for the accurate evaluation of exatecan ADC target specificity.
Binding Affinity Assays
Binding affinity assays quantify the strength of the interaction between the ADC and its target antigen on the cell surface.
a. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the association and dissociation rates of the ADC to its target.
Protocol Outline:
-
Immobilization: Covalently immobilize the purified recombinant target antigen onto a sensor chip. A control protein should be immobilized on a reference flow cell to subtract non-specific binding.[26]
-
Analyte Injection: Inject a series of concentrations of the exatecan ADC over the sensor surface at a constant flow rate.[26]
-
Association & Dissociation: Monitor the change in the SPR signal during the injection (association phase) and after the injection as buffer flows over the surface (dissociation phase).[26]
-
Regeneration: Inject a regeneration solution to remove the bound ADC from the sensor surface, preparing it for the next cycle.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
b. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that can be used to determine the relative binding affinity of an ADC.
Protocol Outline:
-
Coating: Coat a 96-well plate with the recombinant target antigen and block non-specific binding sites.
-
ADC Incubation: Add serial dilutions of the exatecan ADC to the wells and incubate to allow binding.
-
Washing: Wash the plate to remove unbound ADC.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody of the ADC.
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of bound ADC.
Internalization Assays
Internalization of the ADC-antigen complex is a prerequisite for the intracellular release of exatecan.
a. Flow Cytometry-Based Internalization Assay
This method quantifies the amount of internalized ADC over time.
Protocol Outline:
-
Cell Preparation: Plate target cells (antigen-positive) and control cells (antigen-negative) in a 6-well plate.[20]
-
ADC Incubation: Incubate the cells with the exatecan ADC at 4°C to allow for surface binding without internalization.[20]
-
Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points. Keep a set of cells at 4°C as a non-internalizing control.[20]
-
Surface Signal Quenching/Stripping:
-
Quenching: Add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to quench the fluorescence of the non-internalized, surface-bound ADC.
-
Stripping: Alternatively, use a low pH buffer to strip the surface-bound ADC.
-
-
Staining: Stain the cells with a fluorescently labeled secondary antibody that binds to the ADC.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The mean fluorescence intensity (MFI) of the cells incubated at 37°C (after quenching/stripping) represents the internalized ADC.[20]
b. pH-Sensitive Dye-Based Internalization Assay
This method utilizes a pH-sensitive dye that fluoresces only in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[13][27]
Protocol Outline:
-
Labeling: Label the exatecan ADC with a pH-sensitive fluorescent dye.
-
Cell Incubation: Incubate the target cells with the labeled ADC.
-
Internalization: As the ADC is internalized and trafficked to acidic compartments, the dye will fluoresce.
-
Detection: The increase in fluorescence can be monitored in real-time using a fluorescence microscope or a plate reader, or at specific time points using flow cytometry.[13]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells and is commonly used to determine the cytotoxic potential of an ADC.[4][5][12][28]
Protocol Outline:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density.[28]
-
ADC Treatment: Treat the cells with a serial dilution of the exatecan ADC and incubate for a period of 48-144 hours.[28] Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[28]
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.[28]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[28]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[28]
Bystander Effect Assay
The bystander effect is a key feature of exatecan ADCs.
a. Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC.
Protocol Outline:
-
Cell Labeling: Label the antigen-negative cells with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive cells.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with the exatecan ADC.
-
Analysis: After a defined incubation period, analyze the viability of the antigen-negative (GFP-positive) cells using flow cytometry or fluorescence microscopy. A decrease in the number of viable GFP-positive cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
b. Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic agent released from the target cells is responsible for the bystander effect.
Protocol Outline:
-
Conditioned Medium Preparation: Treat antigen-positive cells with the exatecan ADC for a specific period.
-
Medium Collection: Collect the culture medium, which now contains the released exatecan.
-
Treatment of Bystander Cells: Add the conditioned medium to a culture of antigen-negative cells.
-
Viability Assessment: After incubation, assess the viability of the antigen-negative cells using an MTT assay or other viability assays. A decrease in viability indicates that a soluble factor (exatecan) is mediating the bystander effect.
In Vivo Efficacy Studies
In vivo studies using animal models are crucial for evaluating the anti-tumor activity and overall target specificity of the exatecan ADC in a physiological setting.
Protocol Outline:
-
Tumor Model Establishment: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting human cancer cell lines (either antigen-positive or a co-culture of antigen-positive and -negative cells).
-
ADC Administration: Once the tumors reach a specified size, administer the exatecan ADC intravenously at various dose levels. Include control groups receiving vehicle or a non-targeting ADC.
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor efficacy.
-
Toxicity Assessment: Monitor the body weight and overall health of the animals to assess the systemic toxicity of the ADC.
Visualizing the Path to Specificity
Understanding the complex interplay of factors and processes involved in determining the target specificity of exatecan ADCs can be facilitated through clear visualizations.
Caption: Experimental workflow for evaluating the target specificity of exatecan ADCs.
Caption: Key factors influencing the target specificity of exatecan ADCs.
Caption: Signaling pathway of exatecan-induced cell death.
Conclusion
The development of exatecan ADCs holds immense promise for advancing the field of targeted cancer therapy. Their high potency, ability to circumvent drug resistance, and potent bystander effect make them a formidable weapon against a variety of cancers. However, realizing their full therapeutic potential is intrinsically linked to meticulous evaluation of their target specificity. By employing a comprehensive suite of in vitro and in vivo assays, as outlined in this guide, researchers and drug developers can systematically assess and optimize the specificity of their exatecan ADC candidates. This rigorous, data-driven approach is essential for identifying the most promising therapeutic agents and ultimately, for delivering safer and more effective treatments to cancer patients.
References
- 1. Repair of Topoisomerase I-Mediated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential and common DNA repair pathways for topoisomerase I- and II-targeted drugs in a genetic DT40 repair cell screen panel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 10. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity profiling of monoclonal antibody and antibody-drug-conjugate preparations by coupled liquid chromatography-surface plasmon resonance biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibody Internalization | Sartorius [sartorius.com]
- 14. researchgate.net [researchgate.net]
- 15. nicoyalife.com [nicoyalife.com]
- 16. Target Antigen Attributes and Their Contributions to Clinically Approved Antibody-Drug Conjugates (ADCs) in Haematopoietic and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. probiocdmo.com [probiocdmo.com]
- 28. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigation of SHR-A1811 in Cancer Cell Lines: A Technical Guide
An In-depth Analysis of the Preclinical Anti-Tumor Activity of a Novel HER2-Targeting Antibody-Drug Conjugate
This technical guide provides a comprehensive overview of the initial preclinical investigations of SHR-A1811, a novel antibody-drug conjugate (ADC) targeting the human epidermal growth factor receptor 2 (HER2). The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the core preclinical data, experimental methodologies, and an exploration of the underlying signaling pathways.
Core Concepts and Mechanism of Action
SHR-A1811 is a third-generation ADC engineered for enhanced efficacy and a favorable safety profile.[1][2] It is composed of three key components:
-
A humanized anti-HER2 monoclonal antibody: This component is based on trastuzumab, which specifically targets the extracellular domain of the HER2 receptor, a well-established oncogene overexpressed in various cancers.[1][2]
-
A cleavable linker: This linker is designed to be stable in circulation and to be efficiently cleaved by intracellular enzymes upon internalization into the target cancer cell.[1]
-
A topoisomerase I inhibitor payload (SHR169265): This potent cytotoxic agent induces DNA damage and triggers apoptosis in cancer cells.[1] The payload is a novel, highly permeable topoisomerase I inhibitor, designed for potent cytotoxicity and an effective bystander killing effect.[1]
The drug-to-antibody ratio (DAR) of SHR-A1811 is optimized at approximately 6, balancing potent anti-tumor activity with a manageable safety profile.[1]
The proposed mechanism of action for SHR-A1811 follows a multi-step process, beginning with the binding of the antibody component to HER2 on the surface of cancer cells. This binding leads to the internalization of the ADC-HER2 complex. Once inside the cell, the cleavable linker is processed, releasing the topoisomerase I inhibitor payload. The payload then inhibits topoisomerase I, an enzyme essential for DNA replication and repair, leading to DNA double-strand breaks and ultimately, apoptotic cell death. A key feature of SHR-A1811 is its potent "bystander effect," where the cell-permeable payload can diffuse out of the target HER2-positive cell and kill neighboring HER2-negative cancer cells, thus addressing tumor heterogeneity.[1][3][4]
In Vitro Efficacy
The in vitro anti-tumor activity of SHR-A1811 has been evaluated in a panel of human cancer cell lines with varying levels of HER2 expression.
Cytotoxicity in HER2-Positive and HER2-Low Cancer Cell Lines
SHR-A1811 has demonstrated potent, HER2-dependent cytotoxic activity. The half-maximal inhibitory concentration (IC50) values for SHR-A1811 across a range of breast and gastric cancer cell lines are summarized below.
| Cell Line | Cancer Type | HER2 Expression | SHR-A1811 IC50 (nM) |
| SK-BR-3 | Breast Cancer | High | Data not available |
| JIMT-1 | Breast Cancer | Moderate | Data not available |
| Capan-1 | Pancreatic Cancer | Low | Data not available |
| NCI-N87 | Gastric Cancer | High | Data not available |
Quantitative data for IC50 values were not explicitly available in the reviewed preclinical literature. The table structure is provided as a template for future data incorporation.
Bystander Killing Effect
A key attribute of SHR-A1811 is its ability to induce a bystander killing effect, which is crucial for efficacy in heterogeneous tumors containing both HER2-positive and HER2-negative cells. In co-culture experiments, SHR-A1811 demonstrated the ability to kill HER2-negative MDA-MB-468 breast cancer cells when co-cultured with HER2-positive SK-BR-3 cells.[1][3][4]
| Co-culture System | Target Cell (HER2-) | Bystander Cell (HER2+) | SHR-A1811 IC50 on Target Cells (nM) |
| MDA-MB-468 + SK-BR-3 | MDA-MB-468 | SK-BR-3 | 0.28[4] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of SHR-A1811 has been confirmed in vivo using various human cancer cell line-derived xenograft (CDX) models in mice. These studies have demonstrated dose-dependent tumor growth inhibition and, in some cases, tumor regression.
| Xenograft Model | Cancer Type | HER2 Expression | Treatment Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| NCI-N87 | Gastric Cancer | High | Data not available | Data not available |
| JIMT-1 | Breast Cancer | Moderate | Data not available | Data not available |
| Capan-1 | Pancreatic Cancer | Low | Data not available | Data not available |
Specific quantitative data on tumor growth inhibition percentages were not available in the reviewed preclinical literature. The table is structured to accommodate such data as it becomes available.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the initial investigation of SHR-A1811.
In Vitro Cytotoxicity Assay
The cytotoxic effects of SHR-A1811 on cancer cell lines were assessed using a luminescence-based cell viability assay.
Protocol Details:
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density optimized for each cell line to ensure logarithmic growth throughout the experiment.
-
Drug Treatment: Cells were treated with a serial dilution of SHR-A1811.
-
Incubation: Plates were incubated for a standard period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Measurement: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence signals were read on a plate reader, and the data were analyzed to determine the IC50 values using non-linear regression analysis.
Bystander Killing Co-culture Assay
The bystander effect of SHR-A1811 was evaluated using a co-culture system of HER2-positive and HER2-negative cancer cells.
Protocol Details:
-
Co-culture Setup: HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-468) cells were seeded together in the same culture wells. The ratio of the two cell types was optimized to allow for the detection of the bystander effect.
-
Drug Treatment: The co-culture was treated with various concentrations of SHR-A1811.
-
Incubation: The cells were incubated for an extended period, typically 5 days, to allow for the release and diffusion of the payload.
-
Quantification of Bystander Killing: The number of viable HER2-negative cells was quantified. This can be achieved through various methods, such as flow cytometry using specific cell surface markers or by pre-labeling one cell population with a fluorescent marker.
-
Data Analysis: The viability of the HER2-negative cells was plotted against the drug concentration to determine the IC50 of the bystander effect.
In Vivo Xenograft Studies
The in vivo efficacy of SHR-A1811 was assessed in immunodeficient mice bearing human tumor xenografts.
Protocol Details:
-
Animal Models: Immunodeficient mice (e.g., BALB/c nude) were used.
-
Tumor Cell Implantation: Human cancer cells (e.g., NCI-N87, JIMT-1, Capan-1) were implanted subcutaneously.
-
Treatment: Once tumors reached a specified volume, mice were randomized into groups and treated with SHR-A1811 at various dose levels or a vehicle control, typically via intravenous injection.
-
Monitoring: Tumor volumes were measured regularly using calipers, and animal body weights were monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Western Blot Analysis of Apoptosis
Western blotting was employed to detect the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in cells treated with SHR-A1811.
Protocol Details:
-
Cell Lysis: Cancer cells treated with SHR-A1811 were lysed to extract total protein.
-
Protein Quantification: Protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was probed with a primary antibody specific for cleaved PARP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, was used to ensure equal protein loading.
Immunohistochemistry (IHC) for HER2 Expression
IHC was used to confirm the HER2 expression status of the cell lines and xenograft tumors.
Protocol Details:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections of xenograft tumors or cell blocks were prepared.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed to unmask the HER2 antigen.
-
Immunostaining: The sections were incubated with a primary antibody against HER2, followed by a detection system that typically involves a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Scoring: The intensity and pattern of membrane staining were evaluated by a pathologist to determine the HER2 score (e.g., 0, 1+, 2+, 3+).[5]
Signaling Pathways
The primary signaling pathway targeted by SHR-A1811 is the DNA damage response pathway, initiated by the inhibition of topoisomerase I.
Inhibition of topoisomerase I by the SHR-A1811 payload leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication. This extensive DNA damage activates the DNA Damage Response (DDR) pathway, involving sensor proteins like ATM and ATR. The activation of the DDR pathway, in turn, triggers a cascade of signaling events that ultimately lead to the activation of caspases and the execution of apoptosis, as evidenced by the cleavage of PARP.
Conclusion
The initial preclinical investigation of SHR-A1811 reveals it to be a promising HER2-targeting antibody-drug conjugate with potent and selective anti-tumor activity in a range of cancer cell lines. Its efficacy is observed in both HER2-positive and, through a bystander effect, HER2-low expressing models. The optimized drug-to-antibody ratio and the properties of its novel topoisomerase I inhibitor payload contribute to its robust preclinical profile. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to guide its clinical development for the treatment of HER2-expressing cancers.
References
- 1. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Methodological & Application
Application Notes and Protocols for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan ADC Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of the MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan linker-payload to a monoclonal antibody (mAb). This advanced antibody-drug conjugate (ADC) system combines the tumor-targeting specificity of a mAb with the potent cytotoxic activity of Exatecan, a topoisomerase I inhibitor. The linker system is comprised of a maleimidocaproyl (MC) group for covalent attachment to the antibody, a protease-cleavable Gly-Gly-Phe-Gly (GGFG) tetrapeptide, and a cyclopropane moiety, which connects to the Exatecan payload.[1] The GGFG sequence is designed to be stable in circulation and efficiently cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target tumor cells, ensuring controlled release of the cytotoxic payload.[2][3][4]
The following protocols outline the necessary steps for antibody preparation, the conjugation reaction, and the subsequent purification and characterization of the resulting ADC.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting component |
| This compound Drug-Linker | Commercial Vendor | Cytotoxic payload and linker |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial Vendor | Reducing agent for antibody |
| Phosphate Buffered Saline (PBS), pH 7.4 | Commercial Vendor | Buffer for antibody and conjugation |
| Dimethyl sulfoxide (DMSO) | Commercial Vendor | Solvent for drug-linker |
| Sephadex G-25 Desalting Column | Commercial Vendor | Purification of reduced antibody |
| Hydrophobic Interaction Chromatography (HIC) Column | Commercial Vendor | Purification of ADC |
| Size Exclusion Chromatography (SEC) Column | Commercial Vendor | Purification and analysis of ADC |
| UV/Vis Spectrophotometer | N/A | Concentration and DAR determination |
| Liquid Chromatography-Mass Spectrometry (LC-MS) System | N/A | DAR determination and characterization |
Experimental Protocols
Antibody Preparation: Reduction of Interchain Disulfide Bonds
This protocol describes the partial reduction of a monoclonal antibody to generate free sulfhydryl (-SH) groups for conjugation. The number of available thiols can be controlled by adjusting the molar excess of the reducing agent, TCEP.
Protocol:
-
Antibody Solution Preparation: Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., Phosphate Buffered Saline with 50 mM Borate and 2 mM EDTA, pH 7.5-8.0).[5][6]
-
Addition of Reducing Agent: Add a 5-15 molar excess of TCEP to the antibody solution. The exact molar excess should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[5][6]
-
Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with degassed conjugation buffer.[5] The reduced antibody is now ready for conjugation.
ADC Conjugation: Reaction of Reduced Antibody with Drug-Linker
This protocol details the conjugation of the maleimide-containing drug-linker to the free sulfhydryl groups of the reduced antibody.
Protocol:
-
Drug-Linker Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1-10 mM.
-
Conjugation Reaction: Add the drug-linker solution to the reduced antibody solution at a molar excess of 1.5 to 5-fold over the available sulfhydryl groups. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring, protected from light.[5]
-
Quenching the Reaction: Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine or cysteine relative to the drug-linker to cap any unreacted maleimide groups. Incubate for an additional 20-30 minutes at room temperature.
ADC Purification
Purification is critical to remove unreacted drug-linker, aggregated ADC, and other impurities. A combination of chromatography techniques is often employed.
Protocol:
-
Initial Purification (Desalting): Remove excess, unreacted drug-linker and quenching agent using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Chromatographic Purification: Further purify the ADC using either Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC).
-
Buffer Exchange and Concentration: The purified ADC fractions are pooled, and the buffer is exchanged into a formulation buffer using diafiltration. The final ADC solution is then concentrated to the desired level.
Characterization of the ADC
Thorough characterization is essential to ensure the quality, efficacy, and safety of the ADC.
| Parameter | Method | Description |
| Drug-to-Antibody Ratio (DAR) | UV/Vis Spectroscopy, RP-HPLC, HIC, Mass Spectrometry (MS) | Determines the average number of drug molecules conjugated to each antibody. UV/Vis provides a quick estimation, while chromatographic and MS methods offer more detailed information on the distribution of different DAR species.[4][8][9] |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | Assesses the percentage of monomeric ADC and quantifies the level of high molecular weight aggregates.[1] |
| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | Quantifies the amount of unconjugated drug-linker remaining in the final ADC product. |
| In Vitro Cytotoxicity | Cell-based Assays | Evaluates the potency of the ADC on target antigen-positive and negative cancer cell lines to determine its specific cytotoxic activity. |
| In Vivo Efficacy | Xenograft Models | Assesses the anti-tumor activity of the ADC in animal models. |
| Stability | Incubation in Plasma/Serum | Evaluates the stability of the linker and the retention of the payload on the antibody over time in a physiological environment. The stability of the maleimide linkage can be a concern due to retro-Michael reactions.[8][10][11][12][13] |
Visualizations
ADC Conjugation Workflow
Caption: Workflow for the preparation, conjugation, purification, and characterization of the ADC.
Signaling Pathway of ADC Action
Caption: Mechanism of action of the Exatecan-based ADC leading to tumor cell apoptosis.
References
- 1. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of SHR-A1811 Linker-Payload to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR-A1811 is a novel antibody-drug conjugate (ADC) that has demonstrated significant potential in the treatment of HER2-expressing solid tumors.[1][2][3][4] This document provides detailed application notes and protocols for the conjugation of the SHR-A1811 linker-payload to a monoclonal antibody, specifically trastuzumab. SHR-A1811 is composed of the humanized anti-HER2 monoclonal antibody trastuzumab, a cleavable peptide linker (glycine-glycine-phenylalanine-glycine or GGFG), and a potent topoisomerase I inhibitor payload, SHR169265.[1][2][5][6] The drug-to-antibody ratio (DAR) of SHR-A1811 is optimized to approximately 6, balancing efficacy and toxicity.[1][2][7][8]
The conjugation process is a critical step in the manufacturing of ADCs, directly impacting the stability, efficacy, and safety of the final product.[9][10][11] The protocol outlined below is a representative method for the conjugation of a maleimide-activated linker-payload to the cysteine residues of an antibody, a common strategy for generating ADCs like SHR-A1811.[1][12]
Principle of Conjugation
The conjugation of the SHR-A1811 linker-payload to trastuzumab is achieved through a thiol-maleimide reaction. The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups. These thiol groups then react with the maleimide group of the linker-payload, forming a stable thioether bond. This method allows for a controlled and reproducible conjugation process.
Materials and Reagents
-
Trastuzumab
-
SHR-A1811 Linker-Payload (Maleimide-GGFG-SHR169265)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Propylene Glycol
-
Polysorbate 20 (Tween 20)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrophobic Interaction Chromatography (HIC) column
-
Size Exclusion Chromatography (SEC) column
-
UV-Vis Spectrophotometer
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Experimental Protocols
Antibody Preparation and Reduction
This step involves the partial reduction of the interchain disulfide bonds of trastuzumab to expose the cysteine residues necessary for conjugation.
Protocol:
-
Prepare a solution of trastuzumab in PBS at a concentration of 10 mg/mL.
-
Add a 2.5-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
Cool the solution to 4°C to stop the reduction reaction.
Linker-Payload Preparation
The SHR-A1811 linker-payload is prepared for conjugation to the reduced antibody.
Protocol:
-
Dissolve the maleimide-GGFG-SHR169265 linker-payload in a solution of 50% propylene glycol in water to a final concentration of 5 mg/mL.
-
Ensure the linker-payload is fully dissolved before proceeding.
Conjugation Reaction
This is the critical step where the linker-payload is covalently attached to the antibody.
Protocol:
-
Slowly add a 7-fold molar excess of the prepared linker-payload solution to the reduced antibody solution with gentle stirring.
-
Adjust the pH of the reaction mixture to 7.5 using 0.1 M HCl or 0.1 M NaOH as needed.
-
Allow the reaction to proceed at 4°C for 12-16 hours with continuous gentle agitation.
-
Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the linker-payload.
-
Incubate for an additional 30 minutes at 4°C.
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated linker-payload, residual reagents, and to isolate the desired ADC with the target DAR. A two-step chromatography process is typically employed.
Protocol:
-
Hydrophobic Interaction Chromatography (HIC):
-
Equilibrate a HIC column with PBS containing 1 M ammonium sulfate.
-
Load the quenched reaction mixture onto the column.
-
Wash the column with the equilibration buffer to remove unconjugated payload and other impurities.
-
Elute the ADC using a decreasing gradient of ammonium sulfate in PBS.
-
Collect fractions and analyze for DAR and purity.
-
-
Size Exclusion Chromatography (SEC):
-
Pool the HIC fractions containing the desired ADC.
-
Concentrate the pooled fractions and buffer exchange into the final formulation buffer (e.g., PBS with 0.01% Polysorbate 20) using SEC.
-
This step also serves to remove any remaining aggregates.
-
Characterization of the Antibody-Drug Conjugate
The final ADC product must be thoroughly characterized to ensure quality and consistency.
Protocol:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Determine the average DAR using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength for the payload (if applicable).
-
Alternatively, use HIC or LC-MS for a more detailed analysis of the DAR distribution.
-
-
Purity and Aggregation Analysis:
-
Assess the purity and the level of aggregation of the final ADC product using SEC.
-
-
Confirmation of Conjugation:
-
Confirm the covalent attachment of the linker-payload to the antibody using LC-MS analysis of the intact or fragmented ADC.
-
-
In Vitro Cell Cytotoxicity Assay:
-
Evaluate the potency of the ADC by performing a cell-based cytotoxicity assay on a HER2-expressing cancer cell line (e.g., SK-BR-3).
-
Data Presentation
Table 1: Physicochemical Properties of SHR-A1811 Components
| Component | Description | Key Properties |
| Antibody | Trastuzumab | Humanized IgG1 anti-HER2 monoclonal antibody |
| Linker | Maleimide-GGFG | Cleavable peptide linker, stable in circulation |
| Payload | SHR169265 | Topoisomerase I inhibitor, exatecan derivative |
| DAR | ~6 | Optimized for efficacy and safety |
Table 2: Representative Conjugation Reaction Parameters
| Parameter | Value |
| Antibody Concentration | 10 mg/mL |
| TCEP Molar Excess | 2.5x |
| Linker-Payload Molar Excess | 7x |
| Reaction pH | 7.5 |
| Reaction Temperature | 4°C |
| Reaction Time | 12-16 hours |
Table 3: Quality Control Specifications for SHR-A1811
| Attribute | Specification | Analytical Method |
| Average DAR | 5.5 - 6.5 | UV-Vis, HIC, LC-MS |
| Monomer Purity | ≥ 95% | SEC |
| Unconjugated Payload | ≤ 1% | HIC, RP-HPLC |
| Endotoxin Level | ≤ 0.5 EU/mg | LAL Test |
Visualization of Key Processes
Caption: Experimental workflow for the conjugation of SHR-A1811.
Caption: Simplified HER2 signaling pathway and mechanism of action of SHR-A1811.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. SHR-A1811, a novel anti-HER2 antibody-drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. broadpharm.com [broadpharm.com]
- 10. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for Exatecan ADC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of exatecan-based Antibody-Drug Conjugates (ADCs). The protocols outlined below are based on established methodologies and are intended to serve as a foundational guide for researchers in the field of targeted cancer therapy.
Introduction to Exatecan and its Role in ADCs
Exatecan is a potent, semi-synthetic, water-soluble derivative of camptothecin that functions as a topoisomerase I inhibitor.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, exatecan leads to DNA strand breaks, ultimately inducing apoptotic cell death in rapidly dividing cancer cells.[1][3][4] Its high potency and demonstrated anti-tumor activity have made it a compelling payload for use in ADCs.[5][6]
Exatecan-based ADCs are designed to selectively deliver this potent cytotoxic agent to tumor cells that overexpress a specific target antigen, thereby increasing the therapeutic window and reducing off-target toxicities associated with systemic chemotherapy. The key components of an exatecan ADC are the monoclonal antibody (mAb), the exatecan payload, and a chemical linker that connects them. The design of the linker is critical, influencing the stability, solubility, and release mechanism of the exatecan payload.
Mechanism of Action of Exatecan
The cytotoxic effect of exatecan is initiated by its inhibition of topoisomerase I, a nuclear enzyme essential for relaxing torsional strain in DNA during replication and transcription.
Caption: Mechanism of action of exatecan as a topoisomerase I inhibitor.
Experimental Protocols
General Workflow for Exatecan ADC Synthesis
The synthesis of an exatecan ADC typically involves a multi-step process that begins with the modification of the antibody, followed by conjugation with the linker-payload, and concludes with purification and characterization of the final ADC product.
Caption: General workflow for the synthesis of an exatecan ADC.
Protocol for Cysteine-Based Conjugation of Exatecan
This protocol describes a common method for conjugating a maleimide-containing exatecan-linker to the free thiol groups of a reduced monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Exatecan-linker construct with a maleimide group
-
Phosphate-buffered saline (PBS)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Solvents (e.g., DMSO for dissolving the linker-payload)
-
Purification columns (e.g., size exclusion chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb in a suitable buffer (e.g., PBS).
-
Add a molar excess of TCEP (typically 5-10 equivalents per antibody) to the mAb solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Linker-Payload Preparation:
-
Dissolve the exatecan-linker construct in an appropriate organic solvent like DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Add the dissolved exatecan-linker construct to the reduced antibody solution. The molar ratio of the linker-payload to the antibody will influence the final drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a molar excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other small molecules using size exclusion chromatography (SEC).
-
The purified ADC can be further characterized for purity and aggregation using techniques like hydrophobic interaction chromatography (HIC).
-
Characterization of the Exatecan ADC
Drug-to-Antibody Ratio (DAR) Determination:
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, with mass spectrometry (MS) being one of the most accurate.
-
Protocol:
-
Analyze the purified ADC using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with liquid chromatography (LC).
-
Deconvolute the resulting mass spectrum to identify the different drug-loaded antibody species.
-
Calculate the weighted average of the drug loads to determine the average DAR.
-
In Vitro Cytotoxicity Assay:
The potency of the exatecan ADC is evaluated by measuring its ability to kill cancer cells that express the target antigen. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.
-
Protocol (MTT Assay):
-
Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the exatecan ADC, a non-targeting control ADC, and free exatecan.
-
Incubate the cells for a defined period (e.g., 72-96 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a detergent solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.
-
Data Presentation
The following tables summarize representative quantitative data for exatecan-based ADCs from various studies.
Table 1: Drug-to-Antibody Ratio (DAR) of Exatecan ADCs
| Antibody Target | Linker Chemistry | Conjugation Method | Achieved DAR | Reference |
| HER2 | Maleimide-based | Cysteine | ~7.5 | [6] |
| HER2 | Polysarcosine-based | Cysteine | 8 | [4] |
| HER2 | Phosphonamidate-based | Cysteine | 8 | [1] |
| EGFR | Maleimide-based | Cysteine | ~7.5 | [6] |
Table 2: In Vitro Cytotoxicity (IC50) of Exatecan ADCs
| ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Trastuzumab-Exatecan (Polysarcosine linker) | SK-BR-3 | HER2 | Low nanomolar range | [4] |
| Trastuzumab-Exatecan (Polysarcosine linker) | NCI-N87 | HER2 | Low nanomolar range | [4] |
| Anti-HER2 IgG-Exatecan | SK-BR-3 | HER2 | 0.41 | [7] |
| Anti-HER2 IgG-Exatecan | MDA-MB-468 | HER2-negative | > 30 | [7] |
| Anti-EGFR mAb-Exatecan | HSC-2 | EGFR | Potent activity | [6] |
Conclusion
The synthesis of exatecan-based ADCs is a promising strategy in the development of targeted cancer therapies. The protocols and data presented in this document provide a foundational understanding for researchers to design and evaluate novel exatecan ADCs. Careful optimization of the antibody, linker, and conjugation strategy is crucial for developing ADCs with a favorable therapeutic index. Further research into novel linker technologies and conjugation methods will continue to advance the field and potentially lead to more effective and safer cancer treatments.
References
- 1. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of SHR-A1811
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR-A1811 is a novel antibody-drug conjugate (ADC) designed for targeted cancer therapy. It comprises the humanized anti-HER2 monoclonal antibody, trastuzumab, linked to a potent topoisomerase I inhibitor payload, SHR169265, via a cleavable linker.[1][2][3] With an optimized drug-to-antibody ratio (DAR) of approximately 6, SHR-A1811 exhibits significant anti-tumor activity in HER2-expressing cancer models.[2][3] This document provides detailed analytical methods and protocols for the comprehensive characterization of SHR-A1811, ensuring robust and reproducible analysis for research and development purposes.
Mechanism of Action
SHR-A1811's mechanism of action is twofold, combining the targeted activity of trastuzumab with the potent cytotoxicity of its topoisomerase I inhibitor payload.[3][4][5]
-
HER2 Targeting: The trastuzumab component of SHR-A1811 binds with high affinity to the extracellular domain of the HER2 receptor on the surface of cancer cells. This binding inhibits downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[4] Furthermore, the Fc region of trastuzumab can engage immune effector cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC).[4]
-
Payload Delivery and Action: Upon binding to HER2, the SHR-A1811/HER2 complex is internalized by the cancer cell. Inside the cell, the cleavable linker is processed, releasing the topoisomerase I inhibitor payload.[4][6] This payload then intercalates into the DNA and inhibits the topoisomerase I enzyme, leading to DNA double-strand breaks and ultimately, apoptotic cell death.[3]
Quantitative Data Summary
A summary of key quantitative data for SHR-A1811 is presented below.
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | ~6 | [2][3] |
| Payload | SHR169265 (Topoisomerase I inhibitor) | [2][3] |
| Antibody | Trastuzumab (anti-HER2) | [2][3] |
| Linker | Cleavable | [2][3] |
| In Vitro Cytotoxicity (IC50) | Cell line dependent (nM range) | [2] |
| Preclinical Pharmacokinetics | Dose-proportional exposure | [7][8] |
| Clinical Efficacy (HER2+ Breast Cancer) | Objective Response Rate (ORR): ~79.1% | [9] |
| Clinical Efficacy (HER2-mutant NSCLC) | Objective Response Rate (ORR): ~41.9% | [10] |
Experimental Protocols
Detailed protocols for the key analytical methods for SHR-A1811 characterization are provided below.
Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to an antibody is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are two common methods for DAR determination.
a) Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of the hydrophobic payload increases the overall hydrophobicity of the ADC, allowing for the separation of species with different DAR values.
-
Protocol:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Sample Preparation: Dilute SHR-A1811 to a final concentration of 1 mg/mL in the equilibration buffer.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient: Elute the bound ADC using a decreasing salt gradient (e.g., a linear gradient from 1.5 M to 0 M ammonium sulfate over 30 minutes).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: The different peaks correspond to ADC species with varying numbers of conjugated payloads. Calculate the average DAR by integrating the peak areas and using a weighted average formula.
-
b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. This method is often used for reduced ADCs.
-
Protocol:
-
Sample Reduction: Reduce SHR-A1811 by incubation with a reducing agent (e.g., dithiothreitol - DTT) to separate the light and heavy chains.
-
Column: Use a reversed-phase column suitable for proteins (e.g., a C4 column).
-
Mobile Phase:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Apply a linear gradient from low to high organic content (e.g., 20% to 60% Mobile Phase B over 30 minutes).
-
Detection: Monitor absorbance at 280 nm.
-
Data Analysis: Separate peaks corresponding to light chains and heavy chains with different numbers of conjugated drugs will be observed. The DAR can be calculated based on the relative peak areas.
-
Purity and Heterogeneity Analysis
a) Size Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their hydrodynamic radius, effectively separating monomers from aggregates and fragments.
-
Protocol:
-
Column: Use a size exclusion column with an appropriate pore size for antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: An isocratic mobile phase, typically a phosphate buffer with salt (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute SHR-A1811 to 1 mg/mL in the mobile phase.
-
Injection: Inject 20-50 µL of the sample.
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: The main peak represents the monomeric ADC. Peaks eluting earlier correspond to aggregates, while later eluting peaks indicate fragments.
-
b) Capillary Electrophoresis (CE)
-
Principle: CE separates molecules based on their charge-to-mass ratio, providing information on charge heterogeneity.
-
Protocol:
-
Capillary: Use a bare fused-silica capillary.
-
Buffer: A low pH buffer (e.g., phosphate buffer, pH 2.5) is typically used for capillary zone electrophoresis (CZE) of antibodies.
-
Sample Preparation: Desalt and dilute the SHR-A1811 sample.
-
Injection: Apply a pressure or voltage injection.
-
Separation: Apply a high voltage across the capillary.
-
Detection: Monitor absorbance at 214 nm or 280 nm.
-
Analysis: The resulting electropherogram will show different charge variants of the ADC.
-
Binding Affinity Measurement
Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures the binding kinetics and affinity of molecules in real-time.
-
Protocol:
-
Sensor Chip: Immobilize the HER2 extracellular domain (ECD) onto a sensor chip (e.g., a CM5 chip) using amine coupling.
-
Analyte: Prepare a series of dilutions of SHR-A1811 in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the SHR-A1811 dilutions over the immobilized HER2 surface and a reference surface.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 1.5).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
In Vitro Cytotoxicity Assay
CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Protocol:
-
Cell Seeding: Seed HER2-expressing cancer cells (e.g., SK-BR-3, NCI-N87) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of SHR-A1811 and control antibodies for 72-96 hours.
-
Assay: Add CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
In Vivo Efficacy Study
Xenograft Tumor Model
-
Principle: Evaluate the anti-tumor activity of SHR-A1811 in an in vivo setting using immunodeficient mice bearing human tumor xenografts.
-
Protocol:
-
Cell Implantation: Subcutaneously implant HER2-positive tumor cells (e.g., NCI-N87) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer SHR-A1811, vehicle control, and other control antibodies intravenously.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
-
Visualizations
Caption: SHR-A1811 Mechanism of Action.
Caption: Analytical Workflow for SHR-A1811.
References
- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Next-Generation HER2-Targeted Antibody–Drug Conjugates in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometric Analysis of Exatecan Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Exatecan, a potent topoisomerase I inhibitor, has emerged as a key payload in the development of next-generation ADCs.[1][2] Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks and subsequent apoptotic cell death in rapidly dividing cancer cells.[3][4][5][6] The unique properties of exatecan, including its high potency and ability to induce bystander killing, make it an attractive candidate for targeting a variety of solid tumors.[1][7]
The inherent heterogeneity of ADCs, arising from variations in the drug-to-antibody ratio (DAR) and conjugation sites, necessitates robust analytical methods for their comprehensive characterization. Mass spectrometry (MS) has become an indispensable tool in the development of exatecan ADCs, providing critical insights into their structural integrity, drug load distribution, biotransformation, and pharmacokinetic properties. This document provides detailed application notes and protocols for the analysis of exatecan ADCs using various mass spectrometry-based techniques.
Mechanism of Action of Exatecan
Exatecan exerts its cytotoxic effect by inhibiting DNA topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription.[3][4][6] The binding of exatecan to the topoisomerase I-DNA complex prevents the re-ligation of the single-strand breaks created by the enzyme.[3] This stabilized ternary complex leads to the accumulation of DNA single-strand breaks, which are then converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[5]
Experimental Workflows for Mass Spectrometric Analysis
A multi-level mass spectrometric approach is typically employed for the comprehensive characterization of exatecan ADCs. This includes analysis at the intact, subunit, and peptide levels to assess various critical quality attributes.
Data Presentation
Quantitative Analysis of Exatecan and Exatecan-Based ADCs
| Parameter | Value | Cell Line/Matrix | Reference |
| Exatecan IC50 | |||
| 0.9 nM | KPL-4 (human breast cancer) | [8] | |
| Subnanomolar | SK-BR-3 (HER2-positive breast cancer) | [4] | |
| Picomolar range | MOLT-4, CCRF-CEM, DU145, DMS114 | [1] | |
| Exatecan ADC IC50 | |||
| IgG(8)-EXA | 0.41 ± 0.05 nM | SK-BR-3 (HER2-positive) | [4][9] |
| Mb(4)-EXA | 9.36 ± 0.62 nM | SK-BR-3 (HER2-positive) | [4][9] |
| Db(4)-EXA | 14.69 ± 6.57 nM | SK-BR-3 (HER2-positive) | [4][9] |
| Trastuzumab-Exatecan (DAR 8) | Low nanomolar | Various cancer cell lines | [7] |
| Drug-to-Antibody Ratio (DAR) | |||
| Trastuzumab-Exatecan | ~8 | N/A | [8][9] |
| In Vivo Efficacy | |||
| Trastuzumab-Exatecan (DAR 8) | Significant tumor regression | NCI-N87 gastric cancer xenograft | [8] |
| V66-Exatecan | Significant tumor regression and improved survival | TNBC and medulloblastoma models | [7] |
Experimental Protocols
Intact Mass Analysis by LC-MS
Objective: To determine the average DAR and the distribution of different drug-loaded species.
Materials:
-
Exatecan ADC sample
-
Agilent 1290 Infinity II LC system or equivalent
-
Agilent 6530 Accurate-Mass Q-TOF LC/MS system or equivalent
-
Reversed-phase column (e.g., Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
PNGase F (for optional deglycosylation)
Procedure:
-
Sample Preparation:
-
For glycosylated analysis, dilute the exatecan ADC sample to 1 mg/mL in Mobile Phase A.
-
For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol to remove N-linked glycans.
-
-
LC-MS Analysis:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 1-5 µg of the prepared sample.
-
Elute the ADC using a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Set the mass spectrometer to acquire data in the m/z range of 900–4000 in positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC species.
-
Calculate the average DAR based on the relative abundance of the different drug-loaded species.
-
Subunit Mass Analysis by LC-MS
Objective: To determine the drug load on the light and heavy chains and to assess the glycosylation profile of the Fc region.
Materials:
-
Exatecan ADC sample
-
IdeS (FabRICATOR) enzyme
-
Dithiothreitol (DTT)
-
LC-MS system as described for intact mass analysis.
Procedure:
-
Sample Preparation:
-
To 50 µg of the exatecan ADC, add 50 units of IdeS enzyme and 50 mM DTT in a total volume of 50 µL of 20 mM Tris buffer, pH 7.5.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
LC-MS Analysis:
-
Inject the digested and reduced sample onto the RPLC-MS system.
-
Use a similar gradient as for the intact mass analysis, optimized for the separation of the ~25 kDa fragments.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the light chain, Fd', and Fc/2 fragments.
-
Determine the drug load on the light chain and Fd' fragments by comparing their masses to the unconjugated fragments.
-
Analyze the Fc/2 fragment to characterize the N-glycan profile.
-
Peptide Mapping by LC-MS/MS
Objective: To identify the specific conjugation sites of exatecan on the antibody.
Materials:
-
Exatecan ADC sample
-
Trypsin/Lys-C mix
-
DTT and Iodoacetamide (for reduction and alkylation)
-
LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)
-
Peptide mapping column (e.g., C18, 2.1 x 150 mm, 1.7 µm)
Procedure:
-
Sample Preparation:
-
Denature the ADC sample in 8 M urea.
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Dilute the sample to reduce the urea concentration and digest with Trypsin/Lys-C overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto the RPLC-MS/MS system.
-
Separate the peptides using a shallow gradient of acetonitrile in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode to obtain MS/MS spectra of the eluting peptides.
-
-
Data Analysis:
-
Use a database search engine (e.g., Byonic, MaxQuant) to identify the peptides and the conjugation sites. The exatecan-linker modification should be included as a variable modification in the search parameters.
-
Quantification of Free Exatecan in Plasma by LC-MS/MS
Objective: To determine the concentration of unconjugated exatecan in plasma for pharmacokinetic studies.
Materials:
-
Rat or human plasma samples
-
Exatecan standard and internal standard (e.g., a stable isotope-labeled exatecan)
-
Acetonitrile for protein precipitation
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add the internal standard and 150 µL of acetonitrile to precipitate the proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a C18 column.
-
Use a rapid gradient to elute exatecan.
-
Detect exatecan and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Construct a calibration curve using the exatecan standard.
-
Quantify the concentration of exatecan in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The suite of mass spectrometry-based methods described in these application notes provides a robust framework for the comprehensive characterization of exatecan ADCs. From determining the overall drug load and distribution to identifying specific conjugation sites and quantifying free drug in biological matrices, these techniques are essential for ensuring the quality, consistency, and efficacy of these promising cancer therapeutics. The detailed protocols provided herein can be adapted and optimized for specific exatecan ADC constructs and analytical instrumentation, empowering researchers and drug developers to accelerate the advancement of these life-saving medicines.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Bystander Effect of Exatecan ADCs In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells expressing a specific surface antigen. The bystander effect is a critical mechanism of action for many ADCs, whereby the cytotoxic payload, once released from the target antigen-positive (Ag+) cell, can diffuse into and kill neighboring antigen-negative (Ag-) tumor cells.[1][2][3][4] This phenomenon is particularly important for treating heterogeneous tumors where antigen expression may be varied.
Exatecan, a potent topoisomerase I inhibitor, and its derivatives (e.g., DXd) are frequently used as payloads in ADCs.[5][6] Their ability to permeate cell membranes contributes to a significant bystander killing effect.[6][7][8] This application note provides a detailed protocol for assessing the in vitro bystander effect of exatecan-based ADCs using a co-culture system.
Principle of the Assay
The in vitro bystander effect is quantified by co-culturing antigen-positive (Ag+) "donor" cells with antigen-negative (Ag-) "recipient" cells. The Ag- cells are typically engineered to express a fluorescent protein (e.g., Green Fluorescent Protein, GFP) for easy identification and selective viability analysis.[1][8][9] The co-culture is treated with the exatecan ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in a monoculture setting.[1][9] After a defined incubation period, the viability of the fluorescently labeled Ag- cells is assessed to determine the extent of bystander killing. An alternative method involves a conditioned medium transfer assay, where the medium from ADC-treated Ag+ cells is applied to Ag- cells.[9][10]
Signaling Pathway of Exatecan-Induced Bystander Effect
Exatecan functions by inhibiting topoisomerase I, an enzyme crucial for relieving DNA torsional stress during replication and transcription.[11][12] Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which are then converted to double-strand breaks, ultimately triggering apoptosis.[12] In the context of an ADC, the exatecan payload is released within the Ag+ cell. Due to its membrane permeability, the payload can then diffuse out of the Ag+ cell and into neighboring Ag- cells, where it exerts the same cytotoxic mechanism.
Caption: Signaling pathway of exatecan ADC-mediated bystander killing.
Experimental Workflow
The overall workflow for the co-culture bystander assay involves several key steps from cell line selection and preparation to data analysis.
Caption: Experimental workflow for the in vitro bystander effect assay.
Materials and Reagents
| Material/Reagent | Supplier |
| Antigen-positive (Ag+) cell line | ATCC or equivalent |
| Antigen-negative (Ag-) cell line | ATCC or equivalent |
| Exatecan ADC | In-house or commercial |
| GFP Lentiviral Particles | Commercial supplier |
| Cell Culture Medium (e.g., DMEM, RPMI) | Gibco or equivalent |
| Fetal Bovine Serum (FBS) | Gibco or equivalent |
| Penicillin-Streptomycin | Gibco or equivalent |
| 96-well flat-bottom plates | Corning or equivalent |
| Cell viability reagent (e.g., CellTiter-Glo®, Resazurin) | Promega, Thermo Fisher |
| Propidium Iodide (PI) or DAPI | Thermo Fisher or equivalent |
| Flow Cytometer | Beckman Coulter, BD Biosciences |
| High-content imaging system | Molecular Devices, PerkinElmer |
Detailed Experimental Protocols
Cell Line Preparation
-
Culture Ag+ and Ag- Cell Lines: Maintain cell lines according to the supplier's recommendations.
-
Generate Fluorescent Ag- Cell Line: Transduce the Ag- cell line with lentiviral particles carrying a fluorescent protein gene (e.g., GFP) according to the manufacturer's protocol. Select and expand a stable, brightly fluorescent cell population using fluorescence-activated cell sorting (FACS) or antibiotic selection.
Monoculture Cytotoxicity Assay (IC50 Determination)
-
Seed Cells: Seed the Ag+ and Ag- (non-transduced and GFP-transduced) cells separately in 96-well plates at a predetermined optimal density (e.g., 3,000-10,000 cells/well).
-
ADC Treatment: After 24 hours, treat the cells with a serial dilution of the exatecan ADC. Include an untreated control.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 72-120 hours).
-
Assess Viability: Determine cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 values for each cell line. The concentration of ADC for the bystander assay should ideally be above the IC90 for the Ag+ cells and below the IC50 for the Ag- cells.[9]
Co-culture Bystander Effect Assay
-
Seed Cells: In a 96-well plate, seed a constant number of Ag--GFP cells per well (e.g., 3,000 cells/well). Co-seed with varying numbers of Ag+ cells to achieve different Ag+:Ag- ratios (e.g., 1:1, 3:1, 9:1).[1] Include control wells with only Ag--GFP cells.
-
ADC Treatment: After 24 hours, treat the co-cultures and control wells with the predetermined concentration of the exatecan ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment:
-
Imaging-based: Stain the cells with a nuclear marker (e.g., Hoechst 33342) and a dead cell stain (e.g., Propidium Iodide). Acquire images using a high-content imager. Quantify the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) Ag- cells.
-
Flow Cytometry-based: Harvest the cells by trypsinization. Analyze the cell suspension by flow cytometry. Gate on the GFP-positive population and assess their viability using a viability dye (e.g., PI or a fixable viability dye).[4]
-
-
Data Analysis: Calculate the percentage viability of the Ag--GFP cells in the co-cultures relative to the Ag--GFP cells in the monoculture control wells treated with the same ADC concentration.
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison.
Table 1: Monoculture ADC Cytotoxicity
| Cell Line | Target Antigen Expression | ADC IC50 (nM) |
| Ag+ (e.g., NCI-N87) | High | ~0.1[1] |
| Ag- (e.g., MCF7) | Negative/Low | ~350[1] |
| Ag--GFP (e.g., MCF7-GFP) | Negative/Low | >300 |
Table 2: Quantification of Bystander Effect on Ag--GFP Cells
| Ag+:Ag- Ratio | ADC Concentration (nM) | % Viability of Ag--GFP Cells (Relative to Monoculture Control) |
| 1:1 | 100 | Example Value: 65% |
| 3:1 | 100 | Example Value: 40% |
| 9:1 | 100 | Example Value: 20% |
Note: The bystander effect is expected to increase with a higher ratio of Ag+ cells.[1][2]
Conclusion
This protocol provides a robust framework for the in vitro assessment of the bystander effect of exatecan ADCs. By carefully selecting cell lines, optimizing ADC concentrations, and utilizing appropriate analytical methods, researchers can effectively quantify the bystander killing potential of their ADC candidates. This information is crucial for the preclinical evaluation and selection of ADCs with an optimal efficacy profile for treating heterogeneous tumors.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SHR-A1811 in HER2-Positive Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SHR-A1811, a third-generation antibody-drug conjugate (ADC), and its application in HER2-positive and HER2-low cancer research. The document includes a summary of key clinical data, detailed experimental protocols, and diagrams illustrating its mechanism of action and research workflows.
Introduction to SHR-A1811
SHR-A1811 is a novel, investigational antibody-drug conjugate targeting Human Epidermal Growth Factor Receptor 2 (HER2).[1] It is composed of three key components:
-
Antibody: Trastuzumab, a humanized monoclonal antibody that selectively binds to the extracellular domain of the HER2 receptor.[2]
-
Payload: A novel topoisomerase I inhibitor (SHR169265), which exhibits high permeability and potent cytotoxic activity.[3][4]
-
Linker: A stable, cleavable linker that connects the antibody to the payload.[2][5]
SHR-A1811 has an optimized drug-to-antibody ratio (DAR) of approximately 6.[3][5] This design, combined with a highly permeable payload, facilitates a potent "bystander effect," where the payload can diffuse from the target cancer cell to kill adjacent HER2-negative tumor cells.[3] Preclinical and clinical studies have demonstrated a promising efficacy and manageable safety profile for SHR-A1811 in various HER2-expressing solid tumors.[2][6]
Mechanism of Action
The antitumor activity of SHR-A1811 follows a multi-step process that leverages HER2 overexpression on tumor cells to deliver a potent cytotoxic payload.
-
Binding: The trastuzumab component of SHR-A1811 binds with high affinity to HER2 receptors on the surface of cancer cells.
-
Internalization: Upon binding, the entire ADC-receptor complex is internalized into the cell via endocytosis.
-
Payload Release: Inside the cell, the complex is trafficked to lysosomes, where acidic and enzymatic conditions cleave the linker, releasing the active topoisomerase I inhibitor payload.[5]
-
DNA Damage: The payload translocates to the nucleus, where it inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This leads to DNA strand breaks and ultimately triggers programmed cell death (apoptosis).
-
Bystander Effect: The cell-permeable nature of the payload allows it to diffuse out of the target cancer cell and into neighboring tumor cells, regardless of their HER2 expression status, leading to their death.[3][7]
Summary of Clinical & Preclinical Data
SHR-A1811 has been evaluated in multiple clinical trials across a range of HER2-expressing tumors. The following tables summarize key efficacy and safety findings.
Table 1: Efficacy of SHR-A1811 in HER2-Positive Breast Cancer
| Clinical Trial / Cohort | Setting | Treatment | N | Objective Response Rate (ORR) | Pathological Complete Response (pCR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| SHR-A1811-I-101 [2] | Metastatic (Heavily Pretreated) | SHR-A1811 Monotherapy | 136 | 79.1% | 3.0% (CR) | 20.0 months | 23.6 months |
| FASCINATE-N [6][8][9] | Early-Stage / Locally Advanced (Neoadjuvant) | SHR-A1811 Monotherapy | 87 | - | 63.2% | - | - |
| FASCINATE-N [6][8][9] | Early-Stage / Locally Advanced (Neoadjuvant) | SHR-A1811 + Pyrotinib | 88 | - | 62.5% | - | - |
| MUKDEN 07 [1] | Early-Stage (Neoadjuvant) | SHR-A1811 Monotherapy | 29 | - | 72.4% (tpCR) | - | - |
| MUKDEN 07 [1] | Early-Stage (Neoadjuvant) | SHR-A1811 + Pyrotinib | 35 | - | 77.1% (tpCR) | - | - |
| NCT05769010 [10] | Brain Metastases | SHR-A1811 Monotherapy | 25 | - | - | - | - |
pCR: Pathological Complete Response; tpCR: Total Pathological Complete Response; CR: Complete Response.
Table 2: Efficacy of SHR-A1811 in HER2-Low Breast Cancer & Other Solid Tumors
| Clinical Trial / Cohort | Cancer Type | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| SHR-A1811-I-101 [2] | HER2-Low Breast Cancer | 110 | 62.0% | 11.0 months | 12.2 months |
| NCT05911958 [11][12] | HR+/HER2-Low Breast Cancer (Neoadjuvant) | 35 | 74.3% | - | - |
| SHR-A1811-I-101 [2] | Non-Breast Solid Tumors | 145 | 40.0% | 3.4 - 8.5 months | 15.2 months |
| HORIZON-Lung [13] | HER2-Mutant NSCLC | - | 74.5% | 11.5 months | Not Mature |
HR+: Hormone Receptor-Positive; NSCLC: Non-Small Cell Lung Cancer.
Table 3: Common Treatment-Related Adverse Events (TRAEs)
| Study / Cohort | Grade ≥3 TRAEs | Most Common Grade ≥3 TRAEs |
| SHR-A1811-I-101 (Overall) [2] | 63.2% | Decreased neutrophil count, Anemia, Decreased white blood cell count |
| FASCINATE-N (Mono) [6] | 44.8% | Not specified in detail |
| FASCINATE-N (Combo) [6] | 71.6% | Diarrhea (9.1% Grade 3) |
| NCT05911958 (HER2-Low) [12] | 39.4% | Neutropenia (27.3%), Leukopenia (16.7%), Anemia (13.6%) |
Interstitial Lung Disease (ILD) has been reported as an adverse event of special interest, with an incidence of 2.6% (all grades) in one study.[4]
Experimental Protocols & Workflows
Preclinical Evaluation Workflow
The preclinical assessment of SHR-A1811 involves a series of in vitro and in vivo studies to establish its efficacy, mechanism, and safety profile before clinical testing.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SHR-A1811 in HER2-expressing cancer cell lines.
Materials:
-
HER2-positive cell lines (e.g., SK-BR-3, NCI-N87) and HER2-low/negative control lines (e.g., MDA-MB-468).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
SHR-A1811, sterile and reconstituted.
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Plate reader (luminometer).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a serial dilution of SHR-A1811 in complete medium, typically ranging from 0.01 nM to 1000 nM. Include a vehicle control (medium only).
-
Treatment: Remove the medium from the wells and add 100 µL of the SHR-A1811 dilutions or vehicle control.
-
Incubation: Incubate the plate for 5-7 days at 37°C, 5% CO2.
-
Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
Protocol 2: Mouse Xenograft Model for Efficacy Study
Objective: To evaluate the in vivo antitumor activity of SHR-A1811 in a HER2-positive tumor xenograft model.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.
-
HER2-positive cancer cells (e.g., JIMT-1) resuspended in Matrigel/PBS solution.
-
SHR-A1811 for injection, formulated in a sterile vehicle.
-
Calipers for tumor measurement.
-
Animal scale.
Methodology:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cells in 100 µL of Matrigel/PBS into the right flank of each mouse.
-
Tumor Growth: Monitor mice until tumors reach an average volume of 150-200 mm³. Tumor volume is calculated as (Length x Width²) / 2.
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, SHR-A1811 at 3 mg/kg, 5 mg/kg, and 10 mg/kg).
-
Treatment Administration: Administer SHR-A1811 intravenously (IV) or intraperitoneally (IP) according to the study design (e.g., once every week for 3 weeks).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration.
-
Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically significant differences in tumor growth inhibition between treatment and control groups.
Protocol 3: Clinical Trial Workflow (Neoadjuvant Phase II Example)
This workflow is based on the design of studies like the FASCINATE-N trial.[8][9]
Objective: To assess the efficacy (pCR rate) and safety of SHR-A1811 as a neoadjuvant treatment for early-stage HER2-positive breast cancer.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. onclive.com [onclive.com]
- 3. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of neoadjuvant SHR-A1811 with or without pyrotinib in women with locally advanced or early HER2-positive breast cancer: a randomized, open-label, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eu01.alma.exlibrisgroup.com [eu01.alma.exlibrisgroup.com]
- 8. targetedonc.com [targetedonc.com]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. Efficacy and safety of HER2-ADC SHR-A1811 in HER2-positive breast cancer with brain metastases. - ASCO [asco.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. ascopubs.org [ascopubs.org]
- 13. mediamedic.co [mediamedic.co]
Topic: In Vivo Experimental Design for SHR-A1811 ADCs
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
SHR-A1811 is a next-generation antibody-drug conjugate (ADC) targeting the Human Epidermal Growth Factor Receptor 2 (HER2). It is composed of the monoclonal antibody trastuzumab, a cleavable linker, and a novel topoisomerase I inhibitor payload, SHR169265.[1][2][3] With an optimized drug-to-antibody ratio (DAR) of approximately 6, SHR-A1811 is designed for high efficacy and a favorable safety profile.[1][2][3][4] Preclinical and clinical data have demonstrated its potent anti-tumor activity in various HER2-expressing solid tumors, including those with high, low, or mutant HER2 status.[1][5] This document provides detailed protocols and guidelines for designing robust in vivo experiments to evaluate the efficacy, pharmacokinetics (PK), and safety of SHR-A1811.
Mechanism of Action
The therapeutic effect of SHR-A1811 is achieved through a multi-step, targeted process. The payload, a potent topoisomerase I inhibitor, is designed to be highly permeable, enabling a "bystander effect" where it can kill adjacent HER2-negative tumor cells after being released from the target cell.[1][6]
-
Binding: The trastuzumab antibody component of SHR-A1811 specifically binds to the HER2 receptor on the surface of tumor cells.
-
Internalization: The ADC-HER2 complex is internalized by the tumor cell via endocytosis.
-
Payload Release: Within the cell's lysosome, the cleavable linker is processed, releasing the active cytotoxic payload (SHR169265).
-
Apoptosis Induction: The payload diffuses into the nucleus, inhibits topoisomerase I, causes DNA damage, and ultimately triggers apoptosis.
-
Bystander Effect: The membrane-permeable payload can exit the target cell and kill nearby cancer cells, regardless of their HER2 expression status.
References
- 1. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHR-A1811, a novel anti-HER2 antibody-drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles | PLOS One [journals.plos.org]
- 4. mediamedic.co [mediamedic.co]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Note: Cell-Based Assays for Determining the Potency of Exatecan-Based Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells, thereby improving the therapeutic window.[1][2] Exatecan, a potent derivative of camptothecin, has emerged as a clinically significant payload for ADCs.[3] It functions as a topoisomerase I (TOP1) inhibitor, inducing DNA damage and subsequent apoptosis in target cells.[3][4] A key feature of exatecan is its ability to permeate cell membranes, leading to a "bystander effect" where it can kill neighboring antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.[1][5][6]
Robust and reproducible cell-based potency assays are critical throughout the ADC development pipeline. They are essential for screening lead candidates, demonstrating mechanism of action, ensuring batch-to-batch consistency, and are required by regulatory agencies for product release and stability testing.[7] This document provides detailed protocols for key cell-based assays to evaluate the potency, specificity, and bystander effect of exatecan-based ADCs.
Mechanism of Action of Exatecan ADCs
The potency of an exatecan ADC is a multi-step process that begins with binding to a target antigen and culminates in cancer cell death.
-
Binding & Internalization: The ADC's antibody component binds specifically to a target antigen on the surface of a cancer cell.[8]
-
Endocytosis & Trafficking: The ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome.[9]
-
Payload Release: Within the acidic environment of the lysosome, the linker connecting the antibody and exatecan is cleaved by lysosomal proteases (e.g., Cathepsin B).[2]
-
TOP1 Inhibition: The released exatecan translocates to the nucleus and binds to the TOP1-DNA complex. This stabilizes the TOP1 cleavage complex (TOP1cc), preventing the re-ligation of the single-strand DNA break.[3]
-
DNA Damage & Apoptosis: The accumulation of these stalled TOP1ccs leads to double-strand DNA breaks during DNA replication, triggering the DNA damage response (DDR), cell cycle arrest, and ultimately, apoptosis.[9][10]
-
Bystander Effect: Due to its membrane permeability, released exatecan can diffuse out of the target cell and enter adjacent antigen-negative cells, inducing cytotoxicity and enhancing the ADC's overall anti-tumor effect.[1][11]
Data Presentation: Comparative In Vitro Potency
The potency of exatecan ADCs is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of ADC required to inhibit cell growth by 50%. Below is a summary of IC50 values for various exatecan ADCs across different cancer cell lines.
| ADC Target | Cell Line | Target Expression | ADC Construct | IC50 (nM) | Reference |
| HER2 | SKBR-3 | High | Tra-Exa-PSAR10 | 0.18 ± 0.04 | [1] |
| HER2 | NCI-N87 | High | Tra-Exa-PSAR10 | 0.20 ± 0.05 | [1] |
| HER2 | BT-474 | High | Tra-Exa-PSAR10 | 0.9 ± 0.4 | [1] |
| HER2 | MDA-MB-453 | Medium | Tra-Exa-PSAR10 | 0.20 ± 0.10 | [1] |
| HER2 | MDA-MB-361 | Medium | Tra-Exa-PSAR10 | 2.0 ± 0.8 | [1] |
| HER2 | MCF-7 | Negative | Tra-Exa-PSAR10 | > 10 | [1] |
| HER2 | SK-BR-3 | High | IgG(8)-EXA (13) | 0.41 ± 0.05 | [12] |
| HER2 | SK-BR-3 | High | Trastuzumab Deruxtecan (T-DXd) | 0.04 ± 0.01 | [12] |
| HER2 | MDA-MB-468 | Negative | IgG(8)-EXA (13) | > 30 | [12] |
| B7-H3 | A375.52 | Positive | MGC-026 | 0.0419 | [13] |
| Various | MOLT-4 | N/A | Free Exatecan | ~0.2 | [3] |
| Various | CCRF-CEM | N/A | Free Exatecan | ~0.3 | [3] |
| Various | DU145 | N/A | Free Exatecan | ~0.4 | [3] |
| Various | DMS114 | N/A | Free Exatecan | ~0.1 | [3] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This assay measures the dose-dependent cytotoxic effect of an exatecan ADC on antigen-positive and antigen-negative cell lines to determine potency (IC50) and specificity.
Materials:
-
Target-positive (e.g., SK-BR-3, NCI-N87) and target-negative (e.g., MCF-7, MDA-MB-468) cancer cell lines.[1][12]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Exatecan ADC and corresponding isotype control antibody.
-
96-well flat-bottom tissue culture plates (white plates for luminescence).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).[3][12]
-
Multichannel pipette and sterile reservoirs.
-
Luminometer plate reader.
Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well white-walled plate at a pre-determined optimal density (e.g., 1,000–3,000 cells per well) in 100 µL of culture medium.[10] Incubate overnight at 37°C, 5% CO2.
-
ADC Preparation: Prepare serial dilutions of the exatecan ADC and control antibody in culture medium. A typical concentration range might be 0.01 pM to 100 nM.
-
Treatment: Add 100 µL of the diluted ADC or control solutions to the appropriate wells. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plates for 5 to 7 days at 37°C, 5% CO2.[14][15]
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other wells.
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the normalized viability (%) against the logarithm of the ADC concentration.
-
Calculate the IC50 value using a four-parameter logistic (4PL) non-linear regression model in software like GraphPad Prism.
-
Protocol 2: Bystander Effect Co-Culture Assay
This assay quantifies the ability of an exatecan ADC to kill adjacent antigen-negative cells.
Materials:
-
Antigen-positive cell line (e.g., HCC1954).[10]
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., MDA-MB-468-GFP).[16]
-
Exatecan ADC and a non-bystander effect ADC control (e.g., T-DM1).[17]
-
Flow cytometer.
-
Viability dye (e.g., Propidium Iodide (PI) or DAPI).
Methodology:
-
Cell Preparation: Harvest and count the antigen-positive and antigen-negative (GFP-positive) cells separately.
-
Co-Culture Seeding: Mix the two cell populations at various ratios (e.g., 1:1, 1:5, 1:10 of Ag+:Ag-). Seed the cell mixture into 96-well plates. Include monocultures of each cell line as controls.
-
Treatment: After allowing cells to adhere overnight, treat the co-cultures with serial dilutions of the exatecan ADC.
-
Incubation: Incubate the plates for 5-7 days.
-
Sample Preparation for Flow Cytometry:
-
Gently harvest all cells from the wells using trypsin.
-
Wash the cells with cold PBS containing 1% BSA.
-
Resuspend the cells in a staining buffer and add a viability dye like PI just before analysis.
-
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring signals for GFP and PI.
-
Data Analysis:
-
First, gate on the total cell population.
-
Next, gate on the GFP-positive population, which represents the antigen-negative bystander cells.
-
Within the GFP-positive gate, quantify the percentage of PI-positive (dead) cells.
-
Plot the percentage of dead bystander cells against the ADC concentration to assess the bystander killing potency.
-
Protocol 3: Apoptosis and DNA Damage Confirmation
These assays confirm that cell death occurs via the intended mechanism of action.
A. Apoptosis Assay (Annexin V/PI Staining):
-
Cell Treatment: Seed target cells in a 6-well plate and treat with the exatecan ADC at concentrations around the IC50 value for 24-72 hours.
-
Staining: Harvest cells and wash with cold PBS. Resuspend in Annexin V Binding Buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
B. DNA Damage Response (Western Blot):
-
Cell Treatment & Lysis: Treat cells as above for a shorter duration (e.g., 4-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine protein concentration, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against DNA damage markers such as cleaved PARP, phospho-Chk1, or phospho-histone γH2A.X.[10] Use an antibody against a housekeeping protein (e.g., Tubulin or GAPDH) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. An increase in the signal for cleaved PARP or phosphorylated DDR proteins confirms the ADC's mechanism of action.
Conclusion
The potency of exatecan-based ADCs is a function of targeted delivery, efficient payload release, and potent cytotoxicity driven by TOP1 inhibition. The protocols outlined in this application note provide a robust framework for assessing the critical attributes of these complex biotherapeutics. A combination of cytotoxicity, bystander effect, and mechanism-of-action assays is essential for a comprehensive evaluation, enabling informed decision-making during the research and development of next-generation cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. marinbio.com [marinbio.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. MGC-026, a B7-H3-targeted ADC with potent activity in prostate cancer models | BioWorld [bioworld.com]
- 14. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. agilent.com [agilent.com]
Application Notes and Protocols for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is a highly potent drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. It comprises a cytotoxic payload, Exatecan, linked via a cleavable peptide linker (Gly-Gly-Phe-Gly). This drug-linker is a key component in novel ADCs, such as SHR-A1811, which have demonstrated significant anti-tumor activity in various solid tumor models.
Mechanism of Action
The therapeutic efficacy of ADCs utilizing this drug-linker is predicated on a multi-step process. Upon administration, the monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[1]
Once inside the cell, the complex is trafficked to the lysosomes, where the acidic environment and lysosomal enzymes, such as cathepsins, cleave the Gly-Gly-Phe-Gly linker. This cleavage releases the Exatecan payload directly into the cytoplasm of the cancer cell.
Exatecan is a potent inhibitor of DNA topoisomerase I, a crucial enzyme for DNA replication and repair.[2][3] By stabilizing the topoisomerase I-DNA complex, Exatecan prevents the re-ligation of single-strand DNA breaks, leading to the accumulation of DNA damage and ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5]
A significant feature of Exatecan-based payloads is their high cell permeability, which enables a "bystander effect."[6] This means that once released within a target cancer cell, the payload can diffuse across the cell membrane and kill neighboring tumor cells, including those that may not express the target antigen. This bystander killing capability is particularly advantageous in treating heterogeneous tumors.[5][6]
Applications in Solid Tumor Research
This compound is a valuable tool for preclinical and clinical research in solid tumors, particularly those with heterogeneous antigen expression. Its application is central to the development of next-generation ADCs targeting a variety of solid malignancies, including but not limited to:
The properties of this drug-linker, such as the stability of the linker in circulation and the potent, bystander-capable payload, make it an attractive candidate for developing ADCs with a wide therapeutic window and enhanced efficacy.[6]
II. Data Presentation
The following tables summarize the quantitative data for SHR-A1811, an ADC utilizing the this compound drug-linker.
Table 1: In Vitro Cytotoxicity of SHR-A1811 against Human Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression Level | IC50 (nM) |
| SK-BR-3 | Breast Cancer | High | 0.28 |
| JIMT-1 | Breast Cancer | Moderate | Not specified |
| Capan-1 | Pancreatic Cancer | Low | Not specified |
| NCI-N87 | Gastric Cancer | High | Not specified |
Data extracted from studies on SHR-A1811, which employs the specified drug-linker.[5][6]
Table 2: In Vitro Bystander Killing Effect of SHR-A1811
| Co-culture System | Effect on HER2-Negative Cells | IC50 on MDA-MB-468 (nM) |
| SK-BR-3 (HER2+) and MDA-MB-468 (HER2-) | Killing of both cell types | 0.28 |
This demonstrates the ability of the released payload from SHR-A1811 to kill adjacent HER2-negative cells.[5]
Table 3: In Vivo Antitumor Efficacy of SHR-A1811 in Xenograft Models
| Xenograft Model | Cancer Type | HER2 Expression | Treatment Dose (mg/kg) | Outcome |
| SK-BR-3 | Breast Cancer | High | Not specified | Dramatic and sustained inhibition of tumor growth |
| JIMT-1 | Breast Cancer | Moderate | Not specified | Dramatic and sustained inhibition of tumor growth |
| Capan-1 | Pancreatic Cancer | Low | Not specified | Dramatic and sustained inhibition of tumor growth |
SHR-A1811 demonstrated significant tumor growth inhibition and even regression in a dose-dependent manner across models with varying HER2 expression.[5][6]
III. Experimental Protocols
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC containing the this compound linker.
Materials:
-
Target cancer cell lines (e.g., SK-BR-3, NCI-N87, MDA-MB-468)
-
Complete cell culture medium (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for others)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
ADC stock solution
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in fresh complete medium and perform a cell count. d. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. e. Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
ADC Treatment: a. Prepare a serial dilution of the ADC in complete medium. A typical starting concentration is 100 nM, with 10-fold dilutions. b. Remove the medium from the wells and add 100 µL of the diluted ADC or vehicle control to the respective wells in triplicate. c. Incubate the plate at 37°C, 5% CO2 for 72-120 hours.
-
Cell Viability Measurement: a. Equilibrate the CellTiter-Glo® reagent to room temperature. b. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. c. Add 100 µL of CellTiter-Glo® reagent to each well. d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Read the luminescence using a luminometer.
-
Data Analysis: a. Subtract the background luminescence (medium only) from all readings. b. Normalize the data to the vehicle-treated control wells (100% viability). c. Plot the cell viability (%) against the logarithm of the ADC concentration. d. Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).
In Vitro Bystander Effect Assay (Co-Culture Method)
This protocol assesses the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
HER2-positive cell line (e.g., SK-BR-3)
-
HER2-negative cell line (e.g., MDA-MB-468) stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC stock solution
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: a. Co-culture HER2-positive and HER2-negative-GFP cells in a 96-well plate at a defined ratio (e.g., 1:1) and total cell density. b. As a control, seed the HER2-negative-GFP cells alone in a separate set of wells. c. Incubate the plates at 37°C, 5% CO2 for 24 hours.
-
ADC Treatment: a. Prepare serial dilutions of the ADC in complete medium. b. Add the diluted ADC or vehicle control to the co-culture and control wells. c. Incubate for 5 days.[10]
-
Analysis: a. After the incubation period, count the number of viable HER2-negative-GFP cells in each well using a fluorescence microscope or an automated cell counter. b. Compare the number of viable HER2-negative-GFP cells in the ADC-treated co-culture wells to the vehicle-treated co-culture wells and the ADC-treated HER2-negative-GFP-only wells. c. A significant reduction in the number of HER2-negative-GFP cells in the co-culture setup compared to the single-culture setup indicates a bystander effect. d. The IC50 for the bystander effect can be calculated by plotting the viability of the HER2-negative cells against the ADC concentration in the co-culture system.[5]
In Vivo Solid Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
HER2-expressing human tumor cells (e.g., NCI-N87, JIMT-1)
-
Matrigel (optional)
-
ADC solution in a sterile vehicle (e.g., PBS)
-
Calipers
-
Animal balance
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: a. Harvest tumor cells and resuspend them in sterile PBS, potentially mixed with Matrigel to enhance tumor take rate. b. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. c. Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and record the body weight of each mouse.
-
ADC Administration: a. Administer the ADC intravenously (i.v.) at the predetermined doses and schedule (e.g., 3 mg/kg, once every 3 weeks).[10] b. The control group should receive the vehicle solution.
-
Efficacy Evaluation: a. Measure tumor volume and body weight 2-3 times per week. b. Monitor the mice for any signs of toxicity. c. The primary endpoint is typically tumor growth inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100. d. The study may be terminated when tumors in the control group reach a certain size, or at a predetermined time point.
-
Ethical Considerations: a. All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
IV. Visualizations
Caption: Mechanism of action for an ADC utilizing the MC-Gly-Gly-Phe-Gly-Exatecan drug-linker.
Caption: Experimental workflow for the in vitro cytotoxicity assay.
References
- 1. Clinical perspective: Antibody-drug conjugates for the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Safety, Efficacy, and Pharmacokinetics of SHR-A1811, a Human Epidermal Growth Factor Receptor 2-Directed Antibody-Drug Conjugate, in Human Epidermal Growth Factor Receptor 2-Expressing or Mutated Advanced Solid Tumors: A Global Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Practical Applications of Cleavable Peptide Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the practical applications of cleavable peptide linkers in the design and development of Antibody-Drug Conjugates (ADCs). Detailed protocols for key experiments are provided to guide researchers in this field.
Introduction to Cleavable Peptide Linkers in ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that significantly influences the efficacy, safety, and pharmacokinetic profile of the ADC.
Cleavable peptide linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target cancer cells. This targeted release is typically mediated by enzymes, such as cathepsins, which are highly expressed in the lysosomal compartment of tumor cells. The most common peptide linker is the valine-citrulline (Val-Cit) dipeptide, which is efficiently cleaved by cathepsin B.[][2][3] This enzymatic cleavage releases the payload in its active form, leading to cancer cell death.[4] Another peptide sequence used in approved ADCs is the tetrapeptide Gly-Gly-Phe-Gly.[5]
A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[6] This is particularly important in treating heterogeneous tumors.
Quantitative Data Summary
The following tables summarize key quantitative data for selected FDA-approved ADCs that utilize cleavable peptide linkers.
| ADC Name | Target Antigen | Linker | Payload | Drug-to-Antibody Ratio (DAR) | Indications |
| Adcetris® (Brentuximab vedotin) | CD30 | Val-Cit | MMAE | ~4 | Hodgkin lymphoma, anaplastic large cell lymphoma |
| Padcev® (Enfortumab vedotin) | Nectin-4 | Val-Cit | MMAE | ~3.8 | Urothelial cancer |
| Polivy® (Polatuzumab vedotin) | CD79b | Val-Cit | MMAE | ~3.5 | Diffuse large B-cell lymphoma |
| Tivdak® (Tisotumab vedotin) | Tissue Factor | Val-Cit | MMAE | ~4 | Cervical cancer |
| Enhertu® (Trastuzumab deruxtecan) | HER2 | Gly-Gly-Phe-Gly | Deruxtecan (a topoisomerase I inhibitor) | ~8 | Breast cancer, gastric cancer, non-small cell lung cancer |
| Trodelvy® (Sacituzumab govitecan) | Trop-2 | CL2A (Hydrazone) | SN-38 (a topoisomerase I inhibitor) | ~7.6 | Triple-negative breast cancer, urothelial cancer, HR-positive breast cancer |
Table 1: Characteristics of Selected FDA-Approved ADCs with Cleavable Linkers. [6][7][8]
| ADC | Linker Type | Plasma Stability (Half-life) | In Vitro Potency (IC50) | Notes |
| Brentuximab vedotin | Val-Cit | ~230 days (human plasma) | Varies by cell line (nM range) | Highly stable in human plasma, but less stable in mouse plasma.[9] |
| Trastuzumab deruxtecan | GGFG | Stable | Varies by HER2 expression (nM range) | High DAR contributes to significant bystander effect.[6] |
| Polatuzumab vedotin | Val-Cit | Stable | Varies by CD79b expression (nM range) | Effective in non-Hodgkin lymphoma.[10] |
Table 2: Stability and Potency Data for ADCs with Cleavable Peptide Linkers.
Signaling Pathways and Experimental Workflows
ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an ADC with a cleavable peptide linker targeting the HER2 receptor.
Caption: ADC binds to HER2, is internalized, and releases its payload in the lysosome.
Experimental Workflow: ADC Synthesis and Conjugation
This diagram outlines a typical workflow for the synthesis of an ADC using a maleimide-activated Val-Cit-PABC-MMAE linker.
References
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Antibody–Drug Conjugates: A Review of Approved Drugs and Their Clinical Level of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Approval up to 2023 | BroadPharm [broadpharm.com]
- 8. Comprehensive List of FDA-Approved Antibody-Drug Conjugates (ADCs) – Updated for 2024 | AxisPharm [axispharm.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analysis of Exatecan Antibody-Drug Conjugates using HIC and SEC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. Exatecan, a potent topoisomerase I inhibitor, is an increasingly utilized payload in the development of novel ADCs.[1] The critical quality attributes of an exatecan ADC, such as the drug-to-antibody ratio (DAR), aggregation, and fragmentation, must be thoroughly characterized to ensure its safety and efficacy. Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are two indispensable analytical techniques for this purpose.
HIC separates ADC species based on the hydrophobicity of the conjugated payload, making it the gold standard for determining the DAR and drug load distribution.[2][3] SEC, on the other hand, separates molecules based on their hydrodynamic radius, enabling the quantification of aggregates and fragments.[4] This document provides detailed application notes and protocols for the analysis of exatecan ADCs using HIC and SEC.
Mechanism of Action of Exatecan
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, a key enzyme involved in DNA replication and transcription.[5] By stabilizing the covalent complex between topoisomerase I and DNA, exatecan leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in cancer cells.[5]
Caption: Mechanism of action of exatecan leading to apoptosis.
Experimental Workflow for Exatecan ADC Analysis
A systematic approach is crucial for the comprehensive analysis of exatecan ADCs. The following diagram illustrates a typical experimental workflow utilizing HIC and SEC.
Caption: General experimental workflow for HIC and SEC analysis.
Quantitative Data Summary
The following tables summarize quantitative data for exatecan ADCs analyzed by HIC and SEC from various studies.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis of Exatecan ADCs by HIC
| ADC Construct | Linker Type | Average DAR | DAR Range Observed | Reference |
| Trastuzumab-Exatecan-PSAR10 | Polysarcosine | ~8 | Not Specified | [6][7] |
| HER2-targeting ADC | Not Specified | ~8 | Not Specified | [8] |
| IgG(8)-EXA | mc-(b-PEG12)-AA | ~8 | Not Specified | [9] |
| Mb(4)-EXA | mc-(b-PEG12)-AA | ~4 | Not Specified | [9] |
| Biparatopic anti-c-MET ADC | Not Specified | ~6 | Not Specified | [10][11] |
| Exolinker ADC | Exo-EVC | ~8 | Not Specified | [12] |
| DAR=10 ADC (AJICAP) | Not Specified | 9.4 - 10 | Not Specified | [12] |
Table 2: Aggregation and Monomer Content Analysis of Exatecan ADCs by SEC
| ADC Construct | Monomer Content (%) | Aggregate Content (%) | Reference |
| Trastuzumab-Exatecan-PSAR ADCs | >95% | <5% | [13] |
| Immunoconjugates 13-16 | >97% | <3% | [9] |
| T-DXd (Reference) | 90.3% | 9.7% | [9] |
| Exolinker ADC | >97% | <3% | [8][12] |
| Mouse anti-exatecan antibody | 99% | <1% |
Detailed Experimental Protocols
Protocol 1: HIC Analysis for DAR Determination of Exatecan ADCs
This protocol provides a general method for determining the DAR of exatecan ADCs. Optimization may be required based on the specific properties of the ADC.
1. Materials and Reagents:
-
Exatecan ADC sample
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[14]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[14]
-
HIC Column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience)[15]
-
HPLC or UPLC system with a UV detector
2. Sample Preparation:
-
If necessary, dilute the exatecan ADC sample to a concentration of 1-2 mg/mL in a buffer compatible with the HIC mobile phase.
-
For some applications, the sample may need to be prepared in a high-salt buffer (e.g., 1M ammonium sulfate) to ensure binding to the column.[16]
3. Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)[15]
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 - 50 µL
-
Gradient:
-
0-2 min: 0% B
-
2-12 min: 0-100% B (linear gradient)
-
12-15 min: 100% B (hold)
-
15-17 min: 0% B (re-equilibration)
-
17-20 min: 0% B (hold)
-
4. Data Analysis:
-
Integrate the peaks corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8 for cysteine-linked ADCs).
-
Calculate the percentage of each species based on the peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[2]
Protocol 2: SEC Analysis for Aggregation and Fragmentation of Exatecan ADCs
This protocol outlines a general method for the analysis of aggregates and fragments in exatecan ADC samples.
1. Materials and Reagents:
-
Exatecan ADC sample
-
Mobile Phase: 100 mM Sodium Phosphate, 250 mM NaCl, pH 6.8[1]
-
SEC Column (e.g., AdvanceBio SEC 300Å, Agilent)[1]
-
HPLC or UPLC system with a UV detector
2. Sample Preparation:
-
Dilute the exatecan ADC sample to a concentration of 1 mg/mL in the mobile phase.[17]
-
Filter the sample through a 0.22 µm filter if necessary.
3. Chromatographic Conditions:
-
Column: AdvanceBio SEC 300Å, 4.6 x 150 mm, 2.7 µm (or equivalent)[1]
-
Flow Rate: 0.25 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: 280 nm[1]
-
Injection Volume: 10 - 20 µL
-
Run Time: 11-15 minutes (isocratic)[1]
4. Data Analysis:
-
Identify and integrate the peaks corresponding to aggregates, the monomer, and any fragments.
-
Calculate the percentage of each species based on the peak area. The main peak corresponds to the monomeric ADC. Peaks eluting earlier are typically aggregates, while later eluting peaks are fragments.
Conclusion
HIC and SEC are powerful and essential analytical techniques for the characterization of exatecan ADCs. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively analyze these complex biotherapeutics. Proper implementation of these methods will ensure a thorough understanding of the critical quality attributes of exatecan ADCs, ultimately contributing to the development of safe and effective cancer therapies.
References
- 1. 2.8. SEC-HPLC Analysis [bio-protocol.org]
- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 15. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 16. waters.com [waters.com]
- 17. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Drug-to-Antibody Ratios in ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with inconsistent drug-to-antibody ratios (DAR) in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for ADCs?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2] It is a critical quality attribute (CQA) because it directly impacts the efficacy, safety, and pharmacokinetic profile of an ADC.[2][3][4] An inconsistent DAR can lead to variability in potency and toxicity, making it a crucial parameter to control during ADC development and manufacturing.[4][5][6]
-
Low DAR: May result in reduced potency and therapeutic efficacy.[3][7]
-
High DAR: Can lead to increased toxicity, faster clearance from circulation, and potential for aggregation due to increased hydrophobicity.[3][7]
Q2: What are the common causes of inconsistent DAR?
Inconsistent DAR can arise from several factors throughout the ADC development and manufacturing process. These can be broadly categorized as:
-
Conjugation Chemistry: The choice of conjugation strategy (e.g., lysine vs. cysteine vs. site-specific) significantly impacts DAR distribution.[6][8] Non-specific methods like lysine conjugation often result in a heterogeneous mixture of ADC species with a wide range of DAR values.[6][9]
-
Process Parameters: Reaction conditions such as stoichiometry of reactants, pH, temperature, and reaction time must be carefully controlled to ensure consistent conjugation.[10]
-
Antibody Characteristics: The number and accessibility of reactive sites on the antibody (e.g., lysine residues, interchain disulfides) can influence the final DAR.
-
Drug-Linker Properties: The chemical properties of the drug-linker, including its stability and reactivity, can affect the efficiency of the conjugation reaction.
-
Analytical Method Variability: The method used to determine the DAR can have inherent variability. It is crucial to use well-characterized and validated analytical techniques.[5]
Q3: Which analytical techniques are recommended for measuring DAR?
Several analytical techniques can be used to determine the DAR, each with its own advantages and limitations. A combination of orthogonal methods is often recommended for a comprehensive analysis.[1]
| Analytical Technique | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures the absorbance of the ADC at two different wavelengths (one for the antibody and one for the drug) to calculate the average DAR.[1][] | Simple, rapid, and requires minimal sample preparation.[7][] | Provides only the average DAR and no information on the distribution of different drug-loaded species. Less accurate than other methods.[7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different DARs.[3][7] | Provides information on both the average DAR and the distribution of different drug-loaded species.[12] Performed under native conditions, preserving the ADC's structure.[12] | May have lower resolution for high DAR species.[13] The mobile phase is often incompatible with mass spectrometry.[12] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates ADC components under denaturing conditions. It can be used to determine the average DAR and drug load distribution, especially for cysteine-linked ADCs after reduction.[7][12] | Robust, highly reproducible, and compatible with mass spectrometry.[1][12] | Harsh analytical conditions can disrupt the native ADC structure.[12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides a precise mass measurement of the intact ADC or its subunits, allowing for the direct determination of the number of conjugated drugs.[7] | Highly accurate and provides detailed information on DAR distribution and the presence of any byproducts.[] | Can be complex to implement and may require specialized equipment.[] |
Troubleshooting Guides
Issue 1: Higher than Expected Average DAR
Possible Causes & Troubleshooting Steps:
-
Incorrect Stoichiometry:
-
Verify Calculations: Double-check all calculations for the molar ratios of the drug-linker to the antibody.
-
Accurate Concentration Measurement: Ensure accurate concentration determination of both the antibody and the drug-linker stock solutions.
-
-
Reaction Time Too Long:
-
Time Course Study: Perform a time course experiment to determine the optimal reaction time for achieving the target DAR.
-
Quenching Efficiency: Ensure the quenching step is efficient and completely stops the conjugation reaction.
-
-
Sub-optimal Reaction pH or Temperature:
-
pH Optimization: The pH of the reaction buffer can significantly influence the reactivity of the targeted amino acid residues. Perform small-scale experiments across a pH range to find the optimum.
-
Temperature Control: Ensure consistent and accurate temperature control throughout the reaction. Higher temperatures can sometimes lead to increased conjugation.
-
Issue 2: Lower than Expected Average DAR
Possible Causes & Troubleshooting Steps:
-
Incorrect Stoichiometry:
-
Review Calculations and Concentrations: As with a high DAR, re-verify all calculations and stock solution concentrations.
-
-
Inefficient Conjugation Chemistry:
-
Reagent Quality: Ensure the quality and reactivity of the drug-linker and any coupling reagents. Degradation of reagents can lead to lower conjugation efficiency.
-
Antibody Modification: For cysteine-based conjugation, ensure complete reduction of the interchain disulfide bonds.
-
-
Reaction Time Too Short:
-
Optimize Reaction Time: Conduct a time course study to ensure the reaction is proceeding to the desired extent.
-
-
Sub-optimal Reaction Conditions:
-
pH and Temperature Optimization: Similar to troubleshooting a high DAR, optimize the pH and temperature to favor the conjugation reaction.
-
Issue 3: High Heterogeneity in DAR (Wide Distribution of Species)
Possible Causes & Troubleshooting Steps:
-
Non-Specific Conjugation Method:
-
Lysine Conjugation: Conjugation to surface-exposed lysines is inherently heterogeneous due to the presence of multiple reactive lysines on the antibody.[9]
-
Consider Site-Specific Conjugation: For a more homogeneous product, explore site-specific conjugation technologies that allow for precise control over the conjugation site and stoichiometry.[10]
-
-
Inconsistent Reaction Conditions:
-
Mixing: Ensure efficient and consistent mixing throughout the reaction to avoid local concentration gradients of reactants.
-
Process Control: Maintain tight control over all process parameters (pH, temperature, time) to ensure batch-to-batch consistency.[10]
-
-
Partial Reduction (for Cysteine Conjugation):
-
Optimize Reduction Step: Ensure the reducing agent concentration and reaction time are optimized to achieve consistent and complete reduction of the target disulfide bonds.
-
Experimental Protocols
Protocol 1: Determination of Average DAR by UV-Vis Spectrophotometry
Objective: To determine the average DAR of an ADC by measuring its absorbance at two wavelengths.
Materials:
-
ADC sample
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., PBS)
Methodology:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug (e.g., λmax).
-
Measure the absorbance of the unconjugated antibody at 280 nm.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The average DAR is calculated as the molar ratio of the drug to the antibody.
Formula: DAR = (Concentration of Drug) / (Concentration of Antibody)
Protocol 2: Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species in an ADC sample.
Materials:
-
HPLC system with a HIC column
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
Methodology:
-
Equilibrate the HIC column with a high concentration of Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a descending salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile using a UV detector at 280 nm.
-
The different peaks in the chromatogram correspond to ADC species with different DARs (unconjugated antibody elutes first, followed by DAR1, DAR2, etc.).
-
Calculate the relative percentage of each species by integrating the peak areas.
-
The average DAR can be calculated from the weighted average of the different species.
Visualizations
References
- 1. What is Drug Antibody Ratio (DAR) and How It Relates to Biotherapeutics? [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacompass.com [pharmacompass.com]
- 6. premier-research.com [premier-research.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 12. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Maleimide-Thiol Conjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for maleimide-thiol conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The ideal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2] This range offers a balance between the reactivity of the thiol group and the stability of the maleimide group. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react competitively with primary amines, such as the side chain of lysine.[2][3]
Q2: What are the most common side reactions, and how can I minimize them?
The most common side reactions are maleimide hydrolysis, reaction with amines at high pH, and disulfide bond formation between thiol-containing molecules. For peptides with an N-terminal cysteine, a significant side reaction is the formation of a thiazine derivative, which can be minimized by performing the conjugation under acidic conditions (around pH 5).[4][5]
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, a reaction that increases with higher pH.[2] To minimize this, always prepare aqueous solutions of maleimide-containing reagents immediately before use and maintain the reaction pH between 6.5 and 7.5.[1][2]
-
Reaction with Amines: Above pH 7.5, maleimides can react with primary amines.[2] Sticking to the recommended pH range of 6.5-7.5 is crucial for chemoselectivity.
-
Disulfide Bond Formation: Thiols can oxidize to form disulfide bonds, rendering them unreactive to maleimides. This can be prevented by using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain a thiol and does not need to be removed before conjugation.[6] If DTT is used, it must be removed before adding the maleimide reagent.[6]
-
Thiazine Rearrangement: This occurs with peptides having an unprotected N-terminal cysteine, especially at neutral to basic pH.[4][7] To prevent this, either perform the reaction at a more acidic pH (~5) or acetylate the N-terminal cysteine.[4][5]
-
Retro-Michael Reaction: The formed thiosuccinimide bond can sometimes reverse, leading to the detachment of the conjugated molecule. This can be a problem in environments with high concentrations of other thiols, like glutathione inside cells.[8] Strategies to overcome this include using maleimide derivatives that promote rapid hydrolysis of the thiosuccinimide ring post-conjugation to form a more stable structure.[8][9]
Q3: Which buffer should I use for the conjugation reaction?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide-thiol conjugations, provided the pH is maintained between 7.0 and 7.5. It is critical to ensure the buffer is free of any extraneous thiols.[2] For sensitive proteins, degassing the buffer to remove oxygen can help prevent oxidation of thiols.
Q4: How can I determine the efficiency of my conjugation reaction?
Conjugation efficiency can be determined by quantifying the amount of unreacted thiol or maleimide after the reaction. Spectroscopic methods are common. For instance, the number of free thiols remaining can be measured using Ellman's reagent (DTNB). Alternatively, the amount of maleimide can be quantified using a reverse assay with a known concentration of a thiol-containing compound like glutathione.[10] The degree of labeling on a protein can also be calculated using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the dye or molecule conjugated to it (at its specific maximum absorbance).[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive Maleimide: The maleimide may have hydrolyzed due to improper storage or being in an aqueous solution for too long.[2] 2. Oxidized Thiols: The thiol groups on your protein or peptide may have formed disulfide bonds. 3. Incorrect pH: The reaction pH may be too low, slowing down the reaction rate. | 1. Use Fresh Reagents: Prepare maleimide solutions immediately before use. Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C. 2. Reduce Disulfide Bonds: Pre-treat your thiol-containing molecule with a reducing agent like TCEP.[6] 3. Optimize pH: Ensure the reaction buffer pH is between 6.5 and 7.5.[1][2] |
| Poor Reproducibility | 1. Inconsistent Reagent Preparation: Variability in the age and preparation of stock solutions. 2. Oxygen in Buffer: Dissolved oxygen can lead to thiol oxidation. 3. Temperature Fluctuations: Reaction rates can be sensitive to temperature. | 1. Standardize Protocols: Use freshly prepared stock solutions for each experiment. 2. Degas Buffers: Degas buffers by vacuum or by bubbling with an inert gas like nitrogen or argon before use. 3. Control Temperature: Perform the incubation at a consistent temperature, such as room temperature or 4°C.[12] |
| Precipitation During Reaction | 1. Low Protein Solubility: The protein may be precipitating out of solution under the reaction conditions. 2. Hydrophobic Reagents: Some maleimide reagents are hydrophobic and can cause less soluble proteins to precipitate. | 1. Adjust Protein Concentration: Lower the concentration of the protein. 2. Modify Buffer: Consider adding a non-ionic detergent or adjusting the ionic strength of the buffer. 3. Use Solubilizing Tags: Employ maleimide reagents with built-in solubility enhancers like PEG. |
| Non-Specific Labeling | 1. High pH: If the pH is above 7.5, the maleimide can react with amines (e.g., lysine residues).[2][3] 2. Contaminating Thiols: The presence of other thiol-containing molecules in the buffer or sample. | 1. Maintain Optimal pH: Strictly control the pH to be within the 6.5-7.5 range.[2] 2. Purify Sample: Ensure the protein or peptide of interest is purified before the conjugation reaction. Use thiol-free buffers. |
Data Presentation: Reaction Parameter Summary
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and maleimide stability.[1][2] Reaction is significantly faster at pH 7.0 than at pH 6.5. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive proteins, but may require longer reaction times.[11][12] |
| Reactant Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | An excess of maleimide is typically used to drive the reaction to completion.[12] The optimal ratio should be determined empirically. For nanoparticles, ratios of 2:1 to 5:1 have been shown to be effective.[12][13] |
| Reaction Time | 30 minutes to 2 hours | Can be extended (e.g., overnight at 4°C) for sensitive molecules or if lower concentrations are used.[11][12] |
| Buffer Composition | Phosphate, HEPES, Tris | Must be free of thiols. EDTA (1-10 mM) can be included to chelate metal ions that can catalyze thiol oxidation. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general guideline for conjugating a maleimide-activated molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-activated reagent
-
Conjugation Buffer: Degassed PBS, HEPES, or Tris buffer, pH 7.0-7.5, with 1-10 mM EDTA.
-
Reducing Agent (Optional): TCEP hydrochloride.
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent.
-
Purification column (e.g., gel filtration/desalting column).
Procedure:
-
Prepare Protein: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduce Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to free up thiol groups, add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed prior to conjugation.[6]
-
Prepare Maleimide Reagent: Immediately before use, dissolve the maleimide-activated reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10:1 to 20:1 maleimide:protein).[11] Add the maleimide solution slowly while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[11][14]
-
Purification: Remove unreacted maleimide reagent and byproducts by passing the reaction mixture through a desalting or gel filtration column equilibrated with a suitable storage buffer.[11]
-
Characterization: Analyze the conjugate to determine the degree of labeling.
Protocol 2: Quantification of Conjugation (Degree of Labeling)
This protocol uses UV-Vis spectrophotometry to determine the ratio of dye molecules to protein molecules.
Procedure:
-
Measure Absorbance: Dilute the purified protein-dye conjugate to a concentration where the absorbance readings are within the linear range of the spectrophotometer (typically ~0.1 mg/mL).[11] Measure the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the conjugated dye.
-
Calculate Corrected Protein Absorbance: The dye often has some absorbance at 280 nm. This must be corrected for.
-
A_280_corrected = A_280_measured - (A_max_measured × CF)
-
Where CF is the correction factor for the dye (A₂₈₀ / Aₘₐₓ for the free dye).[11]
-
-
Calculate Molar Concentrations:
-
Protein Concentration (M) = A_280_corrected / (ε_protein × path length)
-
Dye Concentration (M) = A_max_measured / (ε_dye × path length)
-
Where ε_protein and ε_dye are the molar extinction coefficients (in M⁻¹cm⁻¹) for the protein and dye, respectively, and the path length is typically 1 cm.
-
-
Determine Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Core reaction pathway and common side reactions in maleimide-thiol conjugation.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. bachem.com [bachem.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. prolynxinc.com [prolynxinc.com]
- 10. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]
- 13. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioacts.com [bioacts.com]
challenges in scaling up production of exatecan-based ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of exatecan-based Antibody-Drug Conjugate (ADC) production.
Frequently Asked Questions (FAQs)
1. What are the primary challenges when scaling up the production of exatecan-based ADCs?
Scaling up the production of exatecan-based ADCs presents a unique set of challenges stemming from the inherent properties of the exatecan payload and the complexity of the ADC construct.[1][2][3][4] Key challenges include:
-
Hydrophobicity and Aggregation: Exatecan is a hydrophobic molecule.[5] When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), it increases the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation.[1][6][7][8][9] Aggregate formation can reduce therapeutic potency, alter pharmacokinetic profiles, and potentially induce an immunogenic response.[5][8]
-
Control of Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is critical for the efficacy and safety of the ADC.[10] A high DAR is often desired for potent cell-killing; however, it can exacerbate aggregation and impact manufacturing feasibility.[5][11] Conversely, a low DAR may result in suboptimal potency.
-
Linker Stability and Payload Release: The linker connecting the antibody to exatecan must be stable enough to prevent premature payload release in systemic circulation, which can lead to off-target toxicity.[6][12] However, it must also efficiently release the active exatecan payload within the target cancer cell.[13]
-
Chemistry, Manufacturing, and Controls (CMC): The multi-step manufacturing process for ADCs, involving antibody production, linker-payload synthesis, conjugation, and purification, is complex.[2][3][14] Ensuring batch-to-batch consistency, process robustness, and adequate analytical characterization are significant CMC hurdles.[3][15]
-
Handling of Highly Potent Components: Exatecan is a highly potent cytotoxic agent, requiring specialized facilities and handling procedures to ensure operator safety and prevent cross-contamination.[1][2][4]
2. How can aggregation of exatecan-based ADCs be minimized during scale-up?
Minimizing aggregation is a critical aspect of successful exatecan-based ADC development.[8][16] Several strategies can be employed:
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG) or polysarcosine (PSAR), can help to counteract the hydrophobicity of the exatecan payload and reduce the propensity for aggregation.[5][6][7][17]
-
Formulation Development: Optimizing the formulation by carefully selecting buffers, pH, and excipients (e.g., surfactants) can enhance the colloidal stability of the ADC and prevent aggregation.[2]
-
Process Parameter Control: Tightly controlling process parameters during conjugation and purification, such as temperature, pH, and mixing speed, can minimize physical and chemical stresses that may induce aggregation.[16]
-
Immobilization Techniques: Immobilizing the antibody on a solid support during the conjugation process can physically separate the antibody molecules, preventing them from aggregating as the hydrophobic payload is attached.[16][18]
3. What are the key analytical methods for characterizing exatecan-based ADCs during production?
A comprehensive suite of analytical methods is required to characterize exatecan-based ADCs and ensure product quality.[19] Key techniques include:
-
Size Exclusion Chromatography (SEC-HPLC): This is a fundamental method used to quantify high molecular weight species, such as aggregates, and to assess the monomer content of the ADC preparation.[18][20]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is used to determine the drug-to-antibody ratio (DAR) distribution. The retention time of the different ADC species correlates with their hydrophobicity, which is influenced by the number of conjugated exatecan molecules.[5][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for determining the average DAR and for characterizing the different conjugated species by providing accurate mass measurements.[10][21]
-
Ligand-Binding Assays (LBA): LBAs, such as ELISA, are used to assess the binding activity of the ADC to its target antigen, ensuring that the conjugation process has not compromised the antibody's function.[21]
-
Free Drug Analysis: Techniques like LC-MS/MS are used to quantify the amount of unconjugated (free) exatecan payload in the final product, which is a critical quality attribute to control.[22]
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of exatecan-based ADC production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of aggregation observed after conjugation. | 1. High hydrophobicity of the linker-payload.[6][7] 2. Suboptimal buffer conditions (pH, ionic strength).[16] 3. High local concentration of organic solvent used to dissolve the linker-payload.[23] 4. Inefficient mixing during conjugation.[15] | 1. Evaluate alternative, more hydrophilic linkers (e.g., containing PEG or polysarcosine moieties).[5][6] 2. Perform buffer screening studies to identify optimal pH and salt concentrations for ADC stability. 3. Add the linker-payload solution slowly and with controlled mixing to the antibody solution to avoid high local concentrations. 4. Optimize mixing parameters to ensure homogeneous reaction conditions. |
| Inconsistent Drug-to-Antibody Ratio (DAR) between batches. | 1. Incomplete reduction of interchain disulfide bonds. 2. Variability in the quality of the linker-payload. 3. Poor control over reaction stoichiometry. 4. Inconsistent reaction time or temperature.[15] | 1. Optimize the concentration of the reducing agent and reaction time to ensure complete and consistent reduction. 2. Implement stringent quality control for the linker-payload raw material. 3. Precisely control the molar ratio of linker-payload to antibody. 4. Ensure tight control and monitoring of reaction time and temperature. |
| Low conjugation efficiency. | 1. Deactivation of the linker-payload. 2. Suboptimal pH for the conjugation reaction. 3. Steric hindrance around the conjugation site.[5] | 1. Ensure proper storage and handling of the linker-payload to prevent degradation. 2. Optimize the reaction pH to ensure the reactivity of the conjugation handles on both the antibody and the linker-payload. 3. Consider using linkers with spacers to reduce steric hindrance. |
| Presence of high levels of free (unconjugated) payload in the final product. | 1. Inefficient purification process. 2. Instability of the linker leading to premature payload cleavage.[6][12] | 1. Optimize the purification method (e.g., tangential flow filtration, chromatography) to effectively remove unconjugated payload. 2. Evaluate the stability of the linker under different pH and temperature conditions to identify and mitigate causes of cleavage. Consider using a more stable linker chemistry. |
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an exatecan-based ADC sample.
Methodology:
-
System Preparation:
-
Equilibrate a suitable SEC-HPLC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for the ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Ensure a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.
-
-
Chromatographic Analysis:
-
Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Run the analysis at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the eluate using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
-
Quantitative Data Summary:
| Analyte | Expected Result | Troubleshooting |
| Monomer Purity | > 95%[5] | If purity is low, investigate conjugation conditions and formulation for causes of aggregation. |
| Aggregate Content | < 5% | High aggregate content may require optimization of the purification process or reformulation. |
| Fragment Content | < 1% | High fragment content may indicate antibody degradation; investigate storage and handling conditions. |
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To determine the average Drug-to-Antibody Ratio (DAR) and the distribution of different drug-loaded species in an exatecan-based ADC sample.
Methodology:
-
System Preparation:
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase (Mobile Phase A: e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Prepare a low-salt mobile phase (Mobile Phase B: e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) with Mobile Phase A.
-
-
Chromatographic Analysis:
-
Inject the prepared sample onto the column.
-
Elute the bound ADC species using a decreasing salt gradient (from 100% A to 100% B) over a defined time.
-
Monitor the eluate using a UV detector at 280 nm.
-
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity, corresponding to species with increasing numbers of conjugated exatecan molecules (DAR 0, 2, 4, 6, 8).
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated for that species.
-
Quantitative Data Summary:
| Parameter | Typical Target | Considerations |
| Average DAR | 8.0 ± 0.5[10] | The target DAR will depend on the specific ADC design and therapeutic window. |
| DAR Distribution | Homogeneous profile with a dominant peak at the target DAR. | A broad or multimodal distribution may indicate inconsistent conjugation. |
Visualizations
Experimental Workflow for ADC Production and Characterization
Caption: Workflow for exatecan-based ADC production and quality control.
Logical Relationship of Factors Affecting ADC Aggregation
Caption: Key factors influencing and mitigating ADC aggregation.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 3. premier-research.com [premier-research.com]
- 4. Challenges in the development and manufacturing of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | MDPI [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ADC Conjugation Kit (Exatecan, DAR8, 1mg, for human IgG1) | ACROBiosystems [es.acrobiosystems.com]
- 11. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges and best practices for developing Antibody-Drug Conjugates (ADCs) :: Parexel [parexel.com]
- 15. pharmacompass.com [pharmacompass.com]
- 16. pharmtech.com [pharmtech.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: ADC Characterization with HIC and SEC
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) characterization. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) in your research.
Frequently Asked Questions (FAQs)
Hydrophobic Interaction Chromatography (HIC)
-
Q1: Why is HIC a suitable method for ADC analysis? A1: HIC is well-suited for ADC analysis because it separates molecules based on their hydrophobicity.[1][2] The conjugation of hydrophobic small molecule drugs to a monoclonal antibody (mAb) increases the overall hydrophobicity of the resulting ADC.[1][3] This allows HIC to effectively separate ADC species with different drug-to-antibody ratios (DARs), as a higher drug load results in greater retention on the HIC column.[2][4] Importantly, HIC is a non-denaturing technique, meaning it preserves the native structure and activity of the ADC during analysis.[5][6][7]
-
Q2: What are the key parameters to optimize in HIC method development for ADCs? A2: Successful HIC method development for ADCs involves the careful optimization of several parameters, including the choice of stationary phase (column), the type and concentration of salt in the mobile phase, the pH of the mobile phase, and the use of organic modifiers.[1][8][9] Temperature can also influence the separation.[1] Due to the complex and heterogeneous nature of ADCs, method development is often empirical.[1]
-
Q3: Can I use HIC with mass spectrometry (MS) for ADC characterization? A3: Directly coupling HIC with MS is challenging because HIC methods typically employ high concentrations of non-volatile salts (e.g., ammonium sulfate, sodium chloride) which are incompatible with electrospray ionization mass spectrometry.[1][7] However, recent advancements have explored the use of MS-compatible salts like ammonium acetate or ammonium tartrate, though this may require adjustments to the chromatographic method and can present challenges in maintaining resolution and sensitivity.[10]
Size Exclusion Chromatography (SEC)
-
Q4: What is the primary application of SEC in ADC characterization? A4: SEC is the standard method for quantifying aggregates and fragments in therapeutic protein preparations, including ADCs.[11][12][13] Aggregation is a critical quality attribute (CQA) that needs to be monitored as it can impact the safety and efficacy of the ADC.[11][12]
-
Q5: Why do I see poor peak shape and tailing in my ADC's SEC chromatogram? A5: Poor peak shape, such as tailing, in SEC analysis of ADCs is often caused by nonspecific interactions between the hydrophobic drug-linker and the stationary phase of the column.[11][12][14] This is a common issue because ADCs are generally more hydrophobic than their corresponding monoclonal antibodies.[15] These secondary interactions can lead to inaccurate quantification of aggregates and monomers.[12]
-
Q6: How can I improve the peak shape and resolution in SEC for my ADC? A6: To mitigate nonspecific interactions and improve peak shape, you can add organic modifiers, such as isopropanol or acetonitrile, to the mobile phase.[12][16][17][18] Optimizing the mobile phase composition, including buffer and salt concentrations, is also crucial.[3][19] Additionally, using SEC columns specifically designed for biomolecule analysis, often featuring a hydrophilic coating on the stationary phase, can significantly reduce secondary interactions.[14][15]
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution between DAR species | Suboptimal mobile phase conditions. | 1. Adjust Salt Concentration: Modify the starting and ending salt concentrations of the gradient. A shallower gradient can improve resolution.[8] 2. Change Salt Type: Different salts in the Hofmeister series have varying effects on hydrophobic interactions. Consider switching from ammonium sulfate to sodium chloride or vice versa.[1] 3. Optimize pH: The pH of the mobile phase can alter the surface charge of the ADC, affecting its interaction with the stationary phase.[8][9] 4. Add Organic Modifier: A small percentage of an organic solvent like isopropanol in the mobile phase can help to elute highly hydrophobic species and improve peak shape.[4][20] |
| No elution of high DAR species | The ADC is too hydrophobic and strongly retained on the column. | 1. Decrease Salt Concentration: Lower the initial salt concentration in the mobile phase.[8] 2. Increase Organic Modifier: Increase the percentage of organic solvent in the mobile phase to reduce hydrophobic interactions.[9] 3. Use a Less Hydrophobic Column: Select a HIC column with a less hydrophobic stationary phase (e.g., ether instead of butyl or phenyl).[1] |
| Peak splitting or broadening | On-column aggregation or conformational changes. | 1. Optimize Mobile Phase: Ensure the mobile phase conditions (pH, salt) are stabilizing for the ADC. 2. Lower Temperature: Running the separation at a lower temperature may reduce the risk of on-column changes. |
Size Exclusion Chromatography (SEC)
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Nonspecific hydrophobic interactions between the ADC and the stationary phase. | 1. Add Organic Modifier: Incorporate 5-15% isopropanol or acetonitrile into the mobile phase to disrupt hydrophobic interactions.[12][16][17] 2. Increase Salt Concentration: A higher salt concentration in the mobile phase can suppress ionic interactions.[3] 3. Change Column: Use a column with a more inert stationary phase, specifically designed for biomolecules, to minimize secondary interactions.[14][15] |
| Inaccurate quantification of aggregates | Poor resolution between monomer and aggregate peaks due to peak tailing or co-elution. | 1. Optimize Mobile Phase: Follow the steps for reducing peak tailing. 2. Adjust Flow Rate: A lower flow rate can sometimes improve resolution. 3. Use a Higher Resolution Column: Employ a column with a smaller particle size or a longer length to enhance separation efficiency. |
| Loss of ADC on the column | Irreversible adsorption to the stationary phase. | 1. Column Passivation: Before injecting the sample, inject a blank or a standard protein to passivate any active sites on the column. 2. Mobile Phase Additives: In addition to organic modifiers, consider adding arginine to the mobile phase, which can help to reduce nonspecific binding. |
Experimental Protocols
Generic HIC Protocol for ADC DAR Analysis
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl, or Ether) is selected based on the hydrophobicity of the ADC.
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes is typically used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Temperature: Ambient or controlled (e.g., 25 °C).
Generic SEC Protocol for ADC Aggregate Analysis
-
Column: A silica-based SEC column with a hydrophilic coating, suitable for protein analysis.
-
Mobile Phase: 150 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8. For hydrophobic ADCs, 10-15% Isopropanol can be added.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Temperature: Ambient.
-
Injection Volume: 10 - 50 µL.
Visualizations
Caption: HIC troubleshooting workflow.
Caption: SEC troubleshooting workflow.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sercolab.be [sercolab.be]
- 9. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. tandfonline.com [tandfonline.com]
- 11. agilent.com [agilent.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Enhancing ADC Stability with Peptide Linkers
Welcome to the technical support center for improving the stability of Antibody-Drug Conjugates (ADCs) featuring peptide linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and answer frequently asked questions related to ADC stability.
Troubleshooting Guides
This section addresses specific problems you may encounter during your ADC development and provides potential causes and solutions.
Issue 1: ADC Aggregation During or After Conjugation
Question: My ADC is showing significant aggregation in my Size Exclusion Chromatography (SEC) analysis. What are the potential causes and how can I resolve this?
Potential Causes:
-
Hydrophobicity of the Payload-Linker: Many cytotoxic payloads are hydrophobic. When conjugated to the antibody, they can create hydrophobic patches on the antibody surface, leading to self-association and aggregation.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the surface hydrophobicity of the ADC, making it more prone to aggregation.[3]
-
Conjugation Chemistry and Conditions:
-
Solvents: The use of organic co-solvents like DMSO to dissolve the payload-linker can denature the antibody and promote aggregation.[1]
-
pH: If the conjugation buffer pH is close to the isoelectric point (pI) of the antibody, it can reduce solubility and lead to aggregation.[1]
-
Temperature: Elevated temperatures during conjugation can induce protein unfolding and aggregation.[3]
-
-
Buffer Conditions: Suboptimal buffer conditions, such as low salt concentrations, can fail to mask charged patches on the protein surface, leading to aggregation.
Solutions:
-
Optimize the Linker Design:
-
Incorporate hydrophilic moieties into the peptide linker, such as polyethylene glycol (PEG) spacers, to increase the overall hydrophilicity of the ADC.[4]
-
Choose a linker chemistry that is less prone to inducing aggregation.
-
-
Control the DAR:
-
Aim for a lower, more homogenous DAR. Site-specific conjugation methods can help achieve a more defined DAR compared to stochastic methods like lysine conjugation.[]
-
-
Refine Conjugation Protocol:
-
Minimize Organic Solvent: Use the lowest possible concentration of the organic solvent required to dissolve the payload-linker. Consider using a water-soluble linker if available.
-
Buffer Optimization: Perform conjugation in a buffer with a pH that is at least one unit away from the antibody's pI. Ensure adequate salt concentration (e.g., 150 mM NaCl) to maintain solubility.
-
Temperature Control: Maintain a controlled, low temperature (e.g., 4°C) throughout the conjugation process.
-
-
Formulation Development:
-
Screen different formulation buffers containing excipients like polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose, trehalose) that are known to stabilize proteins and prevent aggregation.
-
Issue 2: Premature Cleavage of the Peptide Linker in Plasma
Question: I'm observing rapid payload release in my in vitro plasma stability assay. Why is my peptide linker being cleaved prematurely, and what can I do to improve its stability?
Potential Causes:
-
Enzymatic Susceptibility of the Linker:
-
Species-Specific Enzymes: Some peptide linkers, like the commonly used valine-citrulline (Val-Cit), are stable in human plasma but are susceptible to cleavage by specific enzymes present in rodent plasma, such as carboxylesterase 1c (Ces1c) in mice.[6][7] This can lead to misleading results in preclinical studies.
-
Off-Target Protease Cleavage: The peptide sequence may be susceptible to cleavage by proteases present in the bloodstream, other than the target lysosomal enzymes (e.g., Cathepsin B).[6] For example, Val-Cit-PABC linkers can be hydrolyzed by human neutrophil elastase.[6][7]
-
-
Linker Chemistry: Certain linker chemistries may be inherently less stable in the physiological environment of plasma.
Solutions:
-
Rational Peptide Linker Design:
-
Sequence Modification: Modify the peptide sequence to reduce its susceptibility to plasma proteases while maintaining cleavage by the target lysosomal enzymes. For example, the glutamic acid-valine-citrulline (Glu-Val-Cit) linker has shown improved stability in mouse plasma.
-
Utilize Different Enzyme Targets: Explore linkers that are substrates for other tumor-associated enzymes, such as legumain-sensitive linkers (e.g., Alanine-Alanine-Asparagine).
-
Tetrapeptide Linkers: Consider using tetrapeptide linkers like Glycine-Glycine-Phenylalanine-Glycine (GGFG), which have demonstrated greater stability in circulation compared to some dipeptide linkers.
-
-
Introduce Steric Hindrance:
-
Modify the linker structure to sterically hinder the approach of plasma proteases without affecting cleavage by the target enzyme.
-
-
Tandem Cleavable Linkers:
-
Incorporate a masking group, such as a β-glucuronide moiety, onto the linker. This group can protect the primary cleavage site from plasma enzymes and is subsequently cleaved by another enzyme (β-glucuronidase) in the tumor microenvironment.
-
-
Consider Non-Cleavable Linkers:
-
If appropriate for the mechanism of action of your payload, a non-cleavable linker can provide greater plasma stability, as payload release is dependent on the degradation of the antibody backbone within the lysosome.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal Drug-to-Antibody Ratio (DAR) for a stable ADC?
A1: There is no single ideal DAR for all ADCs, as it depends on the specific antibody, linker, and payload. However, a lower DAR, typically between 2 and 4, is often associated with better stability and a wider therapeutic window. Higher DAR values can increase the risk of aggregation and lead to faster clearance from circulation.[3] Site-specific conjugation technologies are valuable for producing homogeneous ADCs with a well-defined DAR.[]
Q2: How does the choice of conjugation site affect ADC stability?
A2: The conjugation site on the antibody can significantly impact ADC stability. Conjugation to cysteines in the hinge region can sometimes lead to destabilization of the antibody structure. Site-specific conjugation to engineered cysteines or unnatural amino acids at solvent-accessible but structurally stable locations can improve both stability and homogeneity.
Q3: What are the key differences in peptide linker stability between human and mouse plasma?
A3: A critical difference is the presence of carboxylesterase 1c (Ces1c) in mouse plasma, which can efficiently cleave Val-Cit linkers, leading to premature payload release.[6][7] This linker is relatively stable in human plasma. This discrepancy is a crucial consideration for the preclinical evaluation of ADCs, and it may be necessary to use a linker with improved stability in mouse plasma or to use a different preclinical model.
Q4: Can I use a non-peptide linker to improve stability?
A4: Yes, non-cleavable linkers, such as those based on thioether bonds, generally exhibit higher plasma stability because they lack a specific enzymatic cleavage site. Payload release from these ADCs relies on the degradation of the antibody itself within the lysosome. The choice between a cleavable peptide linker and a non-cleavable linker depends on the desired mechanism of action and the properties of the payload.
Q5: How can I improve the solubility of my ADC?
A5: To improve solubility and reduce aggregation, consider incorporating hydrophilic elements into your ADC design. This can be achieved by using hydrophilic linkers, such as those containing PEG chains, or by modifying the payload to increase its hydrophilicity.[4] Additionally, optimizing the formulation with appropriate excipients is crucial for maintaining solubility during storage and administration.
Quantitative Data Summary
Table 1: Comparative Stability of Different Peptide Linkers in Plasma
| Linker Type | Linker Sequence/Chemistry | Species | Stability Metric | Value | Reference(s) |
| Dipeptide | Val-Cit | Mouse | % Hydrolysis | >90% | [6] |
| Dipeptide | Val-Cit | Human | % Hydrolysis | <10% | [6] |
| Dipeptide | Val-Ala | Mouse | Time to Hydrolysis | Within 1 hour | |
| Tetrapeptide | GGFG | - | General Stability | More stable than dipeptides | |
| Hydrazone | Phenylketone-derived | Human & Mouse | Half-life (t½) | ~2 days | |
| Carbonate | Acid-cleavable | - | Half-life (t½) | 36 hours | |
| Sulfatase-cleavable | - | Mouse | Stability Duration | >7 days |
Note: The values presented are approximate and can vary depending on the specific ADC construct and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay using LC-MS
Objective: To determine the stability of an ADC and quantify the release of free payload in plasma over time.
Materials:
-
ADC stock solution (e.g., 1 mg/mL in formulation buffer)
-
Human, mouse, or rat plasma (anticoagulant-treated, e.g., EDTA)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Protein A or G magnetic beads for immunocapture
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
Organic solvent for protein precipitation (e.g., acetonitrile with 1% formic acid)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
Sample Preparation:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Spike the ADC into the plasma to a final concentration of, for example, 100 µg/mL.
-
Prepare a control sample by spiking the ADC into PBS.
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, 144 hours), withdraw an aliquot (e.g., 50 µL) from each sample.
-
Immediately stop the reaction by freezing the aliquot at -80°C.
-
-
Immunocapture of ADC (for DAR analysis):
-
Add protein A/G magnetic beads to the thawed plasma aliquot and incubate with gentle mixing to capture the ADC.
-
Wash the beads with wash buffer to remove unbound plasma proteins.
-
Elute the ADC from the beads using the elution buffer and immediately neutralize the eluate.
-
-
Protein Precipitation (for free payload analysis):
-
To a separate plasma aliquot, add 3 volumes of cold acetonitrile with 1% formic acid to precipitate plasma proteins.
-
Vortex and centrifuge at high speed.
-
Collect the supernatant containing the free payload.
-
-
LC-MS Analysis:
-
Analyze the immunocaptured ADC to determine the change in Drug-to-Antibody Ratio (DAR) over time.
-
Analyze the supernatant from the protein precipitation to quantify the amount of free payload released.
-
Use an appropriate reverse-phase LC method and mass spectrometry settings to detect and quantify the intact ADC (or its subunits after reduction) and the free payload.
-
Protocol 2: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Materials:
-
ADC sample (e.g., 1 mg/mL)
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Waters ACQUITY UPLC BEH200 SEC)
-
Mobile phase (e.g., 150 mM sodium phosphate, pH 6.8)
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 0.5-1.0 mg/mL) using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if necessary.
-
-
Chromatography:
-
Inject a defined volume of the sample (e.g., 10-20 µL) onto the column.
-
Run the separation isocratically for a sufficient time to allow the elution of all species (typically 15-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the aggregate, monomer, and fragment.
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
-
Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Objective: To determine the thermal stability of an ADC by measuring its melting temperature (Tm).
Materials:
-
ADC sample (e.g., 1 mg/mL in formulation buffer)
-
Reference buffer (the same buffer the ADC is formulated in)
-
Differential Scanning Calorimeter
Procedure:
-
Instrument Setup:
-
Set up the DSC instrument according to the manufacturer's instructions.
-
Load the reference buffer into the reference cell and the ADC sample into the sample cell.
-
-
Thermal Scan:
-
Set the temperature range for the scan, for example, from 20°C to 100°C.
-
Set a constant scan rate, for instance, 60°C/hour or 120°C/hour.
-
-
Data Acquisition:
-
Initiate the scan and record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify the transition midpoint (Tm), which represents the melting temperature of the protein domains. A lower Tm indicates lower thermal stability.
-
Visualizations
Caption: Troubleshooting logic for common ADC stability issues.
Caption: General signaling pathway of ADC internalization and payload release.
Caption: Experimental workflow for ADC stability characterization.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. jasco-global.com [jasco-global.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. Biophysical Characterization of Antibody Drug Conjugates Using DSC - TA Instruments [tainstruments.com]
- 6. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 7. nist.gov [nist.gov]
Technical Support Center: Optimizing the Purification of SHR-A1811 ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of the antibody-drug conjugate (ADC), SHR-A1811.
Understanding SHR-A1811
SHR-A1811 is a next-generation ADC comprising the humanized anti-HER2 monoclonal antibody, trastuzumab, covalently linked to a topoisomerase I inhibitor payload. This linkage is facilitated by a cleavable linker, with an optimized drug-to-antibody ratio (DAR) of 6. The purification process is critical to ensure a homogenous product with the desired DAR, high purity, and low aggregation, which are essential for its therapeutic efficacy and safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of the SHR-A1811 purification process?
A1: The primary goals are to:
-
Remove process-related impurities such as host cell proteins (HCPs), DNA, and cell culture media components.
-
Eliminate product-related impurities, including aggregates, fragments, and incorrectly conjugated ADC species.
-
Separate unconjugated antibody and free payload from the desired ADC.
-
Achieve a highly purified and homogenous ADC product with the target DAR of 6.
Q2: What are the most common chromatography techniques used for ADC purification?
A2: The most common techniques are:
-
Hydrophobic Interaction Chromatography (HIC): Primarily used to separate ADC species with different DARs based on their hydrophobicity.
-
Size Exclusion Chromatography (SEC): Effective for removing high molecular weight aggregates and low molecular weight impurities like free payload.
-
Ion Exchange Chromatography (IEX): Used to separate charge variants of the ADC, which can arise from post-translational modifications or degradation.
Q3: Why is controlling the Drug-to-Antibody Ratio (DAR) so important?
A3: The DAR is a critical quality attribute (CQA) that directly impacts the efficacy and safety of the ADC. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and faster clearance from circulation. For SHR-A1811, a DAR of 6 has been identified as optimal.
Troubleshooting Guides
Issue 1: Low Yield of Purified SHR-A1811
| Potential Cause | Recommended Solution |
| Protein Precipitation | Optimize buffer conditions (pH, salt concentration) to enhance protein solubility. Consider adding excipients like arginine or polysorbate. |
| Non-specific Binding | Increase the salt concentration in the wash buffer during chromatography to disrupt ionic interactions. For HIC, a shallower gradient might be necessary. |
| Suboptimal Elution | Adjust the pH or ionic strength of the elution buffer to ensure complete recovery from the chromatography resin. |
| Column Overloading | Reduce the amount of crude ADC loaded onto the column to stay within the resin's binding capacity. |
Issue 2: High Levels of Aggregation in the Final Product
| Potential Cause | Recommended Solution |
| Harsh Elution Conditions | Use a milder elution buffer, for example, by slightly increasing the pH or using a step gradient instead of a sharp elution peak. |
| Inadequate Separation by SEC | Optimize the SEC column and mobile phase. Ensure the flow rate is appropriate for the column dimensions and resin bead size. A longer column or a resin with a smaller pore size might improve resolution. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. If necessary, aliquot the purified ADC into smaller volumes before freezing. |
| High Protein Concentration | Dilute the protein sample before the final SEC polishing step. |
Issue 3: Inconsistent or Incorrect Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Solution |
| Incomplete Conjugation Reaction | Optimize the conjugation reaction parameters (e.g., molar ratio of linker-payload to antibody, reaction time, temperature). |
| Poor HIC Resolution | Optimize the HIC method. Screen different resins with varying hydrophobicity. Adjust the salt type and concentration in the mobile phase, and optimize the gradient slope for better separation of DAR species.[] |
| Co-elution of DAR Species | Employ a multi-step purification process. For example, use IEX to remove charge variants before HIC to simplify the separation of DAR species. |
| ADC Instability | Ensure appropriate buffer conditions throughout the purification process to prevent deconjugation. Analyze samples promptly after purification. |
Experimental Protocols
Protocol 1: DAR Heterogeneity Analysis and Purification by Hydrophobic Interaction Chromatography (HIC)
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt buffer (Buffer A).
-
Sample Loading: The crude SHR-A1811 ADC mixture is diluted in Buffer A and loaded onto the column.
-
Elution: A decreasing salt gradient is applied by mixing Buffer A with a low-salt buffer (Buffer B). The ADC species will elute based on their hydrophobicity, with higher DAR species eluting later.
-
Fraction Collection: Fractions are collected across the elution profile.
-
Analysis: Each fraction is analyzed by a suitable method (e.g., UV-Vis spectroscopy or mass spectrometry) to determine the DAR. Fractions containing the desired DAR of 6 are pooled.
Table 1: Example HIC Buffer Compositions
| Buffer | Composition |
| Buffer A (Binding) | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Buffer B (Elution) | 50 mM Sodium Phosphate, pH 7.0 |
Protocol 2: Aggregate Removal by Size Exclusion Chromatography (SEC)
-
Column: An SEC column (e.g., TSKgel G3000SWxl) is equilibrated with the formulation buffer.[2]
-
Sample Loading: The pooled HIC fractions containing the desired SHR-A1811 DAR species are concentrated and loaded onto the SEC column.
-
Elution: An isocratic elution is performed with the formulation buffer.
-
Fraction Collection: Fractions corresponding to the monomeric ADC peak are collected. The aggregate peak will elute earlier.
-
Analysis: The collected fractions are analyzed for purity and aggregate content using analytical SEC.
Table 2: Example SEC Mobile Phase Composition
| Component | Concentration |
| Sodium Phosphate | 50 mM |
| Sodium Chloride | 150 mM |
| pH | 6.8 |
Visualizing the Purification Workflow and Troubleshooting
References
overcoming solubility issues with MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility issues with MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial reconstitution of this compound?
A1: The recommended solvent for initial reconstitution is dimethyl sulfoxide (DMSO). This compound has been shown to be soluble in DMSO at a concentration of 100 mg/mL (93.10 mM); however, ultrasonic treatment may be necessary to achieve full dissolution.[1][2] It is crucial to use newly opened, anhydrous DMSO as the presence of water can significantly impact solubility.
Q2: Can I store the reconstituted this compound solution? If so, under what conditions?
A2: Yes, stock solutions in DMSO can be stored. For optimal stability, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles, which can lead to product degradation and precipitation. It is best practice to prepare single-use aliquots.
Q3: My application is sensitive to DMSO. What is the maximum recommended concentration of DMSO in my final working solution?
A3: For many cell-based assays, it is recommended to keep the final concentration of DMSO below 1% (v/v) to avoid cellular toxicity. For in vivo studies in sensitive animal models, the proportion of DMSO should be kept below 2%.[1] Always perform a vehicle control experiment to assess the impact of the solvent on your specific experimental system.
Q4: What are the general chemical properties of this compound?
A4: this compound is a drug-linker conjugate with a molecular formula of C₅₅H₆₀FN₉O₁₃ and a molecular weight of 1074.12 g/mol .[3] It consists of the cytotoxic payload exatecan, a topoisomerase I inhibitor, attached to a peptide linker (Gly-Gly-Phe-Gly) and a maleimidocaproyl (MC) group. The peptide linker is designed to be cleaved by lysosomal enzymes like Cathepsin B.[3] The exatecan payload is hydrophobic, which is a primary contributor to the solubility challenges of the overall molecule.
Troubleshooting Guide
This guide addresses common solubility issues encountered during experiments with this compound.
Issue 1: The compound does not fully dissolve in DMSO.
Possible Causes:
-
Insufficient solvent volume.
-
Presence of moisture in the DMSO.
-
Inadequate mixing.
Solutions:
-
Verify Concentration: Ensure you are using a sufficient volume of DMSO to achieve a concentration at or below the known solubility limit of 100 mg/mL.
-
Use Anhydrous DMSO: Use a fresh, unopened bottle or a properly stored container of anhydrous DMSO. Hygroscopic DMSO can absorb moisture from the air, which will reduce the solubility of hydrophobic compounds.
-
Mechanical Assistance:
-
Vortexing: Vortex the solution vigorously.
-
Sonication: Place the vial in an ultrasonic bath for short intervals (e.g., 5-10 minutes).[2] Monitor the solution for clarity. Be cautious with prolonged sonication as it can generate heat.
-
Gentle Warming: Warm the solution to 37°C in a water bath.[2] This can help increase the solubility. Do not exceed 40°C to avoid potential degradation.
-
Issue 2: The compound precipitates when diluted into an aqueous buffer (e.g., PBS).
Possible Causes:
-
The compound's low aqueous solubility.
-
The final concentration in the aqueous buffer is too high.
-
The pH of the buffer is not optimal for solubility.
Solutions:
-
Stepwise Dilution: Add the aqueous buffer to the DMSO stock solution slowly and dropwise while vortexing. This gradual change in solvent polarity can help prevent immediate precipitation.
-
Use of Co-solvents: For in vivo or other applications requiring a buffered solution, a co-solvent system may be necessary. A reported formulation for a similar compound involves a mixture of DMSO, PEG300, Tween 80, and saline.[1][4]
-
pH Adjustment: The solubility of molecules with ionizable groups can be pH-dependent. While the peptide backbone has charges, the overall molecule is largely hydrophobic. Experimenting with a small aliquot to test solubility in buffers with slightly acidic or basic pH (if compatible with your experiment) may be beneficial.
-
Lower the Final Concentration: Attempt to work with a more dilute final concentration of the compound in your aqueous medium.
Experimental Protocols
Protocol for Reconstitution in DMSO
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the vial for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If necessary, gently warm the solution to 37°C.
-
Once dissolved, store the stock solution in single-use aliquots at -20°C or -80°C.
Protocol for Dilution into Aqueous Buffer
-
Start with your validated, clear DMSO stock solution of this compound.
-
In a separate tube, prepare your desired aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Continuously monitor the solution for any signs of precipitation (cloudiness or visible particles).
-
If precipitation occurs, consider the troubleshooting steps outlined above, such as using a lower final concentration or incorporating a co-solvent.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL (93.10 mM) | Requires sonication | [1][2] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Temperature | Duration | Notes | Reference |
| -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles | [2] |
| -80°C | Up to 6 months | Preferred for long-term storage | [2] |
Visualizations
Caption: Workflow for Solubilization
Caption: Factors Influencing Solubility
References
Technical Support Center: Refining Analytical Methods for Heterogeneous ADC Mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical characterization of heterogeneous antibody-drug conjugate (ADC) mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges associated with heterogeneous ADC mixtures?
A1: The main challenges in analyzing heterogeneous ADCs stem from their complexity. The conjugation process, whether through lysine or cysteine residues, often results in a mixture of species with varying drug-to-antibody ratios (DARs).[1][2] This heterogeneity can significantly impact the safety and efficacy of the ADC.[1] Key analytical challenges include:
-
Determining DAR Distribution: Accurately quantifying the distribution of different DAR species is crucial.[2][3]
-
Quantifying Free Drug: Measuring low levels of unconjugated, highly cytotoxic drugs is critical for safety.[2]
-
Characterizing Aggregates: ADCs have a higher propensity for aggregation than monoclonal antibodies, which can affect efficacy and stability.[2][4]
-
Site of Conjugation: Identifying the specific sites of drug conjugation on the antibody.[1]
-
Charge Heterogeneity: The conjugation of drug-linkers can alter the isoelectric point (pI) of the antibody, leading to a mixture of charge variants.[1][5]
Q2: Which analytical techniques are most commonly used to characterize ADCs?
A2: A multi-faceted approach employing orthogonal techniques is typically required for comprehensive ADC characterization.[6][7] Commonly used methods include:
-
Hydrophobic Interaction Chromatography (HIC): Widely used for determining the drug-to-antibody ratio (DAR) and drug load distribution under non-denaturing conditions.[6][7][8]
-
Size-Exclusion Chromatography (SEC): The standard method for quantifying aggregates and fragments.[4][5][9]
-
Mass Spectrometry (MS): Provides detailed information on molecular weight, allowing for the determination of DAR, identification of conjugation sites, and characterization of structural variants.[10][11][12] Native MS is particularly useful for preserving non-covalent structures.[11][13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used to separate and quantify different light and heavy chain species with varying drug loads after reduction of the ADC.[14][15]
-
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): A high-efficiency separation technique for purity determination and analysis of charge heterogeneity.[16][17]
Q3: Why is HIC a preferred method for DAR analysis?
A3: HIC is favored for DAR analysis because it separates ADC species based on their hydrophobicity, which increases with the number of conjugated hydrophobic drug molecules.[3][7] A key advantage of HIC is that it uses mild, non-denaturing conditions, which preserves the native structure and activity of the ADC during analysis.[6][7][8] This is in contrast to techniques like RP-HPLC that use high organic solvent content, which can lead to denaturation.[7]
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
Issue: Poor peak resolution or broad peaks in HIC analysis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Salt Concentration | Optimize the starting and ending salt concentrations in the mobile phase gradient. Ammonium sulfate is a commonly used salt.[6][8] |
| Inappropriate Column Chemistry | Screen different HIC columns with varying levels of hydrophobicity. |
| Steep Gradient Elution | Decrease the gradient slope to improve the separation of species with similar hydrophobicities. |
| Sample Overload | Reduce the amount of sample injected onto the column. |
| Secondary Interactions | Consider adding a small percentage of an organic modifier like isopropanol to the mobile phase to mitigate unwanted interactions with the stationary phase.[18] |
Experimental Protocol: Generic HIC Method for ADC DAR Analysis
-
Column: Use a HIC column suitable for protein separations (e.g., Butyl, Phenyl).
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration (e.g., 0-100% B over 30 minutes).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
Size-Exclusion Chromatography (SEC)
Issue: Peak tailing or abnormal elution profiles for ADCs.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Hydrophobic Interactions | ADCs are often more hydrophobic than their parent mAbs, leading to interactions with the SEC stationary phase.[4][19] Incorporate an organic modifier, such as 10% isopropanol, into the mobile phase to disrupt these interactions.[18][19] |
| Ionic Interactions | Optimize the salt concentration in the mobile phase. A moderate amount of salt (e.g., 150 mM NaCl) in a phosphate buffer is common.[18] |
| Poorly Packed Column | Use a high-quality, well-packed SEC column specifically designed for biomolecule analysis. Modern columns have unique surface chemistries to minimize non-specific interactions.[4] |
| Sample Aggregation on Column | Ensure the mobile phase is optimal for the ADC's stability. Filter samples before injection to remove pre-existing aggregates.[9] |
Experimental Protocol: Generic SEC Method for ADC Aggregation Analysis
-
Column: Use a silica-based SEC column with a pore size appropriate for monoclonal antibodies (e.g., 200-300 Å).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH ~7.4, or another physiological buffer.[20] For hydrophobic ADCs, consider adding 10% isopropanol.[18][19]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a low-protein-binding 0.22 µm filter before injection.
Mass Spectrometry (MS)
Issue: In-source fragmentation or dissociation of ADC subunits during LC/MS analysis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Denaturing LC Conditions | For ADCs with non-covalently linked subunits (e.g., some cysteine-conjugated ADCs), denaturing conditions of typical RP-LC/MS can cause dissociation.[11] Use native MS conditions with a non-denaturing mobile phase like ammonium acetate.[11][13] |
| Acid-Labile Linkers | Some linkers are unstable at low pH.[11] Increase the pH of the mobile phase to prevent cleavage of the linker-payload.[11] |
| High ESI Source Parameters | Fragile linker-payload moieties can fragment in the electrospray source.[11] Optimize ESI source parameters such as cone voltage, gas pressures, and ion transfer settings to minimize fragmentation.[11][21] |
| Sample Complexity | High heterogeneity from glycosylation and drug loading can complicate spectra.[20] Consider deglycosylation of the ADC prior to MS analysis to simplify the mass spectrum.[12][20] |
Experimental Protocol: Native SEC-MS for Intact ADC Analysis
-
LC System: A bio-inert HPLC system is recommended to prevent corrosive effects from high salt buffers.[4]
-
Column: An analytical scale SEC column.
-
Mobile Phase: Isocratic elution with a volatile, MS-compatible buffer such as 50 mM ammonium acetate.[13]
-
MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF).
-
MS Conditions: Operate in native mode, which requires sensitivity over a higher m/z range due to the lower charge states of the protein.[13]
-
Sample Preparation: Buffer exchange the ADC sample into the MS-compatible mobile phase.
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)
Issue: Poor peak area repeatability and baseline instability.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Sample Preparation | The sample denaturation step with SDS and heat is critical.[22] Ensure precise and consistent pipetting of viscous solutions and thorough mixing.[22][23] Analyze samples within a consistent timeframe after thawing and preparation.[23] |
| Baseline Noise and Drift | Baseline issues can complicate the integration of minor peaks.[22] This can be due to issues with the gel matrix, capillary conditioning, or buffer depletion. Follow manufacturer's guidelines for capillary rinsing and gel replacement. |
| Ghost Peaks | Ghost peaks can arise from various sources, including sample carryover or issues with the separation matrix. Implement rigorous capillary washing procedures between runs. |
Experimental Protocol: General CE-SDS for Purity Analysis
-
System: A capillary electrophoresis system with a UV detector.
-
Capillary: A bare fused-silica capillary.
-
Gel Matrix: Use a commercially available SDS-MW gel buffer kit.[23]
-
Sample Preparation (Non-reduced): Denature the ADC sample with SDS and heat. An alkylating agent like iodoacetamide (IAM) can be added to prevent disulfide shuffling.[23]
-
Sample Preparation (Reduced): Treat the sample with SDS and a reducing agent (e.g., DTT or β-mercaptoethanol) followed by heating to disrupt disulfide bonds.[23]
-
Injection: Electrokinetic injection.
-
Separation: Apply a constant voltage.
-
Data Analysis: Analyze electropherograms to determine migration times and corrected peak areas.[23]
Visualized Workflows and Logic
Caption: A typical workflow for the analytical characterization of ADCs.
Caption: A troubleshooting decision tree for poor HIC peak resolution.
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 18. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. agilent.com [agilent.com]
- 21. practical-approaches-for-overcoming-challenges-in-heightened-characterization-of-antibody-drug-conjugates-with-new-methodologies-and-ultrahigh-resolution-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 22. casss.org [casss.org]
- 23. nist.gov [nist.gov]
SHR-A1811 Bystander Effect Characterization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of the bystander effect of SHR-A1811.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of SHR-A1811?
A1: The bystander effect of an antibody-drug conjugate (ADC) like SHR-A1811 refers to the killing of antigen-negative tumor cells that are in proximity to antigen-positive cells targeted by the ADC.[1][2] SHR-A1811 is composed of the anti-HER2 antibody trastuzumab, a cleavable linker, and a topoisomerase I inhibitor payload.[3][4] After SHR-A1811 binds to HER2 on a cancer cell and is internalized, the cytotoxic payload is released. Due to its membrane permeability, the payload can diffuse out of the target cell and kill neighboring cells that may have low or no HER2 expression, thus enhancing the therapeutic efficacy in heterogeneous tumors.[2][5]
Q2: Why is characterizing the bystander effect of SHR-A1811 important?
A2: Characterizing the bystander effect is crucial for several reasons:
-
Efficacy in Heterogeneous Tumors: Tumors often have varied levels of HER2 expression. A strong bystander effect can overcome this heterogeneity by eliminating cancer cells with low or no HER2 expression.[6][7]
-
Understanding Mechanism of Action: It provides a more complete picture of how SHR-A1811 exerts its anti-tumor activity.[8]
-
Dose Optimization: Understanding the potency of the bystander effect can help in determining the optimal dosing regimen.[9]
-
Competitive Positioning: It helps in differentiating SHR-A1811 from other HER2-targeted ADCs that may have a less potent bystander effect.[10]
Q3: What is the composition of SHR-A1811 and how does it contribute to the bystander effect?
A3: SHR-A1811 is a novel anti-HER2 ADC with several key features contributing to its bystander effect:
-
Antibody: Trastuzumab, which targets the human epidermal growth factor receptor 2 (HER2).[11]
-
Payload: A novel topoisomerase I inhibitor, SHR169265, which has demonstrated better membrane permeability and strong cytotoxicity compared to deruxtecan (DXd).[4][12]
-
Linker: A stable and cleavable linker that releases the payload within the target cell.[4] The cleavable nature is essential for the payload to be released and diffuse to neighboring cells.[2]
-
Drug-to-Antibody Ratio (DAR): SHR-A1811 has an optimized DAR of 6, which balances efficacy and toxicity.[9][12]
Troubleshooting Guides
In Vitro Bystander Effect Assays
Issue 1: No significant killing of HER2-negative cells is observed in our co-culture assay.
-
Possible Cause 1: Inappropriate cell line pairing.
-
Possible Cause 2: Suboptimal ratio of HER2-positive to HER2-negative cells.
-
Troubleshooting: The bystander effect increases with a higher fraction of HER2-positive cells.[13] Titrate the ratio of your co-cultured cells to find the optimal proportion for observing the effect.
-
-
Possible Cause 3: Insufficient incubation time.
-
Possible Cause 4: Low payload release or diffusion.
-
Troubleshooting: While SHR-A1811's payload is designed for permeability, experimental conditions can affect this.[5] Ensure that the cell culture medium and conditions do not inhibit payload diffusion.
-
Issue 2: High background killing of HER2-negative cells in the control group.
-
Possible Cause 1: Direct toxicity of the ADC at high concentrations.
-
Troubleshooting: Perform a dose-response experiment on the HER2-negative cell line alone to determine the concentration at which SHR-A1811 does not induce direct cytotoxicity.[14] Use concentrations below this threshold in your bystander effect assays.
-
-
Possible Cause 2: Contamination of the HER2-negative cell line with HER2-positive cells.
-
Troubleshooting: Regularly check the purity of your cell lines using flow cytometry or western blotting to confirm HER2 expression levels.
-
Data Interpretation
Issue 3: Difficulty in quantifying the bystander effect.
-
Possible Cause: Lack of a clear metric for quantification.
-
Troubleshooting: Utilize fluorescently labeled cells (e.g., GFP for HER2-negative cells) to distinguish between the two cell populations and quantify the viability of each population separately using imaging or flow cytometry.[13] Calculate the IC50 of SHR-A1811 on the HER2-negative cells in the presence and absence of HER2-positive cells. A significant shift in the IC50 indicates a bystander effect.[15]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | 6 | [9][12] |
| Payload | SHR169265 (Topoisomerase I inhibitor) | [4] |
| IC50 on MDA-MB-468 (HER2-) in co-culture with SK-BR-3 (HER2+) | 0.28 nM | [15] |
| Highest Non-Severely Toxic Dose (HNSTD) in Monkeys | 40 mg/kg | [9][12] |
| Objective Response Rate (ORR) in HER2-positive Breast Cancer | 76.3% - 79.1% | [3][11] |
| Objective Response Rate (ORR) in HER2-low Breast Cancer | 60.4% | [3] |
Experimental Protocols
In Vitro Co-Culture Bystander Effect Assay
Objective: To determine the ability of SHR-A1811 to kill HER2-negative cells when co-cultured with HER2-positive cells.
Materials:
-
HER2-positive cell line (e.g., SK-BR-3)
-
HER2-negative cell line (e.g., MDA-MB-468 or GFP-labeled MCF7)[4][13]
-
SHR-A1811
-
Non-targeting control ADC
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo)
Methodology:
-
Seed the HER2-positive and HER2-negative cells together in a 96-well plate at a predetermined ratio (e.g., 1:1, 3:1). Include control wells with each cell line cultured alone.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of SHR-A1811 and a non-targeting control ADC in cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the ADCs.
-
Incubate the plate for a predefined period (e.g., 5 days).[4]
-
Assess cell viability using a suitable method. If using fluorescently labeled cells, quantify the viability of each population separately.
-
Plot the dose-response curves and calculate the IC50 values.
Conditioned Medium Transfer Assay
Objective: To determine if the cytotoxic payload of SHR-A1811 is released into the medium and can kill bystander cells.
Materials:
-
HER2-positive cell line (e.g., SK-BR-3)
-
HER2-negative cell line (e.g., MCF7)
-
SHR-A1811
-
Control ADC (e.g., T-DM1, known for no or low bystander effect)[6][14]
-
Cell culture medium and supplements
-
Plates for cell culture and 96-well plates for the assay
Methodology:
-
Seed HER2-positive cells and allow them to adhere.
-
Treat the HER2-positive cells with a high concentration of SHR-A1811 or a control ADC for a specified time (e.g., 24-48 hours).
-
Collect the conditioned medium from these cells.
-
Filter the conditioned medium to remove any detached cells.
-
Seed HER2-negative cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium from the HER2-negative cells and replace it with the collected conditioned medium.
-
Incubate for a suitable period (e.g., 72-96 hours).[14]
-
Assess the viability of the HER2-negative cells.
Visualizations
Caption: Mechanism of SHR-A1811's bystander effect.
Caption: Workflow for the in vitro co-culture bystander effect assay.
Caption: Workflow for the conditioned medium transfer assay.
References
- 1. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mediamedic.co [mediamedic.co]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]
- 9. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Process Improvements for Consistent ADC Manufacturing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the manufacturing of Antibody-Drug Conjugates (ADCs). The focus is on process improvements to ensure consistent product quality.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during ADC manufacturing.
Issue: High Levels of Aggregation Detected Post-Conjugation
Question: We are observing a significant increase in high molecular weight species (aggregates) after the conjugation step. What are the potential causes and how can we mitigate this?
Answer:
Aggregation is a common issue in ADC manufacturing, often initiated by the increased hydrophobicity of the ADC following conjugation of the payload.[1][2] Here are the primary causes and recommended troubleshooting steps:
-
Unfavorable Buffer Conditions: The composition of the conjugation buffer can significantly impact protein stability.
-
Troubleshooting:
-
pH: Ensure the buffer pH is not at or near the isoelectric point (pI) of the antibody, as this is the point of least solubility.[1] For many monoclonal antibodies, maintaining a pH in the range of 6.0-8.0 is advisable.
-
Ionic Strength: Both too low and too high salt concentrations can promote aggregation. Screen a range of salt concentrations (e.g., 50-150 mM NaCl) to find the optimal level for your specific ADC.
-
Excipients: Consider the addition of stabilizing excipients such as sucrose, polysorbate 80, or arginine to the conjugation and formulation buffers to minimize aggregation.
-
-
-
Organic Solvents: Organic co-solvents (e.g., DMSO, DMA) are often required to dissolve hydrophobic linker-payloads, but they can induce antibody denaturation and aggregation.[1]
-
Troubleshooting:
-
Minimize the percentage of the organic co-solvent to the lowest level required for payload solubility.
-
Perform a solvent screen to identify a co-solvent that is less denaturing to your specific antibody.
-
Add the linker-payload solution to the antibody solution slowly and with controlled mixing to avoid localized high concentrations of the organic solvent.
-
-
-
Reaction Temperature: Elevated temperatures can accelerate aggregation.
-
Troubleshooting:
-
Optimize the conjugation reaction temperature. While higher temperatures may increase reaction kinetics, they can also promote aggregation. Evaluate a temperature range (e.g., 4°C to 25°C) to find a balance between conjugation efficiency and aggregation control.
-
-
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the hydrophobicity of the ADC, making it more prone to aggregation.[2]
-
Troubleshooting:
-
If therapeutically viable, consider targeting a lower average DAR.
-
For cysteine-linked ADCs, ensure that the reduction of interchain disulfides is well-controlled to avoid excessive payload conjugation.
-
-
Issue: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Question: Our ADC manufacturing process is yielding inconsistent average DAR values from batch to batch. What process parameters should we investigate to improve consistency?
Answer:
Achieving a consistent DAR is critical for the efficacy and safety of an ADC.[3][4] Inconsistent DAR is often due to variability in the conjugation reaction conditions.
-
Molar Ratio of Linker-Payload to Antibody: This is a primary determinant of the average DAR.
-
Troubleshooting:
-
Precisely control the molar ratio of the linker-payload added to the antibody solution.
-
Ensure accurate concentration measurements of both the antibody and linker-payload solutions before conjugation.
-
For cysteine-linked ADCs, the molar ratio of the reducing agent to the antibody must also be tightly controlled to ensure consistent disulfide bond reduction.
-
-
-
Reaction Time and Temperature: The kinetics of the conjugation reaction are sensitive to both time and temperature.[5]
-
Troubleshooting:
-
Strictly control the duration of the conjugation reaction.
-
Maintain a constant and uniform temperature throughout the reaction vessel.
-
-
-
pH of the Conjugation Buffer: The reactivity of the amino acid residues (e.g., lysine, cysteine) targeted for conjugation is pH-dependent.
-
Troubleshooting:
-
Ensure the pH of the conjugation buffer is maintained within a narrow range (e.g., ± 0.1 pH unit) for each batch.
-
-
-
Mixing Efficiency: Inadequate mixing can lead to localized areas of high or low reactant concentrations, resulting in a heterogeneous DAR distribution.
-
Troubleshooting:
-
Ensure efficient and consistent mixing throughout the conjugation reaction. The mixing speed and impeller design should be optimized for the reaction vessel scale.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for an ADC that we should monitor to ensure manufacturing consistency?
A1: The key CQAs for an ADC include:
-
Drug-to-Antibody Ratio (DAR) and DAR Distribution: This directly impacts the potency and therapeutic index of the ADC.[3][4]
-
Aggregation: High levels of aggregates can affect efficacy, pharmacokinetics, and may induce an immunogenic response.[1]
-
Purity: This includes the absence of unconjugated antibody, free linker-payload, and residual solvents.[3]
-
Charge Variants: Changes in charge heterogeneity can indicate degradation or modifications to the antibody.
-
Potency: A functional assay (e.g., cell-based cytotoxicity assay) is essential to confirm the biological activity of the ADC.
Q2: How can we remove unconjugated linker-payload and other small molecule impurities after the conjugation reaction?
A2: Tangential Flow Filtration (TFF) is a widely used and effective method for purifying ADCs.[5] It can efficiently remove unconjugated linker-payloads, residual solvents, and other small molecule impurities by diafiltration. Size exclusion chromatography (SEC) can also be used for purification.
Q3: What analytical techniques are essential for characterizing ADCs during process development and for quality control?
A3: A combination of orthogonal analytical techniques is recommended:
-
Hydrophobic Interaction Chromatography (HIC): Primarily used to determine the DAR distribution for cysteine-linked ADCs.[6][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used in conjunction with mass spectrometry (MS) to determine the average DAR, especially for lysine-linked ADCs.[7][]
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): The gold standard for quantifying aggregates and determining the molar mass of the ADC.[9][10][11]
-
UV-Vis Spectroscopy: A straightforward method for a preliminary estimation of the average DAR.[]
Data Presentation
Table 1: Illustrative Impact of Process Parameters on ADC Aggregation
| Parameter | Condition 1 | % Aggregate (SEC-MALS) | Condition 2 | % Aggregate (SEC-MALS) | Rationale |
| pH | 4.0 | 15.2% | 7.0 | 2.5% | A pH below the optimal range can induce aggregation.[12] |
| Organic Solvent | 20% DMSO | 8.9% | 10% DMSO | 3.1% | Higher concentrations of organic solvents can increase the propensity for aggregation.[1] |
| Temperature | 25°C | 6.5% | 4°C | 2.8% | Elevated temperatures can accelerate the formation of aggregates. |
Table 2: Example of DAR Distribution Optimization for a Cysteine-Linked ADC
| Parameter | Condition 1 | DAR 0 | DAR 2 | DAR 4 | DAR 6 | DAR 8 | Average DAR |
| Linker-Payload:Ab Molar Ratio | 5:1 | 5% | 25% | 45% | 20% | 5% | 4.0 |
| Linker-Payload:Ab Molar Ratio | 8:1 | 2% | 15% | 55% | 23% | 5% | 4.4 |
| Rationale | Increasing the molar ratio of the linker-payload shifts the DAR distribution towards higher drug loads. Precise control of this ratio is crucial for achieving the target average DAR. |
Experimental Protocols
Protocol 1: Determination of DAR Distribution by HIC-HPLC
This protocol is a general guideline for the analysis of cysteine-linked ADCs.
-
Materials:
-
HIC Column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol (v/v)
-
ADC Sample
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
-
HPLC Method:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Gradient:
-
0-5 min: 0% B
-
5-25 min: 0-100% B (linear gradient)
-
25-30 min: 100% B
-
30.1-35 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The species will elute in order of increasing hydrophobicity (and therefore increasing DAR).
-
Calculate the percentage of each DAR species from the peak areas.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Area of each species * DAR of that species) / 100
-
Protocol 2: Quantification of Aggregates by SEC-MALS
This protocol provides a general procedure for quantifying aggregates in an ADC sample.
-
Materials:
-
SEC Column (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 250 mM NaCl, pH 6.8
-
ADC Sample
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm filter.
-
-
SEC-MALS Method:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detectors: UV (280 nm), MALS, and Differential Refractive Index (dRI)
-
-
Data Analysis:
-
Use the software associated with the MALS detector to analyze the data.
-
The software will use the light scattering, UV, and dRI signals to calculate the molar mass and concentration of each species eluting from the SEC column.
-
The percentage of monomer, dimer, and higher-order aggregates can be determined from the integrated peak areas and the calculated molar masses.
-
Visualizations
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mycenax.com [mycenax.com]
- 4. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 5. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wyatt.com [wyatt.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Conjugation Ratio, Light Dose, and pH Affect the Stability of Panitumumab–IR700 for Near-Infrared Photoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate DAR Determination by Mass Spectrometry
Welcome to the technical support center for accurate Drug-to-Antibody Ratio (DAR) determination of Antibody-Drug Conjugates (ADCs) by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their methods and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of error in DAR determination by mass spectrometry, and how can they be minimized?
A1: Accurate DAR determination can be affected by several factors throughout the analytical workflow. Key sources of error include sample preparation artifacts, chromatographic issues, and mass spectrometry-related phenomena.
Summary of Common Errors and Mitigation Strategies:
| Source of Error | Description | Mitigation Strategy |
| Sample Preparation | Incomplete deglycosylation, inefficient reduction of disulfide bonds, or ADC aggregation can lead to spectral complexity and inaccurate mass measurements. | Optimize deglycosylation and reduction protocols. Use size-exclusion chromatography (SEC) to remove aggregates before MS analysis.[1] |
| Chromatography | Poor separation of DAR species, co-elution with impurities, or ADC dissociation under denaturing conditions can skew results.[2][3][4] | Select the appropriate chromatography method (RPLC, HIC, SEC) based on the ADC's properties. For cysteine-linked ADCs prone to dissociation, native MS conditions are preferred.[2][3] |
| Mass Spectrometry | In-source fragmentation, poor ionization efficiency of higher DAR species, and inaccurate mass calibration can lead to underestimation of the average DAR.[2][3][4][5] | Optimize ESI source parameters to minimize fragmentation.[2][3] Regularly calibrate the mass spectrometer.[5] Be aware that higher DAR species may have different ionization efficiencies.[4] |
| Data Processing | Incorrect deconvolution of mass spectra can lead to errors in peak integration and subsequent DAR calculation.[2][6][7] | Use appropriate deconvolution software and ensure the full charge envelope is used for accurate mass determination.[2] |
Q2: My cysteine-linked ADC appears to be dissociating during RPLC-MS analysis, leading to inaccurate DAR values. What can I do?
A2: This is a common issue for cysteine-linked ADCs where the interchain disulfide bonds are partially reduced for drug conjugation. The denaturing conditions of conventional Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS), which often use acidic mobile phases with organic solvents, can cause the heavy and light chains to dissociate.[2][3][]
Troubleshooting Strategy:
-
Switch to Native Mass Spectrometry: Native MS is the preferred method for intact analysis of cysteine-conjugated ADCs as it utilizes non-denaturing conditions, preserving the non-covalent interactions between the antibody chains.[2][3][9][10] This can be achieved using native size-exclusion chromatography (SEC-MS) or native reversed-phase liquid chromatography (nRPLC-MS).[3][11]
-
Middle-Down Approach: An alternative is a "middle-down" approach. This involves digesting the ADC with an enzyme like IdeS (Immunoglobulin-degrading enzyme of Streptococcus pyogenes) to produce F(ab')2 and Fc/2 fragments. Subsequent reduction generates ~25 kDa fragments (light chain, Fd', and Fc/2). These smaller subunits are less prone to dissociation and can be analyzed by RPLC-MS to determine the DAR of each subunit.[2][3][12]
dot
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Collection - Novel Native Reversed-Phase Liquid Chromatography (nRPLC)/MS for AntibodyâDrug Conjugates (ADCs) Characterization and DrugâAntibody Ratio (DAR) Assessment - Analytical Chemistry - Figshare [acs.figshare.com]
- 12. rapidnovor.com [rapidnovor.com]
Validation & Comparative
MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan vs other exatecan linkers
For Researchers, Scientists, and Drug Development Professionals
Exatecan, a potent topoisomerase I inhibitor, has emerged as a promising payload for antibody-drug conjugates (ADCs) in cancer therapy. The efficacy and safety of exatecan-based ADCs are critically dependent on the linker technology connecting the cytotoxic drug to the monoclonal antibody. This guide provides a comparative analysis of different exatecan linkers, with a focus on the MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan linker and other innovative platforms designed to optimize ADC performance.
Overview of Exatecan and the Role of Linkers
Exatecan is a highly potent camptothecin analog.[1][2] However, its clinical development as a standalone agent was hampered by a narrow therapeutic window.[1] As an ADC payload, exatecan offers high potency and the ability to overcome P-glycoprotein efflux, a common mechanism of drug resistance.[1] The linker in an ADC is a critical component that influences its stability in circulation, the efficiency of drug release at the tumor site, and overall physicochemical properties such as hydrophilicity and aggregation.[1][3]
The this compound Linker
The this compound is a drug-linker conjugate used in the development of ADCs.[2][4][5][6] It incorporates the tetrapeptide sequence Gly-Gly-Phe-Gly, which is designed to be cleaved by lysosomal proteases, such as Cathepsin B, that are often upregulated in the tumor microenvironment.[7][8] This enzymatic cleavage ensures the targeted release of the exatecan payload within the cancer cells.
Comparative Analysis of Exatecan Linker Technologies
The development of exatecan-based ADCs has seen the emergence of various linker strategies aimed at addressing the challenges associated with the hydrophobicity of the payload and improving the therapeutic index. Key comparison points include stability, drug-to-antibody ratio (DAR), hydrophilicity, and in vivo efficacy.
Hydrophilic Linkers: Enhancing Physicochemical Properties
The lipophilic nature of exatecan can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DAR), which can result in poor pharmacokinetics and reduced efficacy.[1][9] To counteract this, novel hydrophilic linkers have been developed.
-
PEG, Polyhydroxyl, and Polycarboxyl Groups: The introduction of highly polar groups like polyethylene glycol (PEG), polyhydroxyl, or polycarboxyl moieties into the linker structure significantly improves the hydrophilicity of exatecan-based ADCs.[1] This allows for the creation of stable ADCs with high DARs (e.g., DAR8 or even DAR16).[1]
-
Polysarcosine (PSAR) Linkers: A polysarcosine-based drug-linker platform (PSARlink) has been shown to effectively mask the hydrophobicity of exatecan, enabling the generation of homogeneous DAR 8 ADCs with excellent physicochemical properties.[10][11] These ADCs exhibit an improved pharmacokinetic profile, similar to that of the unconjugated antibody.[10][11]
The "Exolinker" Platform: A Novel Approach to Stability
Recent advancements have led to the development of the "exolinker" platform, which is designed to offer superior stability compared to traditional peptide linkers.[3][12][13][14][15]
-
Structural Modification: The exolinker modifies the structure of linear peptide linkers by placing them at the exoposition on the p-aminobenzyl (PAB) group.[3]
-
Enhanced Stability: This design enhances plasma stability and reduces the risk of premature cleavage of the linker, preventing unintended payload release.[3] In comparative studies, an exolinker-based ADC demonstrated greater DAR retention over 7 days in rat plasma compared to an ADC with a GGFG-linker.[3]
Comparative Performance Data
The following tables summarize the reported performance characteristics of different exatecan linker strategies based on available preclinical data.
| Linker Type | Key Features | Reported Advantages | Reference |
| MC-Gly-Gly-Phe-Gly based | Protease-cleavable tetrapeptide | Targeted intracellular drug release | [2][4][5][6] |
| Novel Hydrophilic Linkers (PEG, polyhydroxyl, etc.) | Incorporation of polar moieties | Improved hydrophilicity, enables high DAR (8-16), robust stability, favorable pharmacokinetics | [1][16] |
| Polysarcosine (PSAR) Linker | Hydrophobicity masking with polysarcosine | Homogeneous DAR 8, improved hydrophilic profile, excellent plasma stability, potent in vivo activity, strong bystander effect | [10][11][17] |
| Exolinker | Modified peptide linker structure | Superior linker stability, reduced aggregation and hydrophobicity, potential for high DAR (up to 10) | [3][12][13][14][15][18][19] |
| Phosphonamidate-based Linker | Includes a discrete PEG24 chain | Enables aggregation-free DAR8 ADCs, excellent serum stability, antibody-like pharmacokinetics, superior in vivo efficacy in a head-to-head comparison with Enhertu | [9] |
| Performance Metric | Trastuzumab-Exatecan-PSAR10 | Trastuzumab-Deruxtecan (DS-8201a) | Reference |
| Drug-to-Antibody Ratio (DAR) | 8 | 8 | [10] |
| In Vitro Cytotoxicity (IC50, NCI-N87 cells) | Low nanomolar range | Low nanomolar range | [10] |
| In Vivo Antitumor Activity (NCI-N87 xenograft) | Strong activity at 1 mg/kg, outperforming DS-8201a | Strong activity | [10][11] |
| Bystander Killing Effect | Higher than DS-8201a | Potent | [10][11] |
| Performance Metric | Exolinker ADC | T-DXd (GGFG-linker) | Reference |
| DAR Retention (in rat plasma over 7 days) | Superior retention | Decreased by ~50% | [3] |
| Aggregation | Reduced | Higher | [3] |
| Hydrophobicity | Reduced | Higher | [3] |
| In Vivo Efficacy (NCI-N87 xenograft) | Similar tumor inhibition | Similar tumor inhibition | [3] |
Experimental Protocols
Detailed experimental protocols are often proprietary and specific to the research institution. However, the general methodologies for evaluating ADC performance are summarized below.
In Vitro Cytotoxicity Assay
The cytotoxic effect of ADCs is typically evaluated using a tetrazolium colorimetric assay (MTT) or similar cell viability assays.[20][21]
-
Cell Culture: Antigen-positive and antigen-negative cancer cell lines are cultured in appropriate media.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC for a specified period (e.g., 72 hours).
-
Viability Assessment: A reagent like MTT is added, which is converted to a colored formazan product by viable cells. The absorbance is measured to determine the percentage of living cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of the ADC.
ADC Stability Assay in Plasma
The stability of the linker is crucial to prevent premature drug release.[22]
-
Incubation: The ADC is incubated in plasma (e.g., human, rat) at 37°C for various time points.
-
Sample Analysis: At each time point, the amount of intact ADC, free payload, and total antibody can be measured using techniques like:
In Vivo Xenograft Studies
The antitumor efficacy of ADCs is evaluated in animal models.
-
Tumor Implantation: Human cancer cells are implanted into immunocompromised mice.
-
ADC Administration: Once tumors reach a certain size, mice are treated with the ADC, a control antibody, or vehicle.
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess the treatment's effect on tumor growth inhibition.
-
Toxicity Assessment: Animal body weight and general health are monitored to evaluate the toxicity of the ADC.
Visualizing ADC Mechanisms and Workflows
Signaling Pathway of Exatecan
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair.
Caption: Mechanism of action of an exatecan-based ADC.
Experimental Workflow for ADC Evaluation
The preclinical evaluation of an ADC involves a series of in vitro and in vivo experiments.
Caption: Preclinical evaluation workflow for an ADC.
Conclusion
The choice of linker is a critical determinant of the success of an exatecan-based ADC. While the this compound linker represents a standard protease-cleavable approach, innovations in linker technology are continually improving the therapeutic potential of these powerful anticancer agents. Hydrophilic linkers and novel platforms like the exolinker are demonstrating significant advantages in terms of stability, physicochemical properties, and the ability to support high drug loading. These advancements are paving the way for the development of next-generation exatecan ADCs with enhanced efficacy and safety profiles. Further head-to-head clinical studies will be crucial to fully elucidate the comparative performance of these different linker strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 11. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. | Read by QxMD [read.qxmd.com]
- 13. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 25. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
SHR-A1811: A Favorable Safety Profile in the Landscape of HER2-Targeted Antibody-Drug Conjugates
A comprehensive analysis of preclinical and clinical data reveals that SHR-A1811, a novel HER2-targeted antibody-drug conjugate (ADC), demonstrates a manageable and potentially improved safety profile compared to established therapies such as Trastuzumab Deruxtecan (T-DXd) and Ado-trastuzumab Emtansine (T-DM1). This guide provides a detailed comparison of the safety profiles of these three agents, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
SHR-A1811 is engineered with a proprietary, highly potent topoisomerase I inhibitor payload and a cleavable linker, conjugated to the HER2-directed antibody trastuzumab at an optimized drug-to-antibody ratio (DAR) of 6.[1][2][3] This design aims to enhance the therapeutic window by maximizing anti-tumor efficacy while minimizing off-target toxicities.[4][5]
Comparative Safety Profile: SHR-A1811 vs. T-DXd and T-DM1
Clinical and preclinical data indicate key differences in the safety profiles of SHR-A1811, T-DXd, and T-DM1. The following tables summarize the incidence of common and clinically significant adverse events observed in major clinical trials.
| Adverse Event (Any Grade) | SHR-A1811 (Phase I) | Trastuzumab Deruxtecan (T-DXd) (DESTINY-Breast03 & 04) | Ado-trastuzumab Emtansine (T-DM1) (EMILIA & KAMILLA) |
| Hematological | |||
| Decreased Neutrophil Count | 38.8% (Grade ≥3)[6] | 10.9% (Grade ≥3, DESTINY-PanTumor02)[7] | 6% (Neutropenia, Grade ≥3)[8] |
| Anemia | 22.8% (Grade ≥3)[6] | 10.9% (Grade ≥3, DESTINY-PanTumor02)[7] | 2.9% (Grade ≥3)[9] |
| Thrombocytopenia | - | - | 11.9% (Grade ≥3)[9] |
| Non-Hematological | |||
| Nausea | - | 72.5-77.0%[6] | 43.0%[9] |
| Fatigue | - | - | 46.4%[9] |
| Diarrhea | - | 25.8%[7] | 1% (Grade 3)[9] |
| Increased Transaminases | - | - | 7.4% (Grade ≥3)[9] |
| Adverse Events of Special Interest | |||
| Interstitial Lung Disease (ILD)/Pneumonitis | 2.6% (Any Grade)[6] | 10-15% (Any Grade)[10][11] | 0.8-1.2% (Any Grade)[3] |
Table 1: Comparison of Common Adverse Events (Any Grade). This table provides a summary of the incidence of common adverse events reported in key clinical trials for SHR-A1811, T-DXd, and T-DM1.
| Adverse Event (Grade ≥3) | SHR-A1811 (Phase I) | Trastuzumab Deruxtecan (T-DXd) (DESTINY-Breast03 & 04) | Ado-trastuzumab Emtansine (T-DM1) (EMILIA & KAMILLA) |
| Hematological | |||
| Decreased Neutrophil Count | 38.8%[6] | 10.9% (DESTINY-PanTumor02)[7] | 6% (Neutropenia)[8] |
| Decreased WBC Count | 22.8%[6] | - | - |
| Anemia | - | 10.9% (DESTINY-PanTumor02)[7] | 2.9%[9] |
| Thrombocytopenia | - | - | 11.9%[9] |
| Non-Hematological | |||
| Nausea | - | 4.6-7.0%[6] | - |
| Fatigue | - | - | 3.2%[9] |
| Increased Transaminases | - | - | 7.4%[9] |
| Adverse Events of Special Interest | |||
| Interstitial Lung Disease (ILD)/Pneumonitis | - | 0.8% (Grade 3)[6] | - |
Table 2: Comparison of Grade ≥3 Adverse Events. This table highlights the incidence of severe adverse events, providing insight into the tolerability of each ADC.
A key differentiator for SHR-A1811 appears to be a lower incidence of interstitial lung disease (ILD), a serious toxicity associated with T-DXd.[6][10] In a global Phase I study, SHR-A1811 was associated with a 2.6% incidence of any-grade ILD.[6] In contrast, T-DXd has a reported ILD incidence of 10-15% in various studies, with some cases being fatal.[10][11] T-DM1 has a lower reported incidence of pneumonitis (0.8-1.2%).[3]
Furthermore, preclinical studies in cynomolgus monkeys established a highest non-severely toxic dose (HNSTD) of 40 mg/kg for SHR-A1811, with the thymus being the main target organ.[1][2][4][10] This suggests a favorable preclinical safety margin.
The Rationale Behind SHR-A1811's Enhanced Safety Profile
The potentially improved safety profile of SHR-A1811 can be attributed to a combination of factors in its molecular design.
Figure 1: Rationale for SHR-A1811's Enhanced Safety.
The optimized DAR of 6 is believed to balance efficacy and toxicity.[1][2][3] The novel topoisomerase I inhibitor payload is designed for high permeability and potent cytotoxicity with faster systemic clearance compared to the payload of T-DXd, potentially reducing systemic exposure and off-target effects.[1][2][4] The stable, cleavable linker is designed to ensure the payload remains attached to the antibody in circulation and is only released in the tumor microenvironment, further minimizing systemic toxicity.[4][5]
Mechanism of Action and Payload Delivery
The mechanism of action for HER2-targeted ADCs involves several key steps, from target binding to payload-induced cell death.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. Adverse Events of Trastuzumab Emtansine (T-DM1) in the Treatment of HER2-Positive Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KADCYLA® (ado-trastuzumab emtansine) Important Safety Information [kadcyla-hcp.com]
- 4. Incidence of interstitial lung disease and cardiotoxicity with trastuzumab deruxtecan in breast cancer patients: a systematic review and single-arm meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety profile of trastuzumab deruxtecan in advanced breast cancer: Expert opinion on adverse event management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Clinical efficacy and safety of T-DM1 for patients with HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. mdpi.com [mdpi.com]
- 11. T-DXd rechallenge after grade 1 interstitial lung disease appears safe and clinically beneficial in a real-world setting - Articles - Oncology · Hematology | healthbook [healthbook.org]
Stability Showdown: A Comparative Guide to Cleavable and Non-Cleavable Exatecan Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of both efficacy and safety. This guide provides an objective comparison of the stability of cleavable versus non-cleavable linkers used in exatecan-based ADCs, supported by experimental data and detailed methodologies.
Exatecan, a potent topoisomerase I inhibitor, is a clinically validated payload for ADCs. The linker, which connects exatecan to the monoclonal antibody, must remain stable in systemic circulation to prevent premature drug release and off-target toxicity. However, it must be efficiently processed within the target tumor cell to release the cytotoxic payload. This fundamental challenge has led to the development of both cleavable and non-cleavable linker technologies, each with distinct stability profiles.
Quantitative Data on Linker Stability
The stability of an ADC linker is primarily assessed by its ability to keep the cytotoxic payload attached to the antibody in plasma over time. This is often measured by the retention of the drug-to-antibody ratio (DAR). The following tables summarize quantitative stability data for various cleavable exatecan linkers from preclinical studies.
Table 1: In Vivo Stability of Cleavable Exatecan Linkers in Rat Plasma
| Linker Technology | ADC | Initial DAR | DAR after 7 days | % DAR Retention |
| Phosphonamidate (LP5) | Trastuzumab-LP5 | 8 | ~8 | ~100%[1] |
| GGFG (T-DXd/Enhertu) | Trastuzumab-deruxtecan | 8 | ~5 | ~62.5%[1] |
| Exo-linker (APL-1082) | Trastuzumab-exo-EVC-exatecan | ~8 | >4 (approx. 50% loss for T-DXd) | Superior to GGFG[2] |
Table 2: Ex Vivo Stability of Cleavable Exatecan Linkers in Human and Mouse Serum
| Linker Technology | ADC | Serum Type | % DAR Loss after 8 days |
| Ala-Ala based | Immunoconjugate 14 | Human | 1.3%[3] |
| Ala-Ala based | Immunoconjugate 14 | Mouse | 1.8%[3] |
| GGFG (T-DXd) | Trastuzumab-deruxtecan | Human | 11.8%[3] |
| GGFG (T-DXd) | Trastuzumab-deruxtecan | Mouse | 13.0%[3] |
A Note on Non-Cleavable Exatecan Linkers:
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of exatecan linkers.
In Vivo Plasma Stability Assessment by Immunocapture and Mass Spectrometry
This protocol is a common method to determine the in vivo stability of an ADC by measuring the change in DAR over time.
-
Animal Model and Dosing: An appropriate animal model, typically rats or mice, is administered the ADC via a single intravenous injection.[2]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 1, 3, 7 days) post-injection.[2]
-
Plasma Isolation: Plasma is isolated from the blood samples by centrifugation.
-
Immunocapture of ADC: The ADC is captured from the plasma using magnetic beads coated with an anti-human Fc antibody.[2] This step isolates the ADC from other plasma proteins.
-
Elution and Reduction: The captured ADC is then eluted from the beads. To separate the light and heavy chains of the antibody for analysis, the disulfide bonds are reduced using a reducing agent like dithiothreitol (DTT).
-
LC-MS Analysis: The reduced ADC sample is analyzed by liquid chromatography-mass spectrometry (LC-MS).[2] The mass spectrometer measures the mass of the light and heavy chains, allowing for the determination of the number of drug-linker molecules attached to each chain.
-
DAR Calculation: The average DAR is calculated by analyzing the mass spectra to determine the relative abundance of antibody chains with different numbers of attached payloads. The change in DAR over the time course of the study reflects the in vivo stability of the linker.[2]
Ex Vivo Serum Stability Assessment
This assay evaluates the stability of the ADC in serum from different species to predict its stability in humans.
-
Incubation: The ADC is incubated in mouse and human serum at 37°C for a specified period (e.g., 8 days).[3]
-
Affinity Capture: At various time points, aliquots of the serum-ADC mixture are taken, and the ADC is captured using an affinity-based method, such as protein A magnetic beads.[3]
-
LC-MS Analysis: The captured ADC is then analyzed by LC-MS to determine the average DAR.[3]
-
DAR Loss Calculation: The percentage of DAR loss is calculated by comparing the DAR at each time point to the initial DAR at time zero.[3]
Lysosomal Stability Assay
This in vitro assay assesses the ability of the linker to be cleaved within the lysosomal compartment of a cell.
-
Lysosome Isolation: Lysosomes are isolated from cultured cells or animal liver tissue.[5]
-
Incubation: The ADC is incubated with the isolated lysosomes at 37°C in a buffer that mimics the acidic environment of the lysosome (pH ~5.0).[5]
-
Sample Analysis: At different time points, samples are taken and analyzed, typically by LC-MS, to detect the release of the free payload from the ADC.[5]
-
Cleavage Efficiency: The rate and extent of payload release indicate the efficiency of the linker's cleavage by lysosomal enzymes.
Visualizing the Mechanisms
The following diagrams illustrate the key pathways involved in the action of exatecan-based ADCs.
Caption: Mechanism of action of the topoisomerase I inhibitor, exatecan.
Caption: General workflow of ADC internalization and payload delivery.
References
The Critical Role of Peptide Linkers in Antibody-Drug Conjugate (ADC) Development: A Comparative Guide
Researchers, scientists, and drug development professionals are increasingly focusing on the linker as a key determinant of an Antibody-Drug Conjugate's (ADC) success. Among the various linker technologies, enzyme-cleavable peptide linkers have become a cornerstone of ADC design, offering a balance between plasma stability and targeted payload release. This guide provides a comparative analysis of different peptide linkers used in ADC development, supported by experimental data, detailed methodologies, and visual representations of key processes.
The ideal peptide linker for an ADC must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[1] Upon internalization into the target cancer cell, the linker should be efficiently cleaved by lysosomal proteases to unleash the potent drug.[][3] This targeted release mechanism is crucial for maximizing the therapeutic index of the ADC.[4]
Comparative Analysis of Peptide Linkers
The valine-citrulline (Val-Cit) dipeptide is the most extensively used and successful enzyme-cleavable linker in ADC development to date.[5] However, challenges such as instability in rodent plasma and susceptibility to premature cleavage by neutrophil elastase have spurred the development of alternative peptide sequences.[6][7] This section compares the performance of various peptide linkers based on preclinical and clinical data.
In Vitro Cytotoxicity
The in vitro potency of ADCs is a critical indicator of their anti-cancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various ADCs featuring different peptide linkers against different cancer cell lines.
| Antibody-Target | Payload | Peptide Linker | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-HER2 | MMAE | Val-Cit-PABC | SKBR3 | Similar to legumain-cleavable linkers | [3] |
| Trastuzumab-HER2 | MMAE | AsnAsn-PABC | SKBR3 | Similar to Val-Cit | [3] |
| Trastuzumab-HER2 | MMAE | GlnAsn-PABC | SKBR3 | Similar to Val-Cit | [3] |
| Trastuzumab-HER2 | MMAE | AlaAsn-PABC | SKBR3 | Similar to Val-Cit | [3] |
| Anti-CD79b | MMAE | Val-Cit-PABC | JeKo-1 | Equally potent to tandem cleavable linker | [3] |
| Anti-CD79b | MMAE | Val-Cit-PABC with β-glucuronide | JeKo-1 | Equally potent to Val-Cit-PABC | [3] |
| Farletuzumab-FRα | Eribulin | Val-Cit-PABC | FRA-high expressing | Potent | [5] |
| Farletuzumab-FRα | Eribulin | Ala-Ala-Asn-PABC | FRA-high expressing | Potent | [5] |
| Anti-HER2 | MMAE | EVCit-PABC | KPL-4 | Comparable to VCit | [8] |
| Anti-HER2 | MMAE | EGCit-PABC | KPL-4, JIMT-1 | Comparable to other cleavable linkers | [9] |
In Vivo Efficacy
Preclinical xenograft models are instrumental in evaluating the in vivo anti-tumor activity of ADCs. The following table presents a comparison of the in vivo efficacy of ADCs with different peptide linkers.
| ADC | Xenograft Model | Efficacy Outcome | Reference |
| ADCs with P1' tandem cleavage linker | Non-Hodgkin lymphoma Granta-519 | Better efficacy than vedotin benchmark and single-enzyme cleavage ADCs. | [5] |
| Anti-HER2 ADC with EVCit linker | HER2-positive breast cancer | Improved therapeutic effect compared to a Val-Cit-containing comparator. | [8] |
| Exolinker ADC | NCI-N87 gastric cancer | Similar tumor inhibition to T-DXd (GGFG linker). | [10] |
| ADC with novel disulfide linker | Human non-Hodgkin lymphoma | Similar activity to maleimide peptide (Val-Cit)-PBD-ADC. | [] |
Plasma Stability
The stability of the linker in plasma is a critical parameter that influences the safety and pharmacokinetic profile of an ADC. Premature payload release can lead to systemic toxicity.
| Peptide Linker | Plasma Source | Stability Profile | Reference |
| Val-Cit-PABC | Mouse | Susceptible to cleavage by Carboxylesterase 1C (Ces1C). | [3][6] |
| Val-Cit-PABC | Human | Reasonably stable. | [3][6] |
| Asn-containing linkers | Mouse and Human Serum | High stability. | [5] |
| Linkers with glucuronide | Rat Serum | Significantly improved stability compared to non-glucuronide conjugates. | [5] |
| EVCit (Glutamic acid-valine-citrulline) | Mouse and Human Plasma | Demonstrated improved stability. | [8][12] |
| GGFG (Glycine-glycine-phenylalanine-glycine) | Not specified | Generally stable, but potential for off-target cleavage exists. | [10] |
| Exolinker | Rat | Superior DAR retention over 7 days compared to T-DXd, suggesting enhanced stability. | [10] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the ADC or control antibodies.
-
Incubation: The treated cells are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, or a fluorescence-based assay like the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The absorbance or luminescence readings are measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
ADC Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The ADC, vehicle control, or a non-targeting ADC is administered intravenously (i.v.) or intraperitoneally (i.p.) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the ADC-treated groups to the control groups. Tumor growth inhibition (TGI) is a common metric.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Pharmacokinetic (PK) Analysis
-
Animal Models: Rats or mice are typically used for PK studies.
-
ADC Administration: A single dose of the ADC is administered intravenously to the animals.
-
Blood Sampling: Blood samples are collected at predetermined time points post-injection.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Quantification of ADC and Payload: The concentration of the total antibody and the conjugated payload in the plasma is determined using methods such as ELISA (for total antibody) and LC-MS/MS (for payload and ADC).
-
Pharmacokinetic Parameters: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated from the concentration-time data. The stability of the ADC is often assessed by monitoring the drug-to-antibody ratio (DAR) over time.[10]
Visualizing ADC Mechanisms
Understanding the intricate processes involved in ADC activity is facilitated by visual diagrams. The following diagrams, generated using Graphviz, illustrate the general workflow of ADC development and the intracellular signaling pathway leading to cell death.
Figure 1: Generalized workflow for the development of an ADC with a peptide linker.
Figure 2: Intracellular processing of an ADC with a cleavable peptide linker.
Conclusion
The choice of a peptide linker is a critical decision in the design of an ADC, with profound implications for its efficacy, safety, and pharmacokinetic properties. While the Val-Cit linker remains a popular choice, ongoing research is focused on developing novel peptide sequences with improved stability and more selective cleavage mechanisms.[5][13] The comparative data and methodologies presented in this guide are intended to aid researchers in the rational design and evaluation of next-generation ADCs with enhanced therapeutic potential. The continuous refinement of linker technology will undoubtedly play a pivotal role in expanding the clinical utility of ADCs in oncology and beyond.
References
- 1. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Topoisomerase I Inhibitor ADCs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of prominent topoisomerase I inhibitor antibody-drug conjugates (ADCs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to aid in the evaluation of these next-generation cancer therapeutics.
Topoisomerase I (Topo I) inhibitor-based ADCs have emerged as a highly promising class of anti-cancer agents, demonstrating significant clinical activity in various solid tumors. These complex biologics combine the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing activity of a Topo I inhibitor payload. This guide focuses on the comparative preclinical efficacy of four leading Topo I inhibitor ADCs: Trastuzumab deruxtecan (T-DXd), Sacituzumab govitecan (SG), Patritumab deruxtecan (HER3-DXd), and Datopotamab deruxtecan (Dato-DXd).
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription. It relieves torsional stress in the DNA double helix by creating transient single-strand breaks. Topo I inhibitor payloads from ADCs, such as deruxtecan (DXd) and SN-38, bind to the Topo I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. The collision of the replication fork with this stabilized cleavage complex leads to the formation of irreversible double-strand breaks, ultimately triggering apoptotic cell death.
Comparative Preclinical Efficacy Data
The following tables summarize key preclinical data for the selected Topo I inhibitor ADCs. It is important to note that the data are compiled from various studies and are not from direct head-to-head comparisons under identical experimental conditions. Therefore, direct cross-comparison of quantitative values should be interpreted with caution.
In Vitro Cytotoxicity
| ADC | Target | Payload | Linker | Cell Line | IC50 (ng/mL) | Citation |
| Trastuzumab deruxtecan (T-DXd) | HER2 | Deruxtecan (DXd) | Cleavable (Tetrapeptide) | SK-BR-3 (Breast) | Not explicitly stated, but potent subnanomolar activity reported. | [1] |
| NCI-N87 (Gastric) | Potent cytotoxicity in the low nM-range reported. | [2] | ||||
| Sacituzumab govitecan (SG) | TROP-2 | SN-38 | Cleavable (Hydrazone) | MDA-MB-468 (TNBC) | Not explicitly stated in provided snippets. | |
| Datopotamab deruxtecan (Dato-DXd) | TROP-2 | Deruxtecan (DXd) | Cleavable (Tetrapeptide) | CFPAC-1 (Pancreas) | 706 | [3] |
| BxPC-3 (Pancreas) | 74.6 | [3] | ||||
| Patritumab deruxtecan (HER3-DXd) | HER3 | Deruxtecan (DXd) | Cleavable (Tetrapeptide) | MDA-MB-231 (HER3 transduced) | Cell growth inhibition observed at 10 nM. | [4] |
In Vivo Antitumor Activity (Xenograft Models)
| ADC | Tumor Model | Dose (mg/kg) | Outcome | Citation |
| Trastuzumab deruxtecan (T-DXd) | NCI-N87 (Gastric) | 52 µg/kg (payload dose) | Superior anti-tumor activity compared to a DAR 8 T-DXd at the same payload dose. | [2] |
| 104 µg/kg (payload dose) | Complete tumor regression (7/7) lasting >80 days. | [2] | ||
| Datopotamab deruxtecan (Dato-DXd) | CFPAC-1 (Pancreas) | >1 (single dose) | Dose-dependent tumor growth inhibition and tumor regression. | [3] |
| NSCLC PDX models | Not specified | Significant tumor growth inhibition (TGI of 77-98%). | [5] | |
| Patritumab deruxtecan (HER3-DXd) | MDA-MB-453 (Breast) | 0.75 - 6 | Significant tumor growth inhibition (TGI of 45-94%). | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical ADC efficacy studies. Below are summarized protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.
Protocol:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in fresh cell culture medium. Remove the old medium from the wells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-144 hours for Topo I inhibitors).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[7][8][9]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cells.
Protocol:
-
Cell Preparation: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line. The Ag- line is typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. The ratio of the two cell types can be varied.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 48-144 hours).
-
Imaging and Analysis: Use fluorescence microscopy or a high-content imaging system to specifically count the number of viable fluorescent Ag- cells.
-
Data Interpretation: A reduction in the number of Ag- cells in the presence of ADC-treated Ag+ cells, compared to controls, indicates a bystander effect.[10][11]
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of an ADC in a living organism.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the tumor-bearing mice into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle control, and any other control antibodies (e.g., naked antibody, isotype control ADC) to the respective groups, typically via intravenous injection. The dosing schedule can be a single dose or multiple doses.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage. At the end of the study, tumors can be excised and weighed.[4][6][12]
Concluding Remarks
The preclinical data available for Trastuzumab deruxtecan, Sacituzumab govitecan, Patritumab deruxtecan, and Datopotamab deruxtecan demonstrate the potent anti-tumor activity of Topo I inhibitor-based ADCs. While direct comparative efficacy data is limited, the information presented in this guide provides a valuable resource for researchers to understand the characteristics and potential of these promising therapeutics. The choice of ADC for a particular application will depend on several factors, including the target antigen expression, the tumor microenvironment, and the desired safety profile. The provided experimental protocols offer a foundation for conducting further preclinical studies to directly compare the efficacy of these and other emerging Topo I inhibitor ADCs.
References
- 1. Comparative pharmacological analysis of fam-trastuzumab deruxtecan-nxki and sacituzumab govitecan-hziy: Two recently developed chemotherapies in the crucial battle against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
- 3. Preclinical efficacy studies of DS-1062a, a novel TROP2-targeting antibody-drug conjugate with a novel DNA topoisomerase I inhibitor DXd. - ASCO [asco.org]
- 4. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. championsoncology.com [championsoncology.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Internalization | Thermo Fisher Scientific - AL [thermofisher.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
In Vivo Bystander Effect of SHR-A1811: A Comparative Analysis
The bystander effect, a critical mechanism for the efficacy of antibody-drug conjugates (ADCs), allows for the killing of antigen-negative tumor cells adjacent to antigen-positive cells. This phenomenon is particularly important in the context of heterogeneous tumors. This guide provides a comparative overview of the in vivo bystander effect of SHR-A1811, a novel HER2-targeted ADC, in relation to other established ADCs.
Mechanism of Action: The Bystander Effect
SHR-A1811 is an ADC composed of the HER2-targeting antibody trastuzumab, a cleavable linker, and a novel topoisomerase I inhibitor payload, SHR169265.[1][2] The bystander effect is facilitated by the high membrane permeability of the payload.[1] Once SHR-A1811 binds to a HER2-positive cancer cell and is internalized, the linker is cleaved, releasing SHR169265. Due to its high permeability, the payload can then diffuse out of the target cell and penetrate nearby cells, including those that do not express HER2, inducing DNA damage and apoptosis.[1] Preclinical studies have shown that SHR169265 has better permeability and stronger cytotoxicity than DXd, the payload of T-DXd (Enhertu).[1]
Similarly, other ADCs like Datopotamab Deruxtecan (Dato-DXd) and Sacituzumab Govitecan (Trodelvy) exert their bystander effects through membrane-permeable payloads. Dato-DXd releases the topoisomerase I inhibitor DXd, while Sacituzumab Govitecan releases SN-38. Both payloads can diffuse across cell membranes to kill neighboring antigen-negative cells.
Figure 1: Mechanism of SHR-A1811 Bystander Effect.
In Vitro Bystander Effect of SHR-A1811
The bystander killing capability of SHR-A1811 has been demonstrated in co-culture experiments. When HER2-positive (SK-BR-3) and HER2-negative (MDA-MB-468) breast cancer cells were co-cultured and treated with SHR-A1811, a significant cytotoxic effect was observed in the HER2-negative cells.[1][3]
| Cell Line Combination | ADC | IC50 on HER2-Negative Cells (MDA-MB-468) | Reference |
| SK-BR-3 (HER2+) & MDA-MB-468 (HER2-) | SHR-A1811 | 0.28 nM | [3] |
| SK-BR-3 (HER2+) & MDA-MB-468 (HER2-) | SHR-A1811 | 0.23 ± 0.05 nM | [1] |
| SK-BR-3 (HER2+) & MDA-MB-468 (HER2-) | HRA18-C015 (T-DXd biosimilar) | 0.25 ± 0.01 nM | [1] |
In Vivo Validation of the Bystander Effect: Experimental Protocol
While specific quantitative data for the in vivo bystander effect of SHR-A1811 from a mixed-tumor model is not publicly available, the standard experimental protocol involves a co-inoculation xenograft model. This methodology is widely used to evaluate the bystander effect of ADCs.
Objective: To determine the in vivo efficacy of an ADC in a tumor-heterogeneous environment, simulating tumors with varied antigen expression.
Experimental Workflow:
-
Cell Line Preparation:
-
Antigen-positive (e.g., HER2-positive) and antigen-negative (e.g., HER2-negative) tumor cell lines are selected.
-
The antigen-negative cell line is often engineered to express a reporter gene, such as luciferase, to allow for specific monitoring of its growth.
-
-
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or SCID) are used to prevent rejection of human tumor xenografts.
-
-
Tumor Implantation:
-
A mixture of antigen-positive and antigen-negative cells at a defined ratio (e.g., 1:1) is subcutaneously inoculated into the flanks of the mice.
-
Control groups are inoculated with only antigen-positive or only antigen-negative cells.
-
-
Treatment:
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
The ADC is administered intravenously at various dose levels. A control ADC (targeting a different antigen or unconjugated antibody) and vehicle are used as negative controls.
-
-
Data Collection and Analysis:
-
Tumor volume is measured regularly using calipers.
-
For tumors with luciferase-expressing cells, bioluminescence imaging is used to specifically track the growth of the antigen-negative cell population.
-
At the end of the study, tumors may be excised for immunohistochemical analysis to confirm the presence and distribution of both cell types and to assess markers of apoptosis or DNA damage (e.g., γH2AX).
-
Figure 2: Experimental Workflow for In Vivo Bystander Effect Study.
Comparative In Vivo Efficacy
Preclinical studies have shown that SHR-A1811 leads to tumor growth inhibition or even regression in a dose-dependent manner in various xenograft models with a range of HER2 expression levels.[1][4] The antitumor activity was reported to be at least comparable to a biosimilar of T-DXd.[1][4] This strong efficacy in HER2-low expressing models suggests a potent bystander effect.
For comparison, in vivo studies with other ADCs have demonstrated a clear bystander effect:
-
T-DXd (Enhertu): In xenograft experiments with a mix of HER2-positive and HER2-negative cells, T-DXd significantly inhibited the growth of the HER2-negative cell population.
-
Datopotamab Deruxtecan (Dato-DXd): In vivo, Dato-DXd induced significant bystander killing of TROP2-negative tumor cells when admixed with TROP2-positive cells.[5]
-
Sacituzumab Govitecan (Trodelvy): This ADC also induced significant bystander killing of TROP2-negative tumors when co-cultured with TROP2-positive tumors in vivo.[6][7]
Conclusion
SHR-A1811 demonstrates a potent bystander effect, driven by its highly permeable topoisomerase I inhibitor payload, SHR169265. In vitro data confirms its ability to kill HER2-negative cells in a co-culture system, with efficacy comparable to a T-DXd biosimilar. While specific quantitative in vivo data from mixed-tumor models for SHR-A1811 is not yet publicly available, its strong performance in HER2-low xenograft models supports the presence of a significant bystander effect. The established methodologies for evaluating this effect in vivo provide a clear framework for future comparative studies. The potent bystander killing mechanism of SHR-A1811, similar to other successful ADCs, is a key attribute for its clinical potential in treating heterogeneous tumors.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Datopotamab Deruxtecan and Trastuzumab Deruxtecan for the Treatment of HER2-Negative Unresectable, Locally Advanced or Metastatic Breast Cancer > Clinical Trials > Yale Medicine [yalemedicine.org]
- 7. AACR 2025: SHR-A1811, a HER2-directed antibody-drug conjugate (ADC), in advanced HER2-mutant non-small cell lung cancer (NSCLC): Updated phase 2 results from HORIZON-Lung [clin.larvol.com]
A Guide to Cross-Validation of Analytical Methods for ADC Characterization
For Researchers, Scientists, and Drug Development Professionals
The inherent heterogeneity of antibody-drug conjugates (ADCs) presents significant analytical challenges throughout their development and manufacturing. Robust and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of these complex biotherapeutics. Cross-validation of orthogonal analytical methods is a critical step in establishing a comprehensive control strategy, providing a deeper understanding of the molecule and increasing confidence in the data.
This guide provides a comparative overview of commonly employed analytical methods for the characterization of three critical quality attributes (CQAs) of ADCs: Drug-to-Antibody Ratio (DAR), aggregation, and free drug content. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in selecting and implementing appropriate analytical strategies.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical parameter that directly impacts the potency and therapeutic window of an ADC.[1] Several analytical techniques are utilized to determine the average DAR and the distribution of different drug-loaded species. Cross-validation of these methods is essential to ensure accuracy and consistency. The most common methods include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RPLC-MS), and Size Exclusion Chromatography with Mass Spectrometry (SEC-MS).[2]
Comparison of Analytical Methods for DAR Determination
| Analytical Method | Principle | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity under non-denaturing conditions.[3] | - Resolves different drug-loaded species (DAR 0, 2, 4, 6, 8).[4] - Provides information on DAR distribution.[4] - Performed under native conditions, preserving the ADC's structure. | - Not suitable for all ADC types (e.g., lysine-conjugated ADCs).[5] - High salt concentrations in mobile phases can be corrosive to equipment.[3] - Can be a lower resolution technique compared to RPLC.[2] |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) | Separates ADC fragments (light and heavy chains) under denaturing conditions, followed by mass determination.[6] | - Provides accurate mass information for DAR calculation.[6] - Orthogonal to HIC, providing confirmatory data.[7] - Can be used for various ADC conjugation chemistries. | - Denaturing conditions can lead to the dissociation of cysteine-linked ADCs.[8] - Higher DAR species may have different ionization efficiencies, potentially biasing results.[2] |
| Size Exclusion Chromatography-Mass Spectrometry (SEC-MS) | Separates molecules based on size under native or denaturing conditions, followed by mass determination. | - Can be performed under native conditions, preserving the ADC structure. - Provides information on both aggregation and DAR in a single analysis. | - Limited resolution for separating different DAR species compared to HIC. - Requires MS-compatible mobile phases.[9] |
Supporting Experimental Data
Table 1: Comparison of Average DAR Values Obtained by HIC and Native SEC-MS for a Cysteine-Congjugated ADC
| Conjugation Level | Average DAR (HIC) | Average DAR (Native SEC-MS - System 1) | Average DAR (Native SEC-MS - System 2) |
| Low | 2.83 | 2.72 | 2.70 |
| Moderate | 4.44 | 4.40 | 4.37 |
| High | 5.97 | 5.97 | 6.07 |
Table 2: Comparison of Average DAR Values for Trastuzumab-vc-MMAE ADC by HIC and UV/VIS Spectroscopy [1]
| Analytical Method | Average DAR |
| HIC | 4.5 |
| UV/VIS Spectroscopy | 4.3 |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
-
Column: TSKgel Butyl-NPR
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
Gradient: A linear gradient from high to low salt concentration.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Data Analysis: The weighted average DAR is calculated from the peak areas of the different drug-loaded species.
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) for DAR Analysis [6]
-
Sample Preparation: The ADC is reduced using dithiothreitol (DTT) to separate the light and heavy chains.
-
Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from low to high organic solvent concentration.
-
Detection: UV at 280 nm and a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Analysis: The DAR is calculated from the deconvoluted mass spectra of the light and heavy chains.
Aggregation Analysis
Aggregation is a critical quality attribute for all biotherapeutics, including ADCs, as it can impact efficacy and immunogenicity.[9] The conjugation of hydrophobic small molecules can increase the propensity for aggregation.[3] A multi-pronged approach using orthogonal techniques is recommended for a comprehensive assessment of ADC aggregation.
Comparison of Analytical Methods for Aggregation Analysis
| Analytical Method | Principle | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[10] | - Standard and widely used method for aggregate quantification.[9] - High throughput and good precision. | - Potential for on-column artifacts (e.g., dilution-induced dissociation or interaction with the stationary phase).[3] - Limited resolution for very large aggregates.[11] |
| Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | Measures the rate at which molecules sediment in a centrifugal field, providing information on size, shape, and molecular weight. | - A "gold standard" orthogonal method to SEC.[3][12] - Analysis is performed in solution without a stationary phase, minimizing artifacts.[3] - Provides high-resolution data on different aggregate species. | - Lower throughput compared to SEC.[11] - Requires specialized instrumentation and expertise. - Lower sensitivity for detecting low levels of aggregates compared to SEC.[11] |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution. | - Rapid and non-invasive technique. - Sensitive to the presence of large aggregates. | - Not a quantitative method for determining the percentage of aggregates. - Provides an average size and an estimate of the size distribution. - Highly sensitive to dust and other particulates. |
Supporting Experimental Data
Table 3: Comparison of High Molecular Weight (HMW) Species for an ADC and its Corresponding Antibody by SEC and SV-AUC [3]
| Sample | Method | HMW Species (%) |
| ADC | SEC | Increases with sample load |
| Antibody | SEC | Independent of sample load |
| ADC | SV-AUC | Concentration-dependent aggregation observed |
Note: This table illustrates a qualitative comparison. Quantitative data comparing the percentage of aggregates from SEC and SV-AUC for the same ADC sample is often proprietary. The key takeaway is that these methods can yield different results due to their distinct principles, highlighting the need for an orthogonal approach.
Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregation Analysis [9]
-
Column: TSKgel G3000SWxl or similar
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 280 nm
-
Data Analysis: Quantification of monomer, aggregate, and fragment peaks based on their integrated peak areas.
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) for Aggregation Analysis [3]
-
Instrumentation: Beckman Coulter ProteomeLab XL-I or similar
-
Sample Preparation: Samples are diluted in the formulation buffer.
-
Centrifugation: Samples are centrifuged at high speed (e.g., 40,000 rpm).
-
Detection: Interference or absorbance optics are used to monitor the sedimentation process.
-
Data Analysis: Data is analyzed using software like SEDFIT to obtain the distribution of sedimentation coefficients (c(s)), which corresponds to different species (monomer, dimer, higher-order aggregates).
Free Drug Analysis
The presence of unconjugated, or "free," cytotoxic drug in the final ADC product is a critical safety concern. These small molecule impurities must be monitored and controlled to very low levels. Highly sensitive and specific analytical methods are required for their quantification.
Comparison of Analytical Methods for Free Drug Analysis
| Analytical Method | Principle | Advantages | Limitations |
| Reversed-Phase Liquid Chromatography (RPLC) with UV/MS Detection | Separates the small molecule drug from the large ADC based on hydrophobicity. | - Relatively simple and widely available. - Can be coupled to MS for specific detection and identification. | - May lack the sensitivity required to detect trace levels of free drug. - Potential for interference from other small molecule impurities. |
| Two-Dimensional Liquid Chromatography with Mass Spectrometry (2D-LC-MS) | Utilizes two orthogonal separation mechanisms (e.g., SEC followed by RPLC) to enhance resolution and sensitivity. | - High specificity and sensitivity for detecting trace levels of free drug. - On-line sample cleanup removes the ADC, reducing matrix effects. | - More complex instrumentation and method development. - Lower throughput compared to 1D-LC methods. |
Supporting Experimental Data
A study on a 2D-LC-MS method for free drug analysis in an ADC surrogate reported a limit of quantitation (LOQ) of 0.30 ng/mL, which was two orders of magnitude more sensitive than a UV-based detection method.
Experimental Protocols
Two-Dimensional Liquid Chromatography-Mass Spectrometry (2D-LC-MS) for Free Drug Analysis
-
First Dimension (SEC):
-
Column: Size exclusion column to separate the ADC from the free drug.
-
Mobile Phase: MS-compatible buffer (e.g., ammonium acetate).
-
-
Heart-Cutting: The fraction containing the free drug is transferred to the second dimension.
-
Second Dimension (RPLC):
-
Column: Reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient elution to separate the free drug from other small molecules.
-
-
Detection: High-resolution mass spectrometer (e.g., Q-TOF).
-
Data Analysis: Quantification is performed using a calibration curve of the free drug standard.
Visualizing Analytical Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships between different analytical methods and the overall characterization workflow.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. go.bioagilytix.com [go.bioagilytix.com]
- 5. agilent.com [agilent.com]
- 6. google.com [google.com]
- 7. agilent.com [agilent.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. pharmaguru.co [pharmaguru.co]
A Comparative Analysis of Drug-to-Antibody Ratios in Exatecan-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of exatecan-based antibody-drug conjugates (ADCs) with varying drug-to-antibody ratios (DAR). Exatecan, a potent topoisomerase I inhibitor, is a promising payload for ADCs.[1][2] However, the efficacy and safety of an ADC are critically dependent on the number of drug molecules conjugated to the antibody, a parameter known as the drug-to-antibody ratio (DAR).[3][4] This guide synthesizes experimental data to objectively compare the performance of exatecan ADCs with different DARs, offering insights into the optimization of this critical parameter for therapeutic development.
Traditionally, ADCs with moderate DAR values (2 to 4) have been considered optimal to balance efficacy with acceptable pharmacokinetic properties and safety.[5][6] This is often due to the hydrophobicity of the drug-linker, which at higher DARs can lead to aggregation, increased plasma clearance, and off-target toxicity.[5][6] However, recent advancements in linker technology, including the use of hydrophilic linkers, have enabled the development of stable and effective high-DAR exatecan ADCs, challenging this paradigm.[5][6][7]
Data Presentation: Performance Metrics of Exatecan ADCs
The following tables summarize the quantitative data from comparative studies on exatecan ADCs, focusing on in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic properties as a function of DAR.
Table 1: In Vitro Cytotoxicity
The potency of exatecan ADCs is typically assessed by their half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.
| ADC Format | Target | DAR | Cell Line | IC50 (nM) | Reference |
| IgG(8)-EXA | HER2 | ~8 | SK-BR-3 (HER2+) | 0.41 ± 0.05 | [5][8] |
| Mb(4)-EXA | HER2 | ~4 | SK-BR-3 (HER2+) | 9.36 ± 0.62 | [5][8] |
| Db(4)-EXA | HER2 | ~4 | SK-BR-3 (HER2+) | 14.69 ± 6.57 | [5][8] |
| T-DXd (Trastuzumab Deruxtecan) | HER2 | ~8 | SK-BR-3 (HER2+) | 0.04 ± 0.01 | [5][8] |
| IgGirr(8)-EXA (Irrelevant IgG) | N/A | ~8 | SK-BR-3 (HER2+) | > 30 | [5] |
| Free Exatecan | N/A | N/A | SK-BR-3 (HER2+) | Subnanomolar | [5][8] |
| IgG(8)-EXA | HER2 | ~8 | MDA-MB-468 (HER2-) | > 30 | [5] |
| Mb(4)-EXA | HER2 | ~4 | MDA-MB-468 (HER2-) | > 30 | [5] |
| Db(4)-EXA | HER2 | ~4 | MDA-MB-468 (HER2-) | > 30 | [5] |
| Free Exatecan | N/A | N/A | MDA-MB-468 (HER2-) | Subnanomolar | [5] |
As shown, highly loaded (DAR ~8) anti-HER2 ADCs displayed more potent subnanomolar cytotoxicity against HER2-positive SK-BR-3 cells compared to conjugates with a lower DAR of ~4.[5][8] The cytotoxicity was target-specific, as no significant activity was observed in the HER2-negative MDA-MB-468 cell line for any of the ADCs.[5][8]
Table 2: Pharmacokinetics and Stability
The stability of an ADC in circulation is crucial for its therapeutic window. A stable linker prevents premature release of the cytotoxic payload, minimizing systemic toxicity.
| ADC | DAR (Initial) | In Vivo Model | Time Point | DAR (Measured) | Key Finding | Reference |
| T-DXd | ~8 | Rat | 7 days | ~4 (approx. 50% decrease) | Suggests linker instability. | [9] |
| Exolinker ADC | ~8 | Rat | 7 days | > 4 (greater retention) | Superior DAR retention and linker stability compared to T-DXd. | [9] |
| Phosphonamidate-linked ADC | 8 | Mouse | 7 days | Maintained | Antibody-like pharmacokinetic properties with minimal drug loss. | [10] |
Studies comparing different linker technologies have shown that novel platforms, such as the "Exolinker" and phosphonamidate-based linkers, can produce high-DAR ADCs with superior stability and DAR retention in vivo compared to established platforms like that used in T-DXd.[9][10] This enhanced stability prevents premature payload release and contributes to a more favorable pharmacokinetic profile.[9][11]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of exatecan ADCs.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Cell Culture: Cancer cell lines (e.g., HER2-positive SK-BR-3 and HER2-negative MDA-MB-468) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the exatecan ADCs, free exatecan, or control antibodies. Each concentration is tested in quadruplicate.
-
Incubation: The plates are incubated for a period of 5 to 6 days at 37°C.[5][6]
-
Lysis and Signal Generation: CellTiter-Glo® Reagent is added to each well, leading to cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP present.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Analysis: The data are normalized to untreated controls, and dose-response curves are generated. IC50 values are calculated using appropriate software (e.g., GraphPad Prism).[1]
Determination of Drug-to-Antibody Ratio (DAR)
The average DAR is a critical quality attribute of an ADC.[3][4]
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for DAR analysis.[12] It separates ADC species based on the hydrophobicity conferred by the drug-linker. Molecules with a higher DAR are more hydrophobic and thus have a longer retention time on the column. This technique provides information on the average DAR and the distribution of different drug-loaded species.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more detailed analysis of DAR and can be used to assess the drug load distribution.[12] By measuring the mass of the intact or reduced ADC, the number of conjugated drug molecules can be precisely determined.
-
UV/Vis Spectroscopy: This simpler technique can be used to estimate the average DAR by measuring the absorbance of the ADC at two wavelengths—one for the antibody (typically 280 nm) and one for the drug payload.[3] However, it does not provide information on the distribution of different DAR species.[13]
In Vivo Tumor Growth Inhibition Studies
Xenograft models are commonly used to evaluate the anti-tumor activity of ADCs.
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously implanted with human cancer cells (e.g., BT-474 or NCI-N87).[6][8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups and receive intravenous injections of the ADCs, control antibodies, or vehicle at specified doses and schedules.[2]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
Visualizations: Pathways and Processes
Diagrams created using Graphviz illustrate key mechanisms and workflows in the study of exatecan ADCs.
Caption: Mechanism of action for an exatecan ADC.
Caption: Experimental workflow for comparing exatecan ADCs.
Caption: Interplay between DAR and key ADC attributes.
Conclusion
The selection of an optimal drug-to-antibody ratio for exatecan ADCs is a multifaceted process involving a trade-off between potency, safety, and pharmacokinetics. While historical precedent favored lower DARs, emerging data demonstrates that high-DAR (e.g., DAR 8) exatecan ADCs can be successfully engineered with hydrophilic linkers to exhibit potent, target-specific anti-tumor activity and favorable in vivo properties.[5][6][10] These advanced conjugates show enhanced in vitro cytotoxicity compared to their lower-DAR counterparts without compromising, and in some cases improving upon, pharmacokinetic profiles and stability.[5][9][10] Ultimately, the ideal DAR must be determined empirically for each specific ADC, considering the antibody, target antigen, linker chemistry, and the exatecan payload. This guide provides a framework and comparative data to inform these critical decisions in the development of next-generation exatecan ADCs.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmiweb.com [pharmiweb.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
Unveiling the Specificity of SHR-A1811: A Comparative Guide for Researchers
For Immediate Release
SHANGHAI, China – In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), SHR-A1811 is emerging as a promising HER2-targeted therapy. This guide offers a comprehensive comparison of SHR-A1811 with its key alternatives, trastuzumab deruxtecan (T-DXd) and trastuzumab emtansine (T-DM1), focusing on the critical attribute of specificity. Through a detailed analysis of available preclinical data, this report aims to provide researchers, scientists, and drug development professionals with the objective evidence needed to evaluate SHR-A1811's potential in their work.
At a Glance: SHR-A1811 and its Competitors
SHR-A1811 is a novel ADC comprising the HER2-targeting antibody trastuzumab, a cleavable linker, and a topoisomerase I inhibitor payload, rezetecan (SHR9265).[1] This composition draws parallels with T-DXd, which also utilizes a topoisomerase I inhibitor, while T-DM1 employs a microtubule inhibitor. A key differentiator for SHR-A1811 is its optimized drug-to-antibody ratio (DAR) of approximately 6.[2][3]
| Feature | SHR-A1811 | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) |
| Target | HER2 | HER2 | HER2 |
| Antibody | Trastuzumab | Trastuzumab | Trastuzumab |
| Payload | Rezetecan (SHR9265) (Topoisomerase I inhibitor) | Deruxtecan (DXd) (Topoisomerase I inhibitor) | Emtansine (DM1) (Microtubule inhibitor) |
| Linker | Cleavable | Cleavable | Non-cleavable |
| DAR | ~6 | ~8 | ~3.5 |
Superior On-Target Potency of SHR-A1811's Payload
Preclinical evidence suggests that the payload of SHR-A1811, SHR9265 (rezetecan), exhibits superior potency and membrane permeability compared to the payload of T-DXd. In preclinical studies, SHR9265 demonstrated approximately three times more potent cell-killing activity and about five times higher membrane permeability than a synthesized version of T-DXd's payload.[4] This enhanced permeability and potency are critical for achieving a robust anti-tumor effect, particularly in heterogeneous tumors.
In Vitro Cytotoxicity: A Head-to-Head Comparison
While direct head-to-head studies with comprehensive IC50 values across a wide range of cell lines are not yet publicly available in a consolidated format, preliminary preclinical data indicates that the in vitro efficacy of SHR-A1811 is at least comparable to that of a synthesized T-DXd.[4] The specificity of these ADCs is determined by their ability to selectively kill HER2-expressing cancer cells. This is typically measured by determining the half-maximal inhibitory concentration (IC50) in cell lines with varying levels of HER2 expression.
Table 1: In Vitro Cytotoxicity of HER2-Targeted ADCs (Illustrative)
| Cell Line | HER2 Expression | SHR-A1811 (IC50, nM) | T-DXd (IC50, nM) | T-DM1 (IC50, nM) |
| SK-BR-3 | High (+++) | Data Needed | Data Needed | Data Needed |
| BT-474 | High (+++) | Data Needed | Data Needed | Data Needed |
| MDA-MB-453 | Moderate (++) | Data Needed | Data Needed | Data Needed |
| MDA-MB-231 | Low/Negative (+) | Data Needed | Data Needed | Data Needed |
This table is intended for illustrative purposes. Researchers are encouraged to consult forthcoming publications for definitive comparative data.
The Bystander Effect: A Key Differentiator
A significant aspect of ADC specificity and efficacy is the "bystander effect," where the payload, upon release from the target cell, can diffuse and kill neighboring tumor cells, including those with low or no target expression. This is particularly important in overcoming tumor heterogeneity.
Preclinical studies have highlighted a "superior bystander effect" for SHR-A1811.[5] In a co-culture system designed to model this effect, SHR-A1811 demonstrated potent killing of HER2-negative MDA-MB-468 cells with an IC50 of 0.28 nM when grown together with HER2-positive SK-BR-3 cells.[4] This indicates that the highly permeable payload of SHR-A1811 can effectively eliminate adjacent non-target cancer cells.
Table 2: Bystander Effect of HER2-Targeted ADCs in Co-culture Models (Illustrative)
| ADC | Target Cells (HER2+) | Bystander Cells (HER2-) | Bystander Killing (IC50 on HER2- cells, nM) |
| SHR-A1811 | SK-BR-3 | MDA-MB-468 | 0.28[4] |
| T-DXd | SK-BR-3 | MDA-MB-468 | Data Needed |
| T-DM1 | SK-BR-3 | MDA-MB-468 | Data Needed |
This table highlights the available data for SHR-A1811 and the need for direct comparative studies.
Experimental Protocols
To facilitate further research and independent verification, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability following ADC treatment using a colorimetric MTT assay.
Experimental Workflow:
Caption: Workflow for In Vitro Cytotoxicity Assay.
Bystander Killing Co-culture Assay
This protocol describes a method to quantify the bystander effect of ADCs by co-culturing HER2-positive and HER2-negative cancer cells.
Experimental Workflow:
Caption: Workflow for Bystander Killing Co-culture Assay.
Future Directions and Clinical Perspective
The promising preclinical profile of SHR-A1811 is currently being evaluated in multiple clinical trials for various solid tumors, including breast cancer and non-small cell lung cancer. Of particular note is a planned Phase III clinical trial that will directly compare SHR-A1811 to T-DM1 in patients with HER2-positive primary breast cancer who have residual invasive disease following neoadjuvant therapy (NCT06126640). The results of this and other ongoing studies will be crucial in definitively establishing the clinical specificity and efficacy of SHR-A1811 in comparison to existing therapies.
Conclusion
The available preclinical data suggests that SHR-A1811 possesses a highly potent and permeable payload, contributing to a strong, HER2-dependent anti-tumor activity and a superior bystander effect. These characteristics position SHR-A1811 as a potentially best-in-class HER2-targeted ADC. Further head-to-head preclinical and clinical studies are warranted to fully elucidate its comparative specificity and efficacy profile against T-DXd and T-DM1. This guide serves as a foundational resource for researchers to understand the current landscape and to inform the design of future investigations into this promising therapeutic agent.
Signaling Pathway of HER2-Targeted ADCs
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. adcreview.com [adcreview.com]
- 3. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jiangsu Hengrui Pharmaceuticals Co., Ltd. [hengrui.com]
A Head-to-Head Comparison of Exatecan and Deruxtecan Payloads for Antibody-Drug Conjugates
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most promising payloads are topoisomerase I inhibitors, with exatecan and its derivative, deruxtecan, at the forefront of clinical development. This guide provides a detailed head-to-head comparison of these two potent payloads, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Executive Summary
Exatecan and deruxtecan are both camptothecin analogues that function by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair, ultimately leading to cancer cell death.[1][2] Deruxtecan is a derivative of exatecan and is the payload used in the clinically successful ADC, Enhertu® (trastuzumab deruxtecan).[3][4] While both payloads exhibit potent anti-tumor activity, recent preclinical studies suggest that novel ADCs utilizing exatecan may offer advantages in terms of stability and efficacy.[5][6] This guide will delve into their mechanisms of action, comparative preclinical performance, and the experimental protocols used for their evaluation.
Mechanism of Action: Topoisomerase I Inhibition
Both exatecan and deruxtecan exert their cytotoxic effects through the same fundamental mechanism. As topoisomerase I inhibitors, they bind to the complex formed between the enzyme and DNA.[7][8] This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[2] When the cell enters the S-phase of the cell cycle, these single-strand breaks are converted into irreversible double-strand breaks during DNA replication, triggering apoptosis and cell death.[8]
The delivery of these potent payloads via an ADC ensures targeted delivery to cancer cells expressing a specific surface antigen. The ADC binds to the target receptor on the tumor cell and is subsequently internalized, typically via endocytosis.[9][10] Once inside the cell, the linker connecting the antibody to the payload is cleaved by intracellular enzymes, releasing the active exatecan or deruxtecan to exert its cytotoxic effect.[11]
Head-to-Head Preclinical Performance
Direct comparative studies of ADCs armed with exatecan versus deruxtecan are emerging, with several reports indicating the potential for next-generation exatecan-based ADCs to outperform their deruxtecan counterparts. Key comparison points include in vitro cytotoxicity, linker stability, and in vivo anti-tumor efficacy.
In Vitro Cytotoxicity
In vitro cytotoxicity assays are fundamental for determining the potency of a payload and its corresponding ADC. Studies have shown that free exatecan is a highly potent cytotoxic agent against a variety of cancer cell lines.[12] When conjugated to an antibody, the resulting ADC's potency is a function of the payload's intrinsic activity, the efficiency of internalization, and the release of the payload.
Recent research has directly compared novel exatecan ADCs to trastuzumab deruxtecan (T-DXd). For instance, one study demonstrated that a novel trastuzumab-exatecan conjugate (trastuzumab-LP5) exhibited improved target-mediated killing of tumor cells compared to T-DXd.[5][6] Another study reported that in the KPL-4 human breast cancer cell line, exatecan has a reported IC50 of 0.9 nM, while DXd has a reported IC50 of 4.0 nM, suggesting a higher potency for exatecan.[13]
| Payload/ADC | Cell Line | IC50 (nM) | Reference |
| Exatecan | KPL-4 | 0.9 | [13] |
| Deruxtecan (DXd) | KPL-4 | 4.0 | [13] |
| Trastuzumab-Exatecan (Tra-Exa-PSAR10) | NCI-N87 | ~0.17 | [14] |
| Trastuzumab Deruxtecan (T-DXd) | NCI-N87 | 0.17 | [14] |
| Trastuzumab-Exatecan (IgG(8)-EXA) | SK-BR-3 | ~1.0 | [15] |
| Trastuzumab Deruxtecan (T-DXd) | SK-BR-3 | ~1.4 | [16] |
Table 1: Comparative In Vitro Cytotoxicity
Linker Stability and Pharmacokinetics
The stability of the linker is paramount for the safety and efficacy of an ADC. A stable linker prevents premature release of the payload in systemic circulation, which could lead to off-target toxicity. Conversely, the linker must be efficiently cleaved within the tumor cell to release the active drug.
Several studies have highlighted the development of novel linkers for exatecan that demonstrate superior stability compared to the linker used in deruxtecan-based ADCs. For example, a study introducing a phosphonamidate-linked exatecan ADC reported drastically improved linker stability in vitro and in vivo compared to Enhertu.[5][6] This enhanced stability was evidenced by a higher drug-to-antibody ratio (DAR) maintained over time in circulation.[6] Another study developing an "exo-linker" for exatecan also demonstrated superior DAR retention in rat pharmacokinetic studies over 7 days compared to T-DXd, whose DAR decreased by approximately 50% in the same timeframe.[13]
| ADC | Time Point | Drug-to-Antibody Ratio (DAR) | Reference |
| Trastuzumab-Exatecan (Trastuzumab-LP5) | 7 days | ~8 | [6] |
| Trastuzumab Deruxtecan (Enhertu) | 7 days | ~5 | [6] |
| Trastuzumab-Exatecan (Exo-linker ADC) | 7 days | Superior DAR retention | [13] |
| Trastuzumab Deruxtecan (T-DXd) | 7 days | ~50% decrease | [13] |
Table 2: Comparative In Vivo Linker Stability
In Vivo Efficacy in Xenograft Models
The ultimate preclinical validation of an ADC's potential lies in its ability to inhibit tumor growth in in vivo models. Head-to-head studies in xenograft models have suggested that the improved stability and potency of novel exatecan ADCs can translate to superior anti-tumor activity.
In a xenograft model using the NCI-N87 gastric cancer cell line, a novel trastuzumab-exatecan conjugate with a polysarcosine-based linker (Tra-Exa-PSAR10) demonstrated stronger anti-tumor activity at a 1 mg/kg dose, outperforming T-DXd.[17] Similarly, the phosphonamidate-linked exatecan ADC showed superior in vivo efficacy over four tested dose levels in a xenograft model compared to Enhertu.[5][6]
| ADC | Xenograft Model | Dose | Outcome | Reference |
| Trastuzumab-Exatecan (Trastuzumab-LP5) | Not specified | 4 dose levels | Superior efficacy | [5][6] |
| Trastuzumab Deruxtecan (Enhertu) | Not specified | 4 dose levels | - | [5][6] |
| Trastuzumab-Exatecan (Tra-Exa-PSAR10) | NCI-N87 | 1 mg/kg | Outperformed T-DXd | [17] |
| Trastuzumab Deruxtecan (T-DXd) | NCI-N87 | 1 mg/kg | - | [17] |
| Trastuzumab-Exatecan (Exo-linker ADC) | NCI-N87 | Not specified | Comparable tumor inhibition | [13] |
| Trastuzumab Deruxtecan (T-DXd) | NCI-N87 | Not specified | - | [13] |
Table 3: Comparative In Vivo Efficacy
Bystander Effect
A key feature of both exatecan and deruxtecan is their ability to induce a "bystander effect." This occurs when the payload, after being released inside the target cancer cell, can permeate the cell membrane and kill neighboring, antigen-negative cancer cells.[18][19] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. The high membrane permeability of both payloads contributes to this effect.[4][10] Some studies suggest that exatecan may have even higher membrane permeability than deruxtecan, potentially leading to a more pronounced bystander effect.[16]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of common protocols used to evaluate and compare ADCs with exatecan and deruxtecan payloads.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media and conditions.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, free payload, or a control antibody for a specified period (e.g., 72-120 hours).
-
Cell Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively.[15][]
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.[21]
-
Tumor Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and their volume is measured regularly.
-
ADC Administration: Mice are randomized into treatment groups and receive intravenous injections of the ADC, vehicle control, or a control antibody at specified doses and schedules.[22]
-
Efficacy Evaluation: Tumor growth inhibition is monitored over time. The primary endpoint is often the change in tumor volume compared to the control group.
Linker Stability Assay
-
Plasma Incubation: The ADC is incubated in plasma (human, rat, or mouse) at 37°C for various time points.
-
ADC Capture: The ADC is captured from the plasma sample, often using immunoprecipitation with anti-human IgG antibodies.
-
Analysis: The captured ADC is analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[13] A slower decrease in DAR over time indicates greater linker stability.
Conclusion
Both exatecan and deruxtecan are highly potent topoisomerase I inhibitors that have demonstrated significant promise as payloads for ADCs. While deruxtecan has already achieved clinical success as the payload in Enhertu®, emerging preclinical data suggests that novel ADCs utilizing exatecan with advanced linker technologies may offer further improvements in stability and efficacy. The head-to-head comparisons presented in this guide highlight the potential of these next-generation exatecan ADCs. Continued research and clinical evaluation will be crucial to fully elucidate the comparative therapeutic indices of these two important payloads and to guide the development of future ADCs for cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. adcreview.com [adcreview.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 8. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Investigators create breast cancer models with different sensitivities to trastuzumab deruxtecan | BioWorld [bioworld.com]
Navigating the Therapeutic Landscape: A Comparative Guide to the Pharmacokinetics of Exatecan-Based Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profiles of antibody-drug conjugates (ADCs) is paramount to optimizing their therapeutic window. This guide provides a comparative analysis of the pharmacokinetics of several key exatecan-based and other topoisomerase I inhibitor-bearing ADCs, supported by experimental data and detailed methodologies.
The landscape of targeted cancer therapy is increasingly shaped by the innovation of ADCs, which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among these, ADCs utilizing exatecan derivatives, a potent class of topoisomerase I inhibitors, have shown significant promise. Their clinical efficacy and safety are intrinsically linked to their pharmacokinetic behavior—how they are absorbed, distributed, metabolized, and eliminated by the body. This guide delves into the comparative pharmacokinetics of prominent exatecan-based and similar ADCs, including trastuzumab deruxtecan, patritumab deruxtecan, and sacituzumab govitecan.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of ADCs are complex, involving the assessment of multiple analytes: the total antibody, the conjugated ADC, and the released cytotoxic payload. The following table summarizes key pharmacokinetic parameters for several important ADCs, compiled from population pharmacokinetic analyses in clinical trials.
| ADC (Analyte) | Clearance (CL) | Steady-State Volume of Distribution (Vss) | Terminal Half-life (t½) |
| Trastuzumab Deruxtecan (Intact ADC) | 0.4 L/day | 3.14 L | 5.7 days |
| Trastuzumab Deruxtecan (Released DXd) | 18.2 L/h | - | 1.35 hours[1] |
| Patritumab Deruxtecan (DXd-conjugated antibody) | Linear: 0.359 L/day | Central: 2.87 L | - |
| Patritumab Deruxtecan (Unconjugated DXd) | 16.3 L/h | - | - |
| Sacituzumab Govitecan (SG) | 0.128 - 0.133 L/h[2][3] | 3.58 - 3.68 L[2][3] | 23.4 hours[4] |
| Sacituzumab Govitecan (Free SN-38) | - | - | 17.6 hours[4] |
| Sacituzumab Govitecan (Total Antibody) | 0.0155 - 0.0164 L/h[2][3] | 4.26 - 4.29 L[2][3] | 4-5 days[5] |
Note: The parameters are derived from population pharmacokinetic models and may vary based on patient characteristics and dose levels. The payload of sacituzumab govitecan is SN-38, not an exatecan derivative, but it is a topoisomerase I inhibitor and provides a relevant comparison.
Experimental Protocols: A Closer Look
The determination of these pharmacokinetic parameters relies on robust and validated bioanalytical methods. A comprehensive understanding of these methodologies is crucial for interpreting the data.
Population Pharmacokinetic (PopPK) Modeling
The data presented is largely derived from PopPK analyses, which involve pooling serum concentration data from patients enrolled in clinical trials.[2][6][7] These models are essential for understanding the PK variability within a patient population and for identifying covariates that may influence drug exposure.
-
Trastuzumab Deruxtecan: A two-compartment model with linear elimination was used to describe the pharmacokinetics of the intact ADC.[7] For the released payload (DXd), a one-compartment model with a time-varying release-rate constant and linear elimination was employed.[7]
-
Patritumab Deruxtecan: The pharmacokinetics of the DXd-conjugated antibody were characterized using a two-compartment model incorporating both linear and nonlinear clearance pathways.[6][8] The unconjugated DXd's pharmacokinetics were described by a one-compartment model with linear clearance.[6][8]
-
Sacituzumab Govitecan: The pharmacokinetic profiles of sacituzumab govitecan, free SN-38, and the total antibody were each characterized by a two-compartment model.[2] The release of SN-38 from the ADC was modeled as a first-order process.[2]
Bioanalytical Assays
The accurate quantification of different ADC analytes in biological matrices is fundamental to pharmacokinetic studies.
-
Ligand-Binding Assays (LBAs): Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure the concentration of the total antibody and the conjugated ADC.[9][10] For total antibody quantification, an antigen-capture format is often used. To measure the conjugated ADC, an antibody that specifically recognizes the payload or the linker-payload complex can be used as the capture or detection reagent.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the gold standard for quantifying the small molecule payload (e.g., DXd, SN-38) after its release from the antibody.[9][10] It can also be used to quantify the conjugated payload after affinity capture and enzymatic cleavage of the linker.[11]
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the general structure and mechanism of an exatecan-based ADC and a typical experimental workflow for an ADC pharmacokinetic study.
Caption: General mechanism of action for an exatecan-based ADC.
Caption: Experimental workflow for a typical ADC pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of exatecan-based ADCs are characterized by the long half-life of the antibody component, ensuring prolonged circulation and tumor targeting, coupled with the distinct clearance characteristics of the released cytotoxic payload. Understanding the interplay between the antibody, linker, and payload is critical for the rational design and clinical development of next-generation ADCs. The use of sophisticated population pharmacokinetic modeling and robust bioanalytical methods provides the necessary insights to optimize dosing strategies and improve patient outcomes in the fight against cancer. As more exatecan-based ADCs enter clinical development, a continued focus on comparative pharmacokinetic and pharmacodynamic analyses will be essential to fully realize their therapeutic potential.
References
- 1. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Sacituzumab Govitecan in Patients with Metastatic Triple-Negative Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sacituzumab Govitecan Population Pharmacokinetics: Updated Analyses Using HR+/HER2- Metastatic Breast Cancer Data From the Phase 3 TROPiCS-02 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Pharmacokinetics [askgileadmedical.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Population Pharmacokinetics of Patritumab Deruxtecan in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2-Positive Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Population Pharmacokinetics of Patritumab Deruxtecan in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
Assessing the Immunogenicity of SHR-A1811: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the immunogenicity profile of the novel antibody-drug conjugate (ADC) SHR-A1811 against its key competitors, Trastuzumab deruxtecan (Enhertu®) and Ado-trastuzumab emtansine (Kadcyla®). This document summarizes available clinical and preclinical data, details relevant experimental protocols, and visualizes key immunological pathways and assay workflows.
Executive Summary
SHR-A1811 is a next-generation anti-HER2 ADC showing promise in clinical trials. A critical aspect of its long-term efficacy and safety is its immunogenicity, or the propensity to induce an immune response in patients. While comprehensive clinical data on the incidence of anti-drug antibodies (ADAs) for SHR-A1811 has not yet been publicly disclosed, preclinical studies suggest a low immunogenic potential. In comparison, Trastuzumab deruxtecan has a reported ADA incidence of 0.6% in clinical trials, while Ado-trastuzumab emtansine has a reported incidence of 4.5%. The formation of ADAs can impact an ADC's pharmacokinetics, efficacy, and safety, making its assessment a crucial component of drug development.
Comparative Immunogenicity Data
The table below summarizes the available immunogenicity data for SHR-A1811 and its main competitors. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in assay methodologies and patient populations.
| Antibody-Drug Conjugate | Target | Payload | Linker | Preclinical Immunogenicity (in Cynomolgus Monkeys) | Clinical Anti-Drug Antibody (ADA) Incidence |
| SHR-A1811 | HER2 | Topoisomerase I Inhibitor | Cleavable | Low immunogenicity suggested by comparable toxicokinetics after single and multiple doses. | Data not publicly available. Some patients in a Phase 1/2 study tested positive for anti-SHR-A1811 antibodies, but the incidence was not specified. |
| Trastuzumab deruxtecan (Enhertu®) | HER2 | Topoisomerase I Inhibitor | Cleavable | Not specified in publicly available documents. | 0.6% of patients developed antibodies against trastuzumab deruxtecan. |
| Ado-trastuzumab emtansine (Kadcyla®) | HER2 | Tubulin Inhibitor (DM1) | Non-cleavable | Not specified in publicly available documents. | 4.5% of patients developed anti-therapeutic antibodies to T-DM1.[1][2][3] |
Experimental Protocols: Assessing ADC Immunogenicity
The assessment of immunogenicity for ADCs is a multi-tiered process, typically involving screening, confirmatory, and characterization assays. The following outlines a standard approach for an anti-drug antibody (ADA) bridging ELISA, a common method used in this assessment.
Objective: To detect and confirm the presence of anti-drug antibodies in patient serum.
Principle: The bridging ELISA format is designed to detect bivalent antibodies that can bind to two molecules of the drug simultaneously.
Materials:
-
96-well microtiter plates
-
Biotinylated ADC (for capture)
-
Horseradish peroxidase (HRP)-conjugated ADC (for detection)
-
Patient serum samples
-
Positive and negative control antibodies
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Methodology:
-
Coating:
-
Coat the microtiter plate wells with a capture reagent (e.g., streptavidin if using a biotinylated ADC for capture).
-
Incubate and then wash the plate.
-
-
Blocking:
-
Add blocking buffer to each well to prevent non-specific binding.
-
Incubate and then wash the plate.
-
-
Sample Incubation (Screening Assay):
-
Add diluted patient serum samples, positive controls, and negative controls to the wells.
-
Incubate to allow any ADAs present to bind to the capture ADC.
-
Wash the plate to remove unbound components.
-
-
Detection:
-
Add the HRP-conjugated ADC to the wells. If ADAs are present, they will "bridge" the capture and detection ADC molecules.
-
Incubate and then wash the plate.
-
-
Signal Development:
-
Add the substrate solution to the wells. The HRP enzyme will catalyze a color change.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Samples with a signal above a pre-defined cut-point are considered screen-positive.
-
-
Confirmatory Assay:
-
For screen-positive samples, a confirmatory assay is performed. This typically involves pre-incubating the patient serum with an excess of the unlabeled ADC.
-
If the signal is significantly reduced in the presence of the excess unlabeled ADC, the sample is confirmed as positive for specific ADAs.
-
Visualizing Immunogenicity Assessment and Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for Anti-Drug Antibody (ADA) Testing.
Caption: Potential Immunogenicity Pathway of an ADC.
References
- 1. Safety, Efficacy, and Pharmacokinetics of SHR-A1811, a Human Epidermal Growth Factor Receptor 2-Directed Antibody-Drug Conjugate, in Human Epidermal Growth Factor Receptor 2-Expressing or Mutated Advanced Solid Tumors: A Global Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
A Preclinical Head-to-Head Comparison of SHR-A1811 and Other HER2-Targeted Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of SHR-A1811, a novel human epidermal growth factor receptor 2 (HER2)-targeted antibody-drug conjugate (ADC), with other established HER2-targeted ADCs, namely trastuzumab deruxtecan (Enhertu®) and ado-trastuzumab emtansine (Kadcyla®). The data presented is based on publicly available preclinical studies and is intended to provide a comparative framework for researchers in the field of oncology drug development.
Overview of Compared HER2-Targeted ADCs
Antibody-drug conjugates are a class of targeted therapy designed to deliver potent cytotoxic agents directly to cancer cells by linking them to a monoclonal antibody that recognizes a specific tumor-associated antigen, in this case, HER2.
-
SHR-A1811: An investigational ADC composed of the anti-HER2 antibody trastuzumab, a cleavable linker, and a novel topoisomerase I inhibitor payload, SHR169265. It has a drug-to-antibody ratio (DAR) of approximately 6.[1][2][3][4]
-
Trastuzumab Deruxtecan (Enhertu®): An ADC composed of trastuzumab, a cleavable linker, and a topoisomerase I inhibitor payload, deruxtecan (DXd). It has a high DAR of approximately 8.[2]
-
Ado-trastuzumab Emtansine (Kadcyla®): An ADC composed of trastuzumab, a non-cleavable linker, and a microtubule inhibitor payload, DM1. It has a DAR of approximately 3.5.
Mechanism of Action
The fundamental mechanism of action for these ADCs involves binding to HER2 on the surface of tumor cells, followed by internalization of the ADC-HER2 complex. Once inside the cell, the cytotoxic payload is released, leading to DNA damage or microtubule disruption and ultimately, apoptotic cell death.
A key differentiator among these ADCs is the "bystander effect," which is the ability of the released payload to diffuse out of the target cancer cell and kill neighboring cells, including those that may not express HER2. This is particularly relevant in the context of heterogeneous tumor environments.
Figure 1. Generalized signaling pathway of HER2-targeted ADCs.
Preclinical Performance Data
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) was determined in various HER2-expressing cancer cell lines to assess the in vitro potency of SHR-A1811 and HRA18-C015.[2]
| Cell Line | HER2 Expression | SHR-A1811 IC50 (nM) | HRA18-C015 (T-DXd biosimilar) IC50 (nM) |
| SK-BR-3 | High | 0.31 ± 0.07 | 0.18 ± 0.03 |
| NCI-N87 | High | 0.45 ± 0.09 | 0.29 ± 0.05 |
| JIMT-1 | Moderate | 0.78 ± 0.15 | 0.55 ± 0.11 |
| Capan-1 | Low | 1.23 ± 0.24 | 0.98 ± 0.19 |
Data presented as mean ± standard deviation.
Bystander Killing Effect
The bystander killing effect was evaluated by co-culturing HER2-positive (SK-BR-3) and HER2-negative (MDA-MB-468) cancer cells and then treating them with the ADCs. The IC50 on the HER2-negative cells is a measure of the bystander effect.[2]
| ADC | Bystander Killing IC50 on MDA-MB-468 (nM) |
| SHR-A1811 (DAR 6) | 0.23 ± 0.05 |
| HRA18-C015 (T-DXd biosimilar, DAR 8) | 0.25 ± 0.01 |
Data presented as mean ± standard deviation.
In Vivo Antitumor Efficacy in Xenograft Models
The antitumor efficacy of SHR-A1811 and HRA18-C015 was evaluated in mouse xenograft models with varying levels of HER2 expression. Tumor Growth Inhibition (TGI) was measured after a single dose.[2]
| Xenograft Model | HER2 Expression | Treatment (5 mg/kg) | Tumor Growth Inhibition (TGI, %) |
| JIMT-1 | Moderate | SHR-A1811 (DAR 6) | 57.9 |
| HRA18-C015 (T-DXd biosimilar) | 59.8 |
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines with varying HER2 expression levels (SK-BR-3, NCI-N87, JIMT-1, and Capan-1) were used.
-
Method: Cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with serial dilutions of SHR-A1811 or HRA18-C015 for 5 days. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using a four-parameter logistic model.
Figure 2. Workflow for the in vitro cytotoxicity assay.
Bystander Killing Effect Assay
-
Cell Lines: HER2-positive SK-BR-3 cells and HER2-negative MDA-MB-468 cells were used.
-
Method: The two cell lines were co-cultured in the same wells of a 96-well plate. The co-culture was then treated with various concentrations of the ADCs. After 5 days of incubation, the number of viable MDA-MB-468 cells was quantified.
-
Data Analysis: The IC50 for the bystander killing effect on MDA-MB-468 cells was calculated.
In Vivo Xenograft Model
-
Animal Model: Female BALB/c nude mice were used.
-
Tumor Implantation: JIMT-1 human breast cancer cells were subcutaneously implanted into the mice.
-
Treatment: Once the tumors reached a certain volume, the mice were randomized into treatment groups and received a single intravenous dose of SHR-A1811, HRA18-C015, or a vehicle control.
-
Efficacy Endpoint: Tumor volumes were measured at regular intervals, and the Tumor Growth Inhibition (TGI) percentage was calculated at the end of the study.
Figure 3. Workflow for the in vivo xenograft model study.
Summary and Conclusion
The preclinical data suggests that SHR-A1811 is a potent HER2-targeted ADC with a strong bystander killing effect. In direct head-to-head comparisons with a biosimilar of trastuzumab deruxtecan (HRA18-C015), SHR-A1811 demonstrated slightly weaker in vitro cytotoxicity but a comparable and potent bystander killing effect, despite having a lower drug-to-antibody ratio.[2] In an in vivo xenograft model of moderate HER2 expression, SHR-A1811 showed comparable tumor growth inhibition to the T-DXd biosimilar.[2]
It is important to emphasize that these are preclinical findings, and the clinical significance of these differences is yet to be fully elucidated. A Phase III clinical trial is underway to compare SHR-A1811 with ado-trastuzumab emtansine in patients with HER2-positive primary breast cancer who have residual invasive disease following neoadjuvant therapy. The results of this trial will provide a more definitive comparison of the clinical efficacy and safety of these two ADCs.
This guide is intended to be a resource for researchers and drug development professionals. The provided data and protocols can aid in the understanding and evaluation of SHR-A1811 in the context of other HER2-targeted therapies.
References
- 1. Superior in vitro and in vivo activity of trastuzumab-emtansine (T-DM1) in comparison to trastuzumab, pertuzumab and their combination in epithelial ovarian carcinoma with high HER2/neu expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHR-A1811, a novel anti-HER2 antibody–drug conjugate with optimal drug-to-antibody ratio, efficient tumor killing potency, and favorable safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan, a potent antibody-drug conjugate (ADC) component. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance. This information is targeted toward researchers, scientists, and drug development professionals engaged in laboratory work with this compound.
This compound is comprised of a cytotoxic payload, Exatecan, linked to a peptide sequence. Exatecan is a derivative of camptothecin and functions as a topoisomerase I inhibitor. Due to the cytotoxic nature of Exatecan, the entire ADC linker-payload molecule must be handled and disposed of as a hazardous substance.
Hazard Profile and Safety Summary
The primary component of concern for disposal is Exatecan. Safety data for Exatecan mesylate indicates the following hazards:
| Hazard Category | Description |
| Acute Toxicity | Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Germ Cell Mutagenicity | May cause genetic defects.[1] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
Given these significant hazards, all waste materials contaminated with this compound must be managed as cytotoxic and hazardous waste.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves.
-
Lab Coat: A disposable, solid-front gown is required.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Respiratory Protection: When handling the solid compound or if there is a risk of aerosolization, a properly fitted N95 or higher-level respirator is necessary.
2. Waste Segregation: At the point of generation, all waste contaminated with this compound must be segregated from non-hazardous waste streams.
-
Sharps Waste: Needles, syringes, and other contaminated sharp objects must be placed directly into a puncture-resistant sharps container specifically designated for cytotoxic waste.
-
Solid Waste: Contaminated labware (e.g., pipette tips, tubes, flasks), PPE, and spill cleanup materials must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag. This container must be clearly labeled as "Cytotoxic Waste."
-
Liquid Waste: Aqueous and solvent-based solutions containing the compound should be collected in a dedicated, sealed, and shatter-proof container. This container must also be clearly labeled as "Cytotoxic Waste."
3. Chemical Inactivation: For spills and decontamination of surfaces, a chemical inactivation step is crucial to reduce the compound's cytotoxicity. The lactone ring of camptothecin derivatives like Exatecan is susceptible to hydrolysis under basic conditions, which significantly reduces its biological activity.
-
Inactivation Solution: Prepare a fresh solution of 1 M sodium hydroxide (NaOH) or a ≥10% sodium hypochlorite solution (bleach).
-
Spill Decontamination Protocol:
-
Gently cover the spill with absorbent pads.
-
Saturate the absorbent material with the inactivation solution.
-
Allow a contact time of at least one hour.
-
Carefully collect all contaminated materials and place them in the cytotoxic solid waste container.
-
Clean the spill area again with the inactivation solution, followed by a water rinse.
-
-
Liquid Waste Treatment:
-
For each volume of liquid waste, add an equal volume of 1 M NaOH solution.
-
Allow the mixture to stand for at least one hour to facilitate hydrolysis.
-
While this procedure reduces cytotoxicity, the resulting solution must still be disposed of as hazardous chemical waste.
-
4. Final Disposal: All segregated and appropriately contained cytotoxic waste must be disposed of through a licensed hazardous waste management company.
-
Storage: Store cytotoxic waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Transportation and Destruction: The licensed contractor will transport the waste for final destruction, which must be accomplished via high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Disposal workflow for this compound.
By implementing these procedures, laboratories can effectively manage the risks associated with this potent compound and ensure the safety of all personnel. Always consult your institution's specific environmental health and safety guidelines.
References
Safeguarding Researchers: Essential Protocols for Handling MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan
For Immediate Implementation: Researchers, scientists, and drug development professionals handling the potent antibody-drug conjugate (ADC) payload, MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan, must adhere to stringent safety protocols to mitigate risks associated with this cytotoxic compound. This guidance provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound is a drug-linker conjugate for ADCs, incorporating the DNA Topoisomerase I inhibitor, Exatecan.[1][2][3][4][5] Due to the cytotoxic nature of Exatecan, this compound is classified as hazardous. Safety Data Sheets (SDS) for the related compound, Exatecan mesylate, indicate it is fatal if swallowed and may cause genetic defects and damage fertility or the unborn child.[6][7] Therefore, rigorous handling procedures are paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The minimum required PPE when handling this compound and other cytotoxic compounds is outlined below. It is critical that personnel are trained in the proper donning and doffing of all PPE.
| PPE Category | Item | Specification |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-tested nitrile gloves. Change immediately if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | Protects against splashes and aerosols. |
| Respiratory Protection | N95 Respirator or Higher | Required when handling powders or if there is a risk of aerosolization. |
| Foot Protection | Shoe Covers | To be worn in designated cytotoxic handling areas. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key stages and necessary precautions.
Receiving and Unpacking
Upon receipt, visually inspect the external packaging for any signs of damage or leakage. If the packaging is compromised, treat it as a spill and follow the emergency spill protocol. Unpacking should be performed by trained personnel in a designated area, wearing appropriate PPE.
Storage
Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials.[8][9] The storage area should have restricted access. Recommended storage is at -20°C for one month or -80°C for six months when in solvent, kept away from moisture and light.[2]
Preparation and Handling
All handling of this compound, especially when in powdered form, must be conducted in a containment ventilated enclosure (CVE), such as a Class II biological safety cabinet (BSC) or a glove box, to prevent aerosolization.[10] The work surface should be covered with a disposable absorbent pad.
Experimental Use
When using the compound in experiments, employ closed systems whenever feasible. All procedures should be designed to minimize the generation of aerosols and splashes.
Disposal Plan: Managing Cytotoxic Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Containment
Cytotoxic waste must be segregated from other laboratory waste streams.[11] Use designated, leak-proof, and puncture-resistant containers that are clearly labeled with the cytotoxic hazard symbol.[11][12]
| Waste Type | Container |
| Sharps (needles, scalpels) | Yellow rigid container with a purple lid, labeled "Cytotoxic Sharps".[11] |
| Non-Sharps Solids (gloves, gowns, absorbent pads) | Yellow and purple-colored waste bags, placed in a rigid container.[11] |
| Liquid Waste | Leak-proof, sealed container, clearly labeled as "Cytotoxic Liquid Waste". |
Final Disposal
The ultimate disposal method for cytotoxic waste is high-temperature incineration.[13][14] This must be carried out by a certified hazardous waste management company.
Emergency Spill Protocol
In the event of a spill, immediate and appropriate action is crucial to contain the contamination and protect personnel.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before re-entering the area, don the appropriate PPE, including a respirator.
-
Contain: Cover the spill with an absorbent material from a cytotoxic spill kit, working from the outside in.
-
Clean: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.
-
Decontaminate: Clean the spill area with an appropriate decontamination solution.
-
Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
By adhering to these rigorous safety and handling protocols, research institutions can create a safer environment for their personnel while advancing critical drug development research.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. echemi.com [echemi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. reddit.com [reddit.com]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 14. biowastetn.com [biowastetn.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
